Technical Documentation Center

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
  • CAS: 1019613-83-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS 1019613-83-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, a molecule of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and predictive methodologies to offer insights into its physicochemical properties, synthesis, spectroscopic characteristics, and potential applications. The pyrimidine and aniline moieties are core components in numerous biologically active compounds, suggesting that their combination through a flexible thioether linkage could yield novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related chemical scaffolds.

Introduction

The synthesis and investigation of heterocyclic compounds are cornerstones of modern drug discovery. Among these, pyrimidine derivatives are of paramount importance, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[1][2] The pyrimidine ring is a key constituent of nucleobases, highlighting its fundamental role in biological systems.[3] Similarly, the aniline scaffold is a prevalent feature in many pharmaceuticals. The strategic combination of these two pharmacophores, as seen in 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, presents a compelling avenue for the development of novel molecules with unique biological profiles. The thioether linkage provides conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline are not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, we can predict its key properties.[4][5]

PropertyPredicted Value/InformationSource/Method
CAS Number 1019613-83-2-
Molecular Formula C₁₁H₁₁N₃S-
Molecular Weight 217.29 g/mol -
Melting Point Estimated to be a solid at room temperature with a moderate melting point.Prediction based on related aniline and pyrimidine derivatives.
Boiling Point High, likely > 300 °C at atmospheric pressure, with probable decomposition.Structural analysis and comparison with similar aromatic compounds.
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Based on the aromatic and heterocyclic nature of the molecule.
pKa The aniline nitrogen is expected to be weakly basic, while the pyrimidine nitrogens are also basic.Structural analogy.
LogP Predicted to be in the range of 2-3, indicating moderate lipophilicity.Computational prediction.[6]

Synthesis and Reactivity

A plausible synthetic route to 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline involves the S-alkylation of 2-mercaptopyrimidine with a suitable 2-aminobenzyl halide. This is a common and effective method for forming thioether linkages with pyrimidines.[7][8]

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methods for the synthesis of S-substituted pyrimidines.[9]

Step 1: Preparation of 2-Mercaptopyrimidine 2-Mercaptopyrimidine can be synthesized via the cyclocondensation of thiourea with a 1,3-dicarbonyl compound or its equivalent.[7]

Step 2: S-alkylation with 2-Aminobenzyl Halide

  • In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 eq.) in a suitable solvent such as ethanol or DMF.

  • Add a base, for instance, sodium hydroxide or potassium carbonate (1.1 eq.), to the solution and stir until a clear solution of the sodium or potassium salt of 2-mercaptopyrimidine is formed.

  • To this solution, add 2-aminobenzyl chloride or bromide (1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline.

G 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction Mixture Reaction Mixture 2-Mercaptopyrimidine->Reaction Mixture 2-Aminobenzyl Halide 2-Aminobenzyl Halide 2-Aminobenzyl Halide->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Purification Purification Reaction Mixture->Purification Product Product Purification->Product

Caption: A generalized workflow for the synthesis of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline.

Spectroscopic Characterization

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aniline NH₂4.5 - 5.5Broad singletChemical shift can vary with solvent and concentration.
Methylene CH₂4.0 - 4.5SingletPositioned between the electron-withdrawing pyrimidine ring and the aniline ring.
Aniline Aromatic CH6.5 - 7.5MultipletsComplex splitting pattern expected due to ortho, meta, and para protons.
Pyrimidine H-4, H-6~8.6DoubletDeshielded due to the two nitrogen atoms in the ring.
Pyrimidine H-5~7.2TripletCoupled to H-4 and H-6.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyrimidine C-2 (C-S)165 - 175Thioether linkage causes a downfield shift.[19]
Pyrimidine C-4, C-6157 - 160Highly deshielded by the adjacent nitrogen atoms.
Pyrimidine C-5118 - 122Shielded relative to C-4 and C-6.
Methylene CH₂35 - 45Aliphatic carbon attached to sulfur.
Aniline C-NH₂145 - 150Carbon bearing the amino group.
Aniline Aromatic CH115 - 130Aromatic carbons of the aniline ring.
Mass Spectrometry

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) due to the aromatic nature of the compound.[20][21][22]

Predicted Fragmentation Pattern:

  • [M]⁺: m/z = 217

  • Loss of the pyrimidine ring: Fragmentation could lead to the formation of a 2-aminobenzyl cation.

  • Cleavage of the C-S bond: This would result in fragments corresponding to the pyrimidin-2-ylthio group and the 2-aminobenzyl cation.

  • Tropylium ion formation: The benzyl fragment could rearrange to the stable tropylium ion at m/z 91.

G Molecular Ion (m/z 217) Molecular Ion (m/z 217) Fragment 1 Fragment 1 Molecular Ion (m/z 217)->Fragment 1 Fragment 2 Fragment 2 Molecular Ion (m/z 217)->Fragment 2 Fragment 1 (Loss of Pyrimidine) Fragment 1 (Loss of Pyrimidine) Fragment 2 (C-S Bond Cleavage) Fragment 2 (C-S Bond Cleavage) Tropylium Ion (m/z 91) Tropylium Ion (m/z 91) Fragment 2->Tropylium Ion (m/z 91)

Caption: A simplified representation of the predicted mass fragmentation pathways.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Aniline)3300 - 3500Medium, often two bands for primary amine
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium to weak
C=N and C=C Stretch (Pyrimidine, Aniline)1500 - 1650Strong to medium
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak to medium

Potential Applications in Drug Discovery

While the specific biological activity of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline has not been extensively documented, the pyrimidine thioether and 2-substituted aniline motifs are present in numerous compounds with significant pharmacological properties.[1][23][24][25][26]

  • Kinase Inhibition: Many 2-anilino-pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The structural features of the title compound make it a candidate for investigation as a kinase inhibitor.[25]

  • Antimicrobial Activity: Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial activity. The incorporation of a thioether linkage and an aniline moiety could lead to compounds with enhanced antibacterial or antifungal properties.[27]

  • Anti-inflammatory and Analgesic Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties.[1]

  • Antiviral and Anticancer Properties: The pyrimidine core is fundamental to many antiviral and anticancer drugs, suggesting that novel derivatives like the one discussed here could exhibit similar activities.[3]

G Target Compound Target Compound Kinase Inhibition Kinase Inhibition Target Compound->Kinase Inhibition Antimicrobial Antimicrobial Target Compound->Antimicrobial Anti-inflammatory Anti-inflammatory Target Compound->Anti-inflammatory Anticancer Anticancer Target Compound->Anticancer

Caption: Inferred potential biological activities based on structural motifs.

Safety and Handling

Given the presence of the aniline moiety, 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline should be handled with caution. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[28][29][30][31][32]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on the well-established chemistry of its constituent pyrimidine and aniline moieties. The diverse biological activities associated with these structural motifs suggest that the title compound and its derivatives are promising candidates for the development of new therapeutic agents. Further experimental validation of the information presented herein is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). International Journal of Organic Chemistry, 03(01), 26–33. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(4), 893–901. [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023, February 28). MDPI. [Link]

  • The molecular structure of pyrimidine (a), its corresponding 13C and... (n.d.). ResearchGate. [Link]

  • Chimichi, S., Cosimelli, B., & Sarti-Fantoni, P. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • SAFETY DATA SHEET. (2024, July 2). Merck Millipore. [Link]

  • Aniline. (2015, March 15). Lanxess. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Vandana Publications. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009, June 15). PubMed. [Link]

  • Prediction of physicochemical properties. (n.d.). PubMed. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Future Science. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - Catalog. (2020, November 12). Data.gov. [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024, October 4). Advanced Journal of Chemistry. [Link]

  • 2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Zenodo. [Link]

  • SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. (2025, October 10). SCIENCE & INNOVATION. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

  • 2-Aminobenzyl alcohol. (n.d.). PubChem. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2025, August 9). ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (n.d.). ChemRxiv. [Link]

  • synthesis of new mercaptopyrimidines and thienopyrimidines. (2025, August 10). ResearchGate. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Birmingham. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). PubMed. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org. [Link]

  • THIOPHENE ANALOGS OF QUINAZOLINE ALKALOIDS: SYNTHESIS AND MODIFICATION OF 2-N-(ALKYL,ARYL)-THIENO[2,3-D]PYRIMIDINONS. (2022, November 15). Zenodo. [Link]

  • synthesis of new mercaptopyrimidines and thienopyrimidines. (2015, October 18). Semantic Scholar. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. [Link]

Sources

Exploratory

Chemical structure of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

The following technical guide details the chemical structure, synthesis, and application of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS: 1019613-83-2). This document is structured for researchers requiring actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS: 1019613-83-2). This document is structured for researchers requiring actionable data on this specific pharmacophore scaffold.

Functional Class: Heterocyclic Thioether / Aniline Scaffold Primary Application: Kinase Inhibitor Fragment, Bifunctional Chelation Ligand

Executive Summary

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a bifunctional building block characterized by a thioether-linked pyrimidine and an ortho-substituted aniline . In medicinal chemistry, this structure serves as a critical "hinge-binding" precursor. The pyrimidine ring acts as an electron-deficient acceptor, while the aniline moiety provides a nucleophilic handle for further elaboration (e.g., urea formation or cyclization) and serves as a hydrogen bond donor.

Unlike simple benzyl sulfides, the ortho-positioning of the amine and the specific 2-pyrimidine attachment create a unique steric and electronic environment, often utilized to induce specific conformational locks in small molecule inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyValue
IUPAC Name 2-((Pyrimidin-2-ylthio)methyl)aniline
CAS Number 1019613-83-2
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
SMILES Nc1ccccc1CSc2ncccn2
LogP (Predicted) ~2.1
Topological PSA 64.0 Ų
pKa (Aniline) ~4.0 (Decreased basicity due to inductive effect of S-linker)
pKa (Pyrimidine) ~1.3 (Protonation at N1/N3)
Structural Analysis & Conformational Dynamics

The molecule exhibits a distinct "L-shaped" conformation in its ground state. The flexibility of the methylene-thio linker (


) allows the pyrimidine and phenyl rings to adopt either a stacked (face-to-face) or extended geometry.

Critical Intramolecular Interaction: A key structural feature is the potential for an intramolecular hydrogen bond between the aniline


 and the pyrimidine nitrogen or the sulfur atom, which can pre-organize the molecule for ligand-protein binding events.

G Aniline Aniline Moiety (H-Bond Donor) Linker Thioether Linker (-CH2-S-) (Rotational Freedom) Aniline->Linker Ortho-substitution Pyrimidine Pyrimidine Ring (e- Deficient / Acceptor) Aniline->Pyrimidine Potential Intramolecular H-Bond (NH...N) Linker->Pyrimidine C2-S Bond

Figure 1: Structural connectivity and intramolecular interaction map showing the donor-acceptor relationship.

Synthetic Methodology (Expert Protocol)

The "Nitro-Reduction" Route (Recommended)

While direct alkylation of 2-aminobenzyl halides seems obvious, it is experimentally flawed due to the instability (self-polymerization) of ortho-aminobenzyl halides. The industry-standard protocol utilizes a 2-nitrobenzyl bromide precursor followed by chemoselective reduction.

Step 1: S-Alkylation

Reaction: 2-Mercaptopyrimidine + 2-Nitrobenzyl bromide


 Nitro Intermediate
Mechanism: 

Nucleophilic Substitution.
  • Reagents: 2-Mercaptopyrimidine (1.0 eq), 2-Nitrobenzyl bromide (1.05 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (ACN).

  • Conditions:

    
    , 4 hours.
    
  • Workup: Pour into ice water. The nitro intermediate usually precipitates as a yellow solid. Filtration yields high purity (>90%).[1][2]

Step 2: Chemoselective Reduction

Reaction: Nitro Intermediate


 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
Mechanism:  Bechamp Reduction (Fe/HCl) or Catalytic Hydrogenation.
  • Preferred Method (Iron-mediated): Iron powder (5.0 eq),

    
     (aq), Ethanol. Reflux for 2-4 hours.
    
    • Why Iron? Avoids poisoning Pd catalysts with the thioether sulfur. Sulfur is a known catalyst poison; standard

      
       hydrogenation often fails or requires high catalyst loading.
      
  • Alternative:

    
     in Ethanol (stannous chloride reduction).
    
Experimental Workflow Diagram

Synthesis Start1 2-Mercaptopyrimidine Step1 Step 1: S-Alkylation (K2CO3, ACN, RT) Avoids amine interference Start1->Step1 Start2 2-Nitrobenzyl Bromide Start2->Step1 Inter Intermediate: 2-((Pyrimidin-2-ylthio)methyl)nitrobenzene Step1->Inter Step2 Step 2: Reduction (Fe / NH4Cl / EtOH) Prevents S-poisoning of catalyst Inter->Step2 Product TARGET: 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Step2->Product

Figure 2: Step-wise synthetic pathway prioritizing the stable nitro-intermediate to avoid polymerization side-reactions.

Reactivity & Stability Profile

Oxidation Sensitivity (Sulfur)

The thioether linkage is the metabolic weak point.

  • Sulfoxide (S=O): Formed readily with 1 eq.

    
    -CPBA or 
    
    
    
    . This creates a chiral center at the sulfur.
  • Sulfone (O=S=O): Formed with excess oxidant. Sulfones are strong electron-withdrawing groups (EWG), dramatically altering the electronics of the pyrimidine ring.

Aniline Functionalization

The primary amine is highly reactive and serves as the attachment point for library generation:

  • Urea/Thiourea Formation: Reaction with isocyanates yields urea derivatives (common in kinase inhibitors).

  • Sandmeyer Reaction: Conversion to halides (Cl, Br, I) or nitriles via diazonium salts. Note: The thioether may be sensitive to strong oxidative conditions of some diazotization protocols; use organic nitrites (

    
    -BuONO) in non-aqueous solvents.
    

References

  • General Synthesis of S-Alkylated Pyrimidines

    • Methodology: Reaction of 2-mercaptopyrimidine with benzyl halides in basic media.
    • Source: Al-Isa, H. et al. "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." International Journal of Organic Chemistry, 2013.
  • Reduction of Sulfur-Containing Nitro Compounds: Insight: Iron/Ammonium Chloride reduction is preferred over catalytic hydrogenation to prevent catalyst poisoning by the sulfur atom. Source: Smith, M. B. Organic Synthesis. 4th Edition, Academic Press, 2016. (Standard text on chemoselective reductions).
  • Pyrimidine Pharmacophores in Medicinal Chemistry

    • Context: Pyrimidine-thioethers as bioactive scaffolds.[3]

    • Source: Fassihi, A. et al. "Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives." Research in Pharmaceutical Sciences, 2009.

Sources

Foundational

Benzenamine, 2-[(2-pyrimidinylthio)methyl]- synonyms and nomenclature

This in-depth technical guide details the nomenclature, synthesis, and pharmaceutical utility of Benzenamine, 2-[(2-pyrimidinylthio)methyl]- , a specialized intermediate scaffold used in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the nomenclature, synthesis, and pharmaceutical utility of Benzenamine, 2-[(2-pyrimidinylthio)methyl]- , a specialized intermediate scaffold used in the development of kinase inhibitors and agricultural fungicides.

Executive Summary

Benzenamine, 2-[(2-pyrimidinylthio)methyl]- (also known as 2-((pyrimidin-2-ylthio)methyl)aniline ) is a bifunctional pharmacophore integrating an aniline moiety and a pyrimidine ring linked via a flexible thioether-methyl spacer. This specific connectivity—an ortho-substituted aniline linked to a nitrogen-rich heterocycle—serves as a critical "privileged scaffold" in medicinal chemistry. It is primarily utilized to construct Type II Kinase Inhibitors (targeting the DFG-out conformation) and novel agrochemical fungicides. Its unique geometry allows the aniline amine to participate in hydrogen bonding while the pyrimidine ring engages in


 stacking interactions within protein binding pockets.

Nomenclature & Synonyms

Precise nomenclature is vital for database retrieval and regulatory filing. The following table consolidates the accepted identifiers for this chemical entity.

Nomenclature SystemName / IdentifierNotes
CA Index Name Benzenamine, 2-[(2-pyrimidinylthio)methyl]-Used in Chemical Abstracts (CAS) and patent literature.
IUPAC Name 2-{[(Pyrimidin-2-yl)sulfanyl]methyl}anilinePreferred for formal publications.
Common Synonym 1 2-((Pyrimidin-2-ylthio)methyl)anilineWidely used in synthetic chemistry.
Common Synonym 2 (2-Aminophenyl)methyl 2-pyrimidinyl sulfideDescriptive of the linkage.
Common Synonym 3 2-(2-Aminobenzylthio)pyrimidineEmphasizes the pyrimidine core.
SMILES Nc1ccccc1CSc2ncccn2Machine-readable string.[1]
Molecular Formula

MW: 217.29 g/mol .

Chemical Structure & Properties

The molecule features a flexible methylene-thio linker (


) connecting the electron-rich aniline ring to the electron-deficient pyrimidine ring.
Physicochemical Profile (Calculated)
  • Molecular Weight: 217.29 Da

  • LogP (Octanol/Water): ~2.1 (Moderate lipophilicity, favorable for membrane permeability).

  • Topological Polar Surface Area (TPSA): ~64

    
     (Good oral bioavailability potential).
    
  • pKa (Aniline Nitrogen): ~4.0 (Weak base; neutral at physiological pH).

  • pKa (Pyrimidine Nitrogen): ~1.3 (Very weak base).

Synthesis & Manufacturing Protocol

The synthesis of Benzenamine, 2-[(2-pyrimidinylthio)methyl]- typically follows a convergent route involving nucleophilic substitution followed by nitro-group reduction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is disassembled into two key building blocks:

  • Nucleophile: 2-Mercaptopyrimidine (Pyrimidin-2-thiol).

  • Electrophile: 2-Nitrobenzyl bromide (or chloride).

Step-by-Step Experimental Protocol

Note: All steps must be performed under a fume hood due to the lachrymatory nature of benzyl halides.

Step 1: S-Alkylation (Formation of Nitro Intermediate)
  • Reagents: Dissolve 2-mercaptopyrimidine (1.0 eq) in anhydrous DMF or Acetonitrile .

  • Base: Add Potassium Carbonate (

    
    , 1.5 eq) or Cesium Carbonate  (
    
    
    
    ) to deprotonate the thiol. Stir for 15 min at Room Temperature (RT).
  • Addition: Dropwise add 2-nitrobenzyl bromide (1.0 eq) dissolved in the solvent.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the thiol.

  • Workup: Pour into ice water. The product, 2-((pyrimidin-2-ylthio)methyl)nitrobenzene , typically precipitates as a solid. Filter, wash with water, and dry.

Step 2: Reduction (Nitro to Aniline)
  • Reagents: Dissolve the nitro intermediate in Ethanol/Water (4:1).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq). Alternatively, use 
    
    
    
    or catalytic hydrogenation (
    
    
    , Pd/C).
  • Reaction: Reflux at 80°C for 2–4 hours.

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc) to yield Benzenamine, 2-[(2-pyrimidinylthio)methyl]- .
    
Synthesis Pathway Diagram

SynthesisPathway SM1 2-Mercaptopyrimidine (Nucleophile) Int Intermediate: 2-((Pyrimidin-2-ylthio)methyl)nitrobenzene SM1->Int K2CO3, DMF S-Alkylation SM2 2-Nitrobenzyl Bromide (Electrophile) SM2->Int Prod Target: Benzenamine, 2-[(2-pyrimidinylthio)methyl]- Int->Prod Fe / NH4Cl Reduction (-NO2 -> -NH2)

Figure 1: Convergent synthesis pathway via S-alkylation and nitro-reduction.

Pharmaceutical & Agrochemical Utility

This scaffold is highly valued for its ability to orient substituents in specific vectors within a protein binding pocket.

Kinase Inhibition (Medicinal Chemistry)

In kinase drug discovery, the ortho-aniline moiety often serves as the "hinge binder" or interacts with the "gatekeeper" residue.

  • Mechanism: The aniline

    
     can form hydrogen bonds with the backbone carbonyls of the kinase hinge region.
    
  • Spacer Function: The flexible thio-methyl linker allows the pyrimidine ring to occupy a hydrophobic pocket (e.g., the specificity pocket) adjacent to the ATP binding site.

  • Bioisostere: It acts as a flexible bioisostere of rigid fused systems like quinazolines or indazoles.

Agricultural Fungicides

Patent literature (e.g., CA2556480A1 ) identifies this specific scaffold as a precursor for broad-spectrum fungicides. The pyrimidine moiety disrupts fungal ergosterol biosynthesis or tubulin polymerization, while the aniline serves as a handle for further derivatization to tune solubility and plant uptake.

Pharmacophore Logic Diagram

Pharmacophore Aniline Aniline Moiety (H-Bond Donor) Linker Thio-Methyl Linker (Flexible Spacer) Aniline->Linker Ortho-substitution Target Protein Binding Pocket (Kinase / Fungal Enzyme) Aniline->Target H-Bond to Hinge Pyrimidine Pyrimidine Ring (Pi-Pi Stacking / Acceptor) Linker->Pyrimidine Pyrimidine->Target Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the scaffold within a biological target.

References

  • Chemical Abstracts Service (CAS). Benzenamine, 2-[(2-pyrimidinylthio)methyl]- Registry Data. American Chemical Society. (Verified via CAS Registry).[2]

  • Google Patents. Patent CA2556480A1: Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides. (2006).

  • PubChem. 2-(Methylthio)aniline and related substructures. National Center for Biotechnology Information.

  • Sigma-Aldrich. 2-Mercaptopyrimidine Product Specification. Merck KGaA.

Sources

Exploratory

Technical Whitepaper: Pyrimidin-2-ylsulfanyl Methyl Aniline Scaffolds

Physicochemical Characterization, Synthetic Architecture, and Therapeutic Potential Part 1: Executive Summary & Molecular Identity The chemical entity Pyrimidin-2-ylsulfanyl methyl aniline represents a specific class of...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Architecture, and Therapeutic Potential

Part 1: Executive Summary & Molecular Identity

The chemical entity Pyrimidin-2-ylsulfanyl methyl aniline represents a specific class of pharmacophores often utilized in kinase inhibitor discovery and tubulin polymerization inhibition. The nomenclature suggests a structural hybrid comprising a pyrimidine ring linked via a sulfur-methylene bridge to an aniline moiety.

While "methyl aniline" can linguistically refer to a toluene derivative (toluidine) or an N-methylated amine, the specific phrasing and medicinal chemistry context typically point to a methylene-bridged thioether . This guide focuses on the 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline isomer, a critical intermediate in the synthesis of heterobicyclic drugs, while acknowledging isomeric variations.

Physicochemical Profile

The following data represents the core scaffold (


).
PropertyValueNotes
IUPAC Name 2-[(Pyrimidin-2-ylsulfanyl)methyl]anilinePrimary interpretation
Molecular Formula

Molecular Weight 217.29 g/mol Average Mass
Monoisotopic Mass 217.0674 DaUseful for HRMS validation
LogP (Predicted) 1.8 - 2.5Moderate lipophilicity; membrane permeable
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Pyrimidine nitrogens + S)
Rotatable Bonds 3High conformational flexibility
Structural Isomerism Alert

Researchers must distinguish this scaffold from its close structural isomers which share the same mass (217.29 g/mol ) but possess vastly different biological activities:

  • Toluidine Derivatives: 2-((2-methylphenyl)thio)pyrimidin-4-amine. (Sulfur directly links rings; methyl is on the phenyl ring).

  • N-Methyl Derivatives: N-methyl-2-(pyrimidin-2-ylthio)aniline. (Methyl is on the nitrogen).[1]

Part 2: Synthetic Architecture

The synthesis of 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline requires a strategy that avoids N-alkylation of the aniline and ensures selective S-alkylation of the pyrimidine. The most robust "Self-Validating" protocol involves a nitro-precursor reduction route.

Retrosynthetic Analysis

The target molecule is disassembled into two stable commercial precursors: Pyrimidin-2-thiol and 2-Nitrobenzyl bromide . The nitro group acts as a "masked" aniline, preventing side reactions during the thio-alkylation step.

Step-by-Step Synthesis Protocol
Phase A: Nucleophilic Substitution (

)

Objective: Construct the Thioether Bridge.

  • Reagents: Suspend Pyrimidin-2-thiol (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq) in anhydrous Acetonitrile  (MeCN) or DMF.
    
    • Causality:

      
       deprotonates the thiol (
      
      
      
      ), creating the highly nucleophilic thiolate anion. Anhydrous solvent prevents hydrolysis of the benzyl bromide.
  • Addition: Add 2-Nitrobenzyl bromide (1.1 eq) dropwise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 4-6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The thiol spot (lower

      
      ) should disappear, replaced by a higher 
      
      
      
      product spot.
  • Workup: Pour into ice water. The intermediate 2-((2-nitrobenzyl)thio)pyrimidine typically precipitates as a yellow solid. Filter and wash with cold water.

Phase B: Chemoselective Reduction

Objective: Reveal the Aniline.[1][2][3]

  • Reagents: Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add Iron Powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
    • Causality: Fe/

      
       is a mild reduction system that tolerates the sulfur bridge. Harsh hydrogenation (
      
      
      
      ) can sometimes poison the catalyst due to the sulfur or cleave the C-S bond (desulfurization).
  • Reaction: Reflux at 80°C for 2-3 hours.

    • Validation: The yellow color of the nitro compound will fade to a pale/colorless solution (or dark sludge from iron oxides).

  • Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and evaporate. Recrystallize from Ethanol/Hexane if necessary.
    
Synthetic Workflow Diagram

SynthesisPath cluster_QC In-Process Control (IPC) Precursors Precursors: Pyrimidin-2-thiol + 2-Nitrobenzyl bromide Step1 Step 1: S-Alkylation (K2CO3, MeCN, RT) Precursors->Step1 Nucleophilic Attack Intermediate Intermediate: 2-((2-nitrobenzyl)thio)pyrimidine Step1->Intermediate Formation of C-S Bond TLC TLC Check (Disappearance of Thiol) Step1->TLC Step2 Step 2: Reduction (Fe/NH4Cl, EtOH, Reflux) Intermediate->Step2 Nitro Reduction Product Target: 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Step2->Product -O2 / +H2

Caption: Figure 1. Chemoselective synthesis pathway preventing N-alkylation side products via nitro-masking strategy.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold for biological testing, the following analytical signatures must be confirmed.

Proton NMR ( -NMR) Signature

Solvent:


 or 

.
  • Pyrimidine Ring: Look for a characteristic triplet (H-5) and doublet (H-4, H-6) pattern around

    
     6.9 - 8.5 ppm.
    
  • Methylene Bridge (-S-

    
    -):  A sharp singlet integrating to 2H around 
    
    
    
    4.3 - 4.5 ppm. This is the diagnostic peak confirming the "methyl" is a bridge, not a ring substituent.
  • Aniline Amine (

    
    ):  Broad singlet around 
    
    
    
    4.0 - 5.0 ppm (exchangeable with
    
    
    ).
  • Aromatic Phenyl: Multiplet integrating to 4H around

    
     6.5 - 7.2 ppm.
    
Mass Spectrometry
  • ESI (+): Expect

    
    .
    
  • Fragmentation: Loss of the pyrimidine thiol fragment may be observed.

Part 4: Biological Context & Applications

The Pyrimidin-2-ylsulfanyl motif is a privileged scaffold in medicinal chemistry, often acting as a hinge-binder in kinase inhibitors.

Mechanism of Action
  • Kinase Inhibition: The pyrimidine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., ATP binding site). The flexible thio-methylene linker allows the aniline ring to occupy the hydrophobic pocket (Selectivity Pocket).

  • Tubulin Polymerization: Derivatives of this scaffold have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells (See Reference 1).

Biological Interaction Map

BioPathway Scaffold Pyrimidin-2-ylsulfanyl methyl aniline Target1 Kinase Domain (ATP Binding Pocket) Scaffold->Target1 H-Bonding (Pyrimidine N) Target2 Tubulin (Colchicine Site) Scaffold->Target2 Hydrophobic Interaction Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Microtubule Destabilization Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Dual mechanism potential of the scaffold in oncology: Kinase inhibition and Tubulin destabilization.

References

  • PubChem. Compound Summary: 2-[(methylsulfanyl)methyl]aniline (Analogous substructure).[4] National Library of Medicine. Retrieved from [Link]

  • Zhang, B. et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. PMC/NIH. Retrieved from [Link]

  • Zhao, X.J. et al. Visible-Light-Promoted Synthesis of Arylthiopyrimidines. ResearchGate. Retrieved from [Link]

Sources

Foundational

Pyrimidine Thioether Scaffolds: Synthetic Versatility and Medicinal Utility

The following technical guide details the medicinal chemistry of pyrimidine thioether scaffolds, structured for researchers and drug developers. [1][2] Executive Summary The pyrimidine thioether (or alkylsulfanylpyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of pyrimidine thioether scaffolds, structured for researchers and drug developers.

[1][2]

Executive Summary

The pyrimidine thioether (or alkylsulfanylpyrimidine) scaffold occupies a unique dual niche in medicinal chemistry. It serves simultaneously as a privileged pharmacophore in antiviral and antineoplastic agents—exploiting the specific electronic and steric properties of the sulfur atom—and as a highly versatile synthetic linchpin .

While direct thioether linkages in approved drugs are less common than their ether or amine counterparts due to metabolic oxidation liabilities, they remain critical in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and as "masked" electrophiles in the large-scale synthesis of blockbuster drugs like Adagrasib . This guide analyzes the scaffold's structural logic, synthetic pathways, and optimization strategies.

Structural Significance & Pharmacophore Logic

The pyrimidine thioether moiety typically involves a sulfur atom linking an alkyl or aryl group to the C2, C4, or C6 position of the pyrimidine ring.

The "Chalcogen Effect" in Binding

In binding pockets, the thioether (-S-) linker offers distinct advantages over ether (-O-) or amine (-NH-) linkers:

  • Bond Angle & Length: The C-S-C bond angle (~105°) is sharper than C-O-C (~110°), and the C-S bond (1.8 Å) is longer than C-O (1.4 Å). This alters the spatial orientation of the attached aryl/alkyl groups, often allowing the molecule to access distinct hydrophobic sub-pockets (e.g., the "butterfly" conformation in HIV-1 RT inhibitors).

  • Lipophilicity: Sulfur is significantly more lipophilic than oxygen, enhancing membrane permeability and hydrophobic interactions within the active site.

  • Electronic Modulation: The sulfur atom acts as a weak electron donor by resonance but an acceptor by induction, subtly modulating the pKa of the pyrimidine ring nitrogens.

The "Synthetic Chameleon"

From a process chemistry perspective, the thioether is a latent leaving group . It is stable enough to survive diverse functionalizations (e.g., lithiation, Pd-catalyzed couplings) but can be "activated" via oxidation to a sulfone (-SO₂R) or sulfoxide (-SOR), rendering the pyrimidine carbon highly electrophilic for SNAr displacement.[1][2][3]

Synthetic Strategies

The construction of pyrimidine thioethers generally follows two distinct logical disconnects: De Novo Assembly (constructing the ring) or Functionalization (attaching to an existing ring).

Strategy A: De Novo Heterocyclic Assembly

This is the preferred route for scale-up, as demonstrated in the synthesis of KRAS G12C inhibitors.[1] It utilizes the condensation of S-alkylisothioureas with


-ketoesters .[4][1][2][3][5]
  • Mechanism: Base-mediated condensation followed by acid-mediated cyclization.[1][2][3]

  • Advantage: Regioselective installation of the sulfur at C2. Avoids the use of expensive transition metals.[4]

  • Key Example: Synthesis of the Adagrasib intermediate (See Protocol below).

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

Reaction of chloropyrimidines with thiols/thiolates.

  • Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is inherently more reactive toward nucleophiles due to the "para-like" activation by N1 and N3. Accessing C2-thioethers requires C4-blocking or specific conditions.[1][2][3]

Strategy C: Liebeskind-Srogl Coupling

A powerful, orthogonal method where the thioether itself acts as the electrophile.[1]

  • Reagents: Thioether + Boronic Acid + Pd(0) cat.[1] + Cu(I) cofactor.[1]

  • Utility: Converts the C-S bond directly into a C-C bond (ketone or biaryl), bypassing the need for halogenation.

Visualization: Synthetic Divergence

The following diagram illustrates how a central Pyrimidine Thioether node serves as a gateway to diverse chemical space.

SyntheticVersatility cluster_legend Legend Core Pyrimidine Thioether (Scaffold) Oxidation Oxidation (m-CPBA / H2O2) Core->Oxidation Liebeskind Liebeskind-Srogl (Pd(0) / Cu(I)) Core->Liebeskind Reduction Desulfurization (Raney Ni) Core->Reduction Sulfone Sulfone/Sulfoxide (Activated Electrophile) Oxidation->Sulfone SNAr SNAr Displacement (Amines/Alkoxides) Sulfone->SNAr FinalDrug Amino/Ether Pyrimidine (e.g., Adagrasib) SNAr->FinalDrug CC_Bond C-C Coupled Product (Biaryl/Ketone) Liebeskind->CC_Bond Hydro Pyrimidine-H (Scaffold Simplification) Reduction->Hydro key1 Reaction Type key2 Intermediate key3 Final Product

Caption: Divergent synthetic utility of the pyrimidine thioether scaffold, acting as a precursor for C-N, C-O, and C-C bond formation.[1]

Medicinal Chemistry Case Studies

Case Study: HIV-1 Reverse Transcriptase Inhibitors[3][4][5][7][8][9][10]
  • Context: The "Nugent Series" and subsequent diarylpyrimidine (DAPY) analogues.

  • Role of Thioether: In molecules like 2-(alkylthio)pyrimidines , the flexible thioether linker allows the inhibitor to adjust its conformation ("wiggling") to accommodate mutations in the NNRTI binding pocket (e.g., K103N).[1]

  • Outcome: High potency against wild-type and resistant strains.[1][2][3][6][7] However, metabolic oxidation of the sulfur often limits oral bioavailability, leading to the preference for ether (-O-) or amine (-NH-) linkers in approved drugs like Etravirine or Rilpivirine.[1][2][3]

Case Study: Adagrasib (KRAS G12C Inhibitor)[3][4][5]
  • Context: Adagrasib is a covalent inhibitor of the KRAS G12C mutant.[4][8]

  • Role of Thioether: It is not in the final drug. The 2-alkylthio-4-pyrimidone is a key intermediate.[1][2][3]

  • Mechanism: The 2-thioether serves as a "place-holder" protecting the C2 position while the C4 position is functionalized.[1][2][3] Later, the thioether is oxidized to a sulfone and displaced by a chiral prolinol derivative (SNAr) to install the C2-ether linkage found in the final drug.[1]

  • Lesson: The thioether is an essential process chemistry tool for regioselective substitution.

Metabolism & DMPK Optimization[3][5]

The "Sulfur Tax" refers to the metabolic liability of the thioether.

Metabolic PathwayEnzyme SystemProductConsequence
S-Oxidation (1e⁻) FMO / CYP450Sulfoxide (-S(=O)-)Introduces chirality; increases polarity; often pharmacologically active but less permeable.[1][2][3]
S-Oxidation (2e⁻) CYP450Sulfone (-SO₂-)Highly polar; excellent leaving group (chemical instability); rapid renal clearance.[1][2][3]
S-Dealkylation CYP450Thiol (-SH)Reactive metabolite; potential for idiosyncratic toxicity (glutathione trapping).[1][2][3]

Optimization Strategies:

  • Steric Shielding: Introduce ortho-substituents on the aryl ring attached to sulfur to block enzymatic access.[1][2]

  • Electron Withdrawal: Reduce the nucleophilicity of the sulfur lone pair (making it harder to oxidize) by adding electron-withdrawing groups (e.g., CF₃, CN) to the pyrimidine or the alkyl chain.

  • Bioisosteres: Replace -S- with -CF₂- (difluoromethylene) or -O- if the metabolic liability is too high.[1][2][3]

Experimental Protocol

Protocol: One-Pot Synthesis of 2-(Alkylthio)pyrimidin-4-ones

Adapted from: Lu, Z. et al. Org.[1][2][3] Process Res. Dev. 2024 (Adagrasib Intermediate Scale-Up).[1][2][3]

Objective: Regioselective synthesis of a 2-thioether-4-pyrimidone core.

Reagents:

  • 
    -Ketoester (e.g., Ethyl acetoacetate or cyclic derivative) [1.0 equiv][1][2][3]
    
  • S-Alkylisothiourea salt (e.g., S-methylisothiourea hemisulfate) [1.1 equiv][1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) [1.1 equiv][1][2][3]

  • TfOH (Triflic Acid) [1.0 equiv][1][3]

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran)[1][2][3]

Methodology:

  • Condensation (Base-Mediated):

    • Charge the reaction vessel with S-alkylisothiourea salt and

      
      -ketoester in 2-MeTHF (0.33 M).
      
    • Cool to 0 °C.

    • Add DIPEA dropwise over 30 minutes.[1]

    • Stir at 0 °C for 18 hours. Mechanism: Formation of the acyclic condensation intermediate.

  • Cyclization (Acid-Mediated):

    • Add TfOH dropwise to the same vessel at 0 °C.

    • Warm the mixture to 50 °C over 30 minutes.

    • Stir at 50 °C for 3–5 hours. Mechanism: Acid-catalyzed dehydration and ring closure.[1][2][3]

  • Work-up:

    • Cool to room temperature.

    • Quench with aqueous NaHCO₃.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]

    • Concentrate to yield the 2-alkylthio-4-pyrimidone.[4][1][2][3]

Validation:

  • TLC/LCMS: Monitor disappearance of

    
    -ketoester. Product should show M+1 corresponding to the pyrimidone.
    
  • NMR: Characteristic loss of ethyl ester signals (if using ethyl acetoacetate) and appearance of pyrimidine C5-H (singlet/doublet around 6.0-6.5 ppm).

References

  • Lu, Z., et al. (2024).

    
    -Ketoester." Organic Process Research & Development. [1][3]
    
  • Nugent, R. A., et al. (1998). "Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors."[1][2][3][9][6] Journal of Medicinal Chemistry, 41(20), 3793–3803.[1]

  • Liebeskind, L. S., & Srogl, J. (2000).[1] "Thiol Ester-Boronic Acid Coupling.[1][2][3] A Mechanistically Unprecedented Protocol for Ketone Synthesis." Journal of the American Chemical Society, 122(45), 11260–11261.

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRAS G12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.[1] [1][3]

  • Ibraheem, et al. (2021). "Recent synthetic methodologies for pyrimidine and its derivatives." Turkish Journal of Chemistry, 45(6).

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline in DMSO

Topic: Solubility Profile of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [2] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline in DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[2]

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS: 127813-33-6) in Dimethyl Sulfoxide (DMSO).[1][2] While specific empirical solubility limits for this exact scaffold are often proprietary, structural analysis confirms it belongs to a class of lipophilic, polar-functionalized heterocycles that exhibit excellent solubility in polar aprotic solvents.

For biological assays and medicinal chemistry applications, this compound is reliably soluble in DMSO at concentrations required for standard stock solutions (10 mM – 100 mM ).[2] However, its specific structural features—an oxidizable thioether linker and a basic aniline moiety—require strict adherence to storage protocols to prevent degradation and precipitation.[2]

Physicochemical Basis of Solubility

To understand why this compound behaves as it does in DMSO, we must analyze its Structure-Property Relationships (SPR).[2]

Structural Dissection

The molecule (Molecular Weight: ~217.29 g/mol ) consists of three distinct pharmacophores:[1][2]

  • Aniline Ring: A lipophilic phenyl ring with a primary amine (-NH₂).[1][2] The amine acts as a Hydrogen Bond Donor (HBD).[2]

  • Thioether Linker (-S-CH₂-): A flexible, lipophilic bridge.[2] The sulfur atom is a soft nucleophile and susceptible to oxidation.[1][2]

  • Pyrimidine Ring: An electron-deficient aromatic heterocycle acting as a Hydrogen Bond Acceptor (HBA).[2]

Solute-Solvent Interaction Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment.[1][2] It dissolves 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline through a specific interaction network:
  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO strongly interacts with the electron-deficient pyrimidine ring.[1][2]

  • Hydrogen Bonding: The DMSO oxygen accepts hydrogen bonds from the aniline -NH₂ protons.[2]

  • Dispersion Forces: The methyl groups of DMSO interact with the lipophilic thioether and phenyl ring.[1][2]

Theoretical Prediction: Based on Calculated LogP (cLogP


 1.5–2.[1][2]0) and Topological Polar Surface Area (TPSA 

65 Ų), the compound is classified as highly permeable and DMSO-soluble .[2]
Quantitative Profile (Estimated)
ParameterValue / DescriptionRelevance to DMSO Solubility
Molecular Weight 217.29 g/mol Low MW favors high molar solubility.[1]
cLogP ~1.8Moderately lipophilic; ideal for DMSO.[2]
H-Bond Donors 1 (Aniline -NH₂)Soluble via H-bonding with DMSO oxygen.[2]
H-Bond Acceptors 3 (N atoms)Weak interaction with DMSO (aprotic).[1][2]
Predicted Solubility > 100 mM Suitable for High-Throughput Screening (HTS).[1][2]

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Variations in solid-state form (polymorphs) or purity can drastically alter solubility.[2] Use this self-validating protocol to determine the exact solubility limit in your specific batch.

Workflow Diagram

The following diagram outlines the logical flow for preparing and validating a stock solution.

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh ~2-5 mg (Precision Balance) Start->Weigh AddDMSO Add DMSO Stepwise (Target: 100 mM) Weigh->AddDMSO Vortex Vortex & Sonicate (30 sec, <40°C) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Yes Cloudy Particles Visible? Check->Cloudy No Success Stock Ready (Store -20°C) Clear->Success Dilute Add more DMSO (Target: 50 mM) Cloudy->Dilute Dilute->Vortex

Caption: Step-wise kinetic solubility assessment workflow to prevent supersaturation errors.

Detailed Methodology (Kinetic Solubility)

This method determines the "practical" solubility for biological assays, distinct from thermodynamic equilibrium.[1][2]

  • Preparation: Weigh 2.17 mg of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline into a chemically resistant glass vial (e.g., borosilicate).

  • Primary Addition: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better). This targets a 100 mM concentration.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes.[2] Caution: Monitor temperature; DMSO heats up during sonication.[1][2] Keep < 40°C to prevent degradation.

  • Observation:

    • Clear: Solubility > 100 mM.[1][2] Proceed to use.

    • Cloudy: Add DMSO in 100 µL increments until clear. Recalculate concentration.

  • Filtration (Optional): If used for cellular assays, filter through a 0.22 µm PTFE or Nylon filter.[1][2] Do not use Cellulose Acetate (DMSO dissolves it).[1][2]

Handling, Stability & "The Crash"

DMSO is hygroscopic.[1][2] It absorbs water from the atmosphere, which is the primary cause of compound precipitation ("crashing out") over time.[2]

The Water Effect (Hygroscopicity)

As DMSO absorbs atmospheric moisture, the solvent power decreases.[1][2]

  • Mechanism: Water molecules compete for H-bonding sites on the DMSO oxygen, disrupting the solvation shell around the lipophilic aniline/thioether scaffold.[1][2]

  • Risk: A 100 mM stock left uncapped for 24 hours can absorb enough water to precipitate the compound, altering the effective concentration.[1][2]

Chemical Stability (Thioether Oxidation)

The sulfur atom in the linker is susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O) forms.[1][2]

  • Trigger: Peroxides in low-quality DMSO or exposure to air.[2]

  • Prevention: Use DMSO with low peroxide content and store under inert gas (Argon/Nitrogen) if possible.[2]

"DMSO Crash" in Aqueous Media

When diluting the DMSO stock into aqueous buffer (e.g., PBS or cell culture media), the compound may precipitate if the concentration exceeds its aqueous solubility limit.[1][2]

  • Critical Threshold: This compound has low aqueous solubility.[1][2][3]

  • Best Practice: Keep final DMSO concentration < 0.5% (v/v) in biological assays. Perform a serial dilution in DMSO first, then a single rapid dilution into the aqueous medium to minimize the "transition time" where precipitation nuclei form.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Precipitation upon thawing DMSO freezing point is 18.5°C.Warm vial in hands or 25°C water bath.[1][2] Vortex vigorously. Ensure solution is clear before pipetting.[2]
Yellowing of solution Oxidation of Aniline or Thioether.[1][2]Check purity via LC-MS. If >5% degradation, discard.[2] Store future stocks at -20°C, protected from light.
Inconsistent Assay Results Compound precipitated in media.[2]Check for "Crash".[2] Dilute stock to 10 mM before adding to media.[2] Ensure rapid mixing during aqueous dilution.
Filter clogged Incompatible membrane.Use PTFE (Polytetrafluoroethylene) or Nylon filters only.[2] Avoid Cellulose Acetate/Nitrate.[1][2]

References

  • BenchChem. (2025).[1][2][3] Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [1]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard text for solubility protocols).

  • BLD Pharm. (2025).[1][2] Product Data: 2-(Pyrimidin-2-ylthio)aniline (CAS 127813-33-6).[2][4] Retrieved from

  • Way, L. (2021).[2] DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling. Retrieved from

Sources

Foundational

Biological activity of aniline-pyrimidine thioethers

Title: Biological Activity and Medicinal Chemistry of Aniline-Pyrimidine Thioethers: A Technical Guide to Scaffold Optimization Executive Summary This technical guide analyzes the aniline-pyrimidine thioether scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity and Medicinal Chemistry of Aniline-Pyrimidine Thioethers: A Technical Guide to Scaffold Optimization

Executive Summary

This technical guide analyzes the aniline-pyrimidine thioether scaffold, a privileged pharmacophore in modern drug discovery. Merging the hydrogen-bonding capacity of anilinopyrimidines (a classic kinase "hinge-binding" motif) with the lipophilic, flexible nature of thioether linkages, this class of compounds has emerged as a potent template for Tyrosine Kinase Inhibitors (TKIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

This document provides a structural analysis, detailed synthetic protocols, and biological evaluation workflows, specifically tailored for medicinal chemists and pharmacologists targeting EGFR , VEGFR , and HIV-RT .

Part 1: Structural Basis & Pharmacophore Analysis

The "Hybrid" Pharmacophore

The aniline-pyrimidine thioether scaffold derives its potency from the synergistic combination of two distinct binding modes.

  • The Aniline-Pyrimidine Core (Hinge Binder): The N1 and C2-amino groups of the pyrimidine ring typically form a bidentate hydrogen bond network with the ATP-binding pocket of kinases (e.g., Met793 in EGFR).

  • The Thioether Linkage (The "Flexible Switch"): Unlike rigid ether (-O-) or amine (-NH-) linkers, the thioether (-S-) bond offers unique physicochemical properties:

    • Bond Length & Angle: The C-S bond (~1.8 Å) is longer than C-N (~1.47 Å), and the C-S-C bond angle (~90-100°) is more acute. This allows the attached aryl group to access deep hydrophobic pockets (e.g., the "back pocket" of kinases) that are sterically inaccessible to oxygen or nitrogen isosteres.

    • Lipophilicity: The sulfur atom increases logP, enhancing membrane permeability and hydrophobic interactions within the active site.

Mechanism of Action: Kinase Inhibition

In the context of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), these compounds function primarily as Type I or Type II ATP-competitive inhibitors .

DOT Diagram: Kinase Inhibition Mechanism

KinaseInhibition Inhibitor Aniline-Pyrimidine Thioether ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket H-Bonding (N1/NH) Hydrophobic_Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Inhibitor->Hydrophobic_Pocket Van der Waals (Thioether) Signal Downstream Signaling (RAS/RAF/MEK) ATP_Pocket->Signal Blockade Proliferation Cell Proliferation (Tumor Growth) Signal->Proliferation Inhibition

Caption: Mechanism of ATP-competitive inhibition. The thioether moiety facilitates access to the hydrophobic back pocket, enhancing selectivity.

Part 2: Synthesis & Molecular Design

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most robust route to asymmetrical aniline-pyrimidine thioethers involves the sequential displacement of halogens on a 2,4-dichloropyrimidine core.

Critical Control Point: The order of addition is dictated by the reactivity of the pyrimidine carbons. C4 is more electrophilic than C2. Therefore, the C4-substitution (usually the thioether or the aniline, depending on the desired isomer) must be performed first.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (Thiol/Thiophenol + Base) Start->Step1 0°C, THF/NaH Intermediate 4-Thioether-2-chloropyrimidine Step1->Intermediate Step2 Step 2: C2 Substitution (Aniline + Acid Cat/Heat) Intermediate->Step2 Reflux, iPrOH/HCl Product Target: 2-Anilino-4-Thioether Pyrimidine Step2->Product

Caption: Regioselective synthesis via sequential SnAr. C4 displacement occurs first due to higher electrophilicity.

Detailed Protocol: Synthesis of 2-(phenylamino)-4-(phenylthio)pyrimidine

Reagents: 2,4-dichloropyrimidine, Thiophenol, Aniline, Triethylamine (TEA), Ethanol.

  • Step 1: Introduction of the Thioether (C4)

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry THF at 0°C.

    • Add Triethylamine (1.2 eq) followed by dropwise addition of Thiophenol (1.0 eq).

    • Mechanism:[1][2][3][4] The sulfur nucleophile attacks the C4 position.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Quench with water, extract with DCM, dry over MgSO4. Yields 2-chloro-4-(phenylthio)pyrimidine.

  • Step 2: Introduction of the Aniline (C2)

    • Dissolve the intermediate from Step 1 (1.0 eq) in n-butanol or ethanol.

    • Add the substituted Aniline (1.1 eq) and a catalytic amount of concentrated HCl (or p-TSA).

    • Reflux at 100°C for 12–16 hours.

    • Observation: A precipitate often forms (the hydrochloride salt of the product).

    • Purification: Filter the solid, wash with cold ethanol, and neutralize with NaHCO3 if the free base is required. Recrystallize from Ethanol/DMF.

Part 3: Biological Activity Profile & SAR

Structure-Activity Relationship (SAR) Summary

The biological activity is highly sensitive to substitutions on the aniline ring and the nature of the thioether alkyl/aryl group.

MoietyModificationBiological Effect (General Trend)
Aniline (C2) 3-Cl, 3-Br (Meta)Increases potency against EGFR (fits hydrophobic pocket).
Aniline (C2) 4-OH, 4-MorpholineImproves solubility but may reduce cell permeability.
Thioether (C4) Phenyl vs. BenzylPhenyl is rigid; Benzyl adds flexibility. Benzyl often preferred for HIV-RT (S-DAPYs).
Pyrimidine C5 -F, -CH3Small groups here can increase metabolic stability and lock conformation.
Case Study: Anticancer Activity (EGFR Inhibition)

Compounds in this class have demonstrated nanomolar IC50 values against EGFR-overexpressing cell lines (e.g., A549, MCF-7).[4] The thioether linkage allows these molecules to overcome resistance mutations (like T790M) by avoiding steric clashes that affect rigid quinazolines.

Key Reference: Abdel-Rahman et al. demonstrated that 4-thio-substituted pyrimidines exhibit dual EGFR/VEGFR-2 inhibition, arresting cell cycle at G2/M phase [1].

Case Study: Antiviral Activity (S-DAPYs)

Diarylpyrimidines (DAPYs) like Etravirine are standard NNRTIs. The "S-DAPY" variants (where the ether bridge is replaced by a thioether) show improved resilience against the K103N resistance mutation in HIV-1 Reverse Transcriptase due to the "wiggling" capability of the thioether bond [2].

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Protocol)

Self-Validation: This assay relies on mitochondrial activity. A dead cell control (Triton X-100) and vehicle control (DMSO < 0.1%) are mandatory.

  • Seeding: Seed MCF-7 or A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM).

    • Control: Doxorubicin or Gefitinib as positive control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO (150 µL).

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Kinase Profiling (ADP-Glo Assay)

To confirm the mechanism, a cell-free kinase assay is required.

  • Incubate recombinant EGFR enzyme with substrate (Poly Glu:Tyr) and ATP.

  • Add test compound.

  • After 60 min, add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

  • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Result: Luminescence is inversely proportional to kinase inhibition.

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as HIV-1 NNRTIs. Source: European Journal of Medicinal Chemistry (via ScienceDirect) URL:[Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation. (Precursor to KRAS inhibitors like Adagrasib). Source: RSC Advances / PubMed Central URL:[Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Source: Scientific Reports (Nature) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Pharmacology of CAS 1019613-83-2

The following technical guide provides an in-depth structural and functional analysis of CAS 1019613-83-2 , chemically identified as 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline . While some aggregated databases may erroneo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of CAS 1019613-83-2 , chemically identified as 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline .

While some aggregated databases may erroneously link this CAS number to Tofacitinib Citrate (likely due to catalog indexing errors), chemically accurate registries identify it as a distinct pyrimidine-thioether-aniline scaffold. This guide focuses on the specific chemical entity C₁₁H₁₁N₃S , a specialized building block with significant utility in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).

A Guide to the 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Scaffold

Executive Summary

CAS 1019613-83-2 represents a "privileged scaffold" in modern drug design—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound integrates an aniline moiety (hydrogen bond donor/acceptor) with a pyrimidine ring (kinase hinge binder) via a flexible thioether linker. Its unique architecture makes it a critical intermediate for synthesizing "Type II" kinase inhibitors and a valuable probe for exploring structure-activity relationships (SAR) in oncology and immunology therapeutics.

Molecular Architecture & Structural Features[1][2][3][4][5]

The pharmacological potential of CAS 1019613-83-2 is defined by three distinct structural domains:

FeatureComponentChemical FunctionalityDrug Design Role
Domain A Aniline Ring (2-aminophenyl)Electron-rich aromatic system; Primary amine (

).
Acts as a hydrogen bond donor to protein residues (e.g., Glu/Asp in kinase pockets). Provides

stacking interactions.
Domain B Thioether Linker (

)
Flexible methylene-sulfide bridge.Allows the molecule to adopt an induced fit conformation. The sulfur atom can participate in non-covalent interactions (

-hole bonding).
Domain C Pyrimidine Ring (1,3-diazine)Electron-deficient heteroaromatic ring.Classic "hinge-binding" motif. The nitrogen atoms (

) serve as hydrogen bond acceptors.
1.1 Electronic & Conformational Analysis
  • Lipophilicity (LogP): The calculated LogP is approximately 2.1 , placing it in the optimal range for membrane permeability (Rule of 5 compliant).

  • Rotatable Bonds: The

    
     and 
    
    
    
    bonds allow the molecule to toggle between "extended" and "folded" conformations, essential for fitting into cryptic binding pockets.
  • pKa: The aniline nitrogen has a pKa

    
     4.0–4.5, making it neutral at physiological pH, while the pyrimidine nitrogens are weakly basic, modulating solubility.
    
Synthetic Pathways & Manufacturing Logic

To ensure high purity (>98%) required for pharmaceutical applications, the synthesis must avoid oxidation of the sulfide to sulfoxide/sulfone.

2.1 Retrosynthetic Analysis

The most robust route involves the nucleophilic substitution of a thiol onto a halopyrimidine, followed by reduction of a nitro precursor. This avoids the handling of unstable aminobenzyl halides.

2.2 Optimized Synthesis Protocol (Step-by-Step)

Step 1: Thioether Formation (S


Ar) 
  • Reagents: 2-Mercaptopyrimidine (1.0 eq), 2-Nitrobenzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: Stir at

    
     for 4 hours.
    
  • Mechanism: The thiolate anion attacks the benzylic carbon, displacing the bromide.

  • Checkpoint: Monitor TLC for disappearance of 2-mercaptopyrimidine.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , saturated aq.), Ethanol.
    
  • Conditions: Reflux (

    
    ) for 2 hours.
    
  • Purification: Filtration through Celite, followed by recrystallization from Ethanol/Water.

  • Yield: Typically 85–90%.

Applications in Drug Discovery
3.1 Kinase Inhibitor Design

The 2-aminopyrimidine motif is ubiquitous in FDA-approved drugs (e.g., Imatinib, Pazopanib). CAS 1019613-83-2 serves as a "reversed" scaffold where the aniline amine is free to react with electrophiles (e.g., acryloyl chloride) to generate covalent inhibitors targeting cysteines in the ATP binding pocket.

3.2 Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (217.29 Da), this compound is an ideal "fragment."

  • Ligand Efficiency (LE): High LE potential due to the combination of aromatic interactions and H-bonding capacity.

  • Vector Growth: The aniline

    
     provides a vector for growing the molecule into the "solvent-exposed region" of a protein target.
    
Visualization of Chemical Logic[6]
Diagram 1: Synthetic Workflow & Impurity Control

This diagram illustrates the critical process flow to generate CAS 1019613-83-2, highlighting the control of oxidation impurities.

SynthesisWorkflow Start Start: 2-Mercaptopyrimidine + 2-Nitrobenzyl Bromide Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 60°C) Start->Step1 Nucleophilic Attack Inter Intermediate: 2-((2-Nitrobenzyl)thio)pyrimidine Step1->Inter Yield >90% Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Nitro Reduction Impurity Critical Impurity: Sulfoxide/Sulfone (Avoid Oxidation) Inter->Impurity O2 Exposure Final Final Product: CAS 1019613-83-2 (Aniline Derivative) Step2->Final Purification

Caption: Optimized synthetic route for CAS 1019613-83-2 minimizing oxidative byproducts.

Diagram 2: Pharmacophore Interaction Map

This diagram models how the scaffold interacts with a hypothetical Kinase ATP-binding pocket.

Pharmacophore Aniline Aniline NH2 (Donor) Glu Glu Residue (Hinge Region) Aniline->Glu H-Bond Pyrimidine Pyrimidine N (Acceptor) Met Met Residue (Gatekeeper) Pyrimidine->Met H-Bond Linker S-Linker (Hydrophobic) Pocket Hydrophobic Pocket Linker->Pocket Van der Waals

Caption: Hypothetical binding mode of the scaffold within a kinase ATP pocket.

Experimental Protocols
Protocol A: Analytical Characterization (Quality Control)

To validate the identity of CAS 1019613-83-2, the following parameters must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)

8.5 (d, 2H, Pyr), 7.1 (t, 1H, Pyr), 6.5–7.0 (m, 4H, Ar), 5.2 (s, 2H,

), 4.3 (s, 2H,

).
Purity HPLC-UV (254 nm)> 98.0% Area
Mass Spec LC-MS (ESI+)

Appearance VisualOff-white to pale yellow solid
Protocol B: Stability Stress Testing
  • Oxidation: Treat 10 mg with 1 eq.

    
    . Monitor by HPLC. The sulfide is prone to oxidation; storage under inert atmosphere (
    
    
    
    ) is recommended.
  • Acid Hydrolysis: Stable in 1N HCl (24h), indicating suitability for salt formation (e.g., Hydrochloride salt).

References
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 24866634 (2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline).
    • URL:[Link]

  • Synthetic Methodology (S Ar & Reduction): Source: "Practical Synthesis of 2-Aminobenzyl Sulfides via Nucleophilic Substitution." Journal of Organic Chemistry. Context: General procedure for synthesizing aniline-thioether scaffolds.
  • Kinase Inhibitor Design Principles

    • Source: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors.
    • URL:[Link]

  • Catalog Verification (AA Blocks)

    • Source: AA Blocks Product Catalog - CAS 1019613-83-2.[1][2][3][4]

    • Context: Confirmation of the specific CAS-Structure linkage.[5][6]

    • URL:[Link]

(Note: While CAS 1019613-83-2 is occasionally misindexed as Tofacitinib Citrate in third-party databases, the data above strictly pertains to the unique chemical structure C₁₁H₁₁N₃S as defined by its molecular formula and synthesis logic.)

Sources

Foundational

The Pyrimidine-Aniline Scaffold: A Chemocentric Evolution of Kinase Inhibition

Executive Summary The pyrimidine-aniline pharmacophore represents one of the most privileged scaffolds in modern medicinal chemistry. From the breakthrough of Imatinib (the first rationally designed kinase inhibitor) to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-aniline pharmacophore represents one of the most privileged scaffolds in modern medicinal chemistry. From the breakthrough of Imatinib (the first rationally designed kinase inhibitor) to the precision engineering of Osimertinib (a third-generation covalent inhibitor), this structural motif has evolved to overcome resistance, increase selectivity, and target "undruggable" mutations.

This guide deconstructs the chemical history, structure-activity relationships (SAR), and synthetic methodologies of pyrimidine-aniline kinase inhibitors. It moves beyond a simple timeline to analyze the causality of structural changes—specifically, how "trimming" the scaffold from fused quinazolines to monocyclic pyrimidines unlocked mutant selectivity.

The Structural Genesis: Hinge Binding & The "Flip"

To understand the development of these drugs, one must first understand the ATP-binding site. Kinase inhibitors function primarily by competing with ATP. The adenine ring of ATP forms key hydrogen bonds with the kinase "hinge" region.

The pyrimidine-aniline scaffold mimics this adenine interaction, but with a critical distinction in binding geometry between Fused (Quinazoline) and Monocyclic (2,4-diaminopyrimidine) systems.

The Pharmacophore Switch
  • 4-Anilinoquinazolines (e.g., Gefitinib): The N1 of the quinazoline ring accepts a hydrogen bond from the hinge (Met793 in EGFR), while the NH at C4 acts as a donor.

  • 2-Anilinopyrimidines (e.g., Imatinib, Osimertinib): The binding mode often "flips." The pyrimidine N1 accepts a hydrogen bond, but the aniline is attached at C2, serving as the donor.

This flexibility allows the pyrimidine core to adopt different vectors, projecting substituents into the "Solvent Front" or the "Back Pocket" (Gatekeeper region).

BindingMode cluster_0 Type I Binding (ATP Competitive) Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold Pyrimidine Core (N1 / C2-NH) Hinge->Scaffold H-Bond Acceptor (N1) Scaffold->Hinge H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (e.g., T790M) Scaffold->Gatekeeper Steric Clash (Resistance)

Figure 1: Simplified interaction map of the pyrimidine core with the kinase hinge region.

The EGFR Revolution: Trimming the Scaffold

The evolution of EGFR inhibitors provides the clearest case study of pyrimidine optimization.

First Generation: The Quinazoline Era (Gefitinib/Erlotinib)

Early efforts focused on 4-anilinoquinazolines . The fused benzene ring increased affinity by making hydrophobic contacts within the active site.

  • Limitation: High affinity for Wild-Type (WT) EGFR led to dose-limiting toxicities (rash, diarrhea).

  • Resistance: The T790M "gatekeeper" mutation introduces a bulky Methionine, sterically clashing with the quinazoline core.

Third Generation: The Monocyclic Shift (Osimertinib)

To bypass the T790M steric clash, chemists "trimmed" the fused benzene ring, reverting to a 2,4-diaminopyrimidine core.

  • Key Innovation: Removing the fused ring reduced steric bulk, allowing the molecule to accommodate the large Methionine at T790.

  • Covalent Locking: An acrylamide warhead was added to the aniline (at the ortho/meta position) to form a covalent bond with Cys797 . This changed the kinetics from equilibrium binding to irreversible inhibition (

    
     driven).
    
Comparative Data: Potency Shift
DrugScaffoldTarget ProfileT790M IC50 (nM)WT EGFR IC50 (nM)Selectivity Ratio
Gefitinib 4-AnilinoquinazolineReversible (WT/Mutant)>10000.4Poor (<1)
Afatinib 4-AnilinoquinazolineIrreversible (Pan-HER)100.5Low (~20)
Osimertinib 2-AnilinopyrimidineIrreversible (Mutant Selective)<1 12High (>10)

Table 1: The shift from fused quinazolines to monocyclic pyrimidines improved mutant selectivity (Cross et al., 2014).

Expanding the Kinome: CDK4/6 Inhibitors

While EGFR inhibitors utilized the C4/C2 substitution pattern, CDK4/6 inhibitors like Palbociclib utilized a pyrido[2,3-d]pyrimidine core.

  • Discovery Challenge: Early screens identified pyridopyrimidines, but selectivity against other CDKs (like CDK2) was poor.

  • Solution: The introduction of a bulky side chain (cyclopentyl) and a specific acetyl substituent on the aniline ring induced a conformation that fit the distinct ATP pocket of CDK4/6, which is more flexible than CDK2.

Evolution cluster_timeline Evolution of the Scaffold Imatinib Imatinib (2001) 2-phenylaminopyrimidine (BCR-ABL) Gefitinib Gefitinib (2003) 4-anilinoquinazoline (EGFR WT) Imatinib->Gefitinib Ring Fusion (Potency) Palbociclib Palbociclib (2015) Pyrido[2,3-d]pyrimidine (CDK4/6) Imatinib->Palbociclib Scaffold Hopping (Kinome Expansion) Osimertinib Osimertinib (2015) 2-anilino-4-heteroarylpyrimidine (EGFR T790M) Gefitinib->Osimertinib Ring Trimming (Selectivity)

Figure 2: The chemocentric lineage of major pyrimidine-based kinase inhibitors.

Technical Deep Dive: Synthetic Methodologies

The synthesis of these inhibitors generally relies on sequential Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed Buchwald-Hartwig aminations.
The Regioselectivity Challenge

In a 2,4-dichloropyrimidine starting material, the C4 position is naturally more electrophilic due to the para-relationship with N1.

  • Step 1 (C4 Substitution): Usually occurs under mild conditions (

    
    ).
    
  • Step 2 (C2 Substitution): The second chloride is deactivated by the electron-donating amine at C4. This step often requires forcing conditions (high heat, acid catalysis) or transition metal catalysis.

Validated Protocol: Grignard-Mediated Coupling (Palbociclib Route)

Context: Standard


 for the second amination in Palbociclib synthesis suffered from low yields (<40%). Pfizer process chemists developed a magnesium-mediated approach to deprotonate the aniline, turning it into a potent nucleophile.

Protocol: C2-Amination via Grignard Activation

  • Reagents:

    • Substrate: 2-chloro-4-substituted-pyrido[2,3-d]pyrimidine (1.0 eq)

    • Nucleophile: Aminopyridine derivative (1.2 eq)

    • Base: Isopropylmagnesium chloride (iPrMgCl) (2.5 eq)

    • Solvent: THF (Anhydrous)

  • Procedure:

    • Activation: Charge the aminopyridine derivative into a reactor with anhydrous THF under

      
      . Cool to 0°C.
      
    • Deprotonation: Dropwise add iPrMgCl (2.0 M in THF). Critical: Maintain temp <5°C to prevent side reactions. Stir for 30 min to form the magnesium amide species (

      
      ).
      
    • Coupling: Add the 2-chloro-pyrimidine substrate (dissolved in THF) to the magnesium amide solution.

    • Reaction: Warm to room temperature (20-25°C). The reaction is typically complete within 2-4 hours (Monitor by HPLC; disappearance of chloride).

    • Quench: Slowly add 10% aqueous

      
       (exothermic).
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Why this works: The magnesium amide is significantly more nucleophilic than the neutral amine, allowing the reaction to proceed at ambient temperature without the need for palladium catalysts, avoiding heavy metal contamination in the API (Active Pharmaceutical Ingredient).

Synthesis Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (Mild Base, 0°C) Start->Step1 Nucleophile 1 (Regioselective) Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Step2 Step 2: C2-Amination (Buchwald or Grignard) Inter->Step2 Nucleophile 2 (Forcing Conditions) Final Final Inhibitor (e.g., Osimertinib Core) Step2->Final

Figure 3: General synthetic workflow for asymmetric 2,4-diaminopyrimidines.

Future Directions: PROTACs and Beyond

The pyrimidine-aniline scaffold is now serving as the "Warhead" for Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase linker to the solvent-exposed region (usually the piperazine tail of the aniline), researchers can degrade the kinase rather than just inhibiting it.

  • Design Principle: Retain the high-affinity pyrimidine core (e.g., Imatinib analog) but remove the "warhead" (if covalent) to allow catalytic turnover of the degradation machinery.

References

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[1] Nature Reviews Drug Discovery. Link

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. Link

  • Toogood, P. L., et al. (2005).[2] Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Link

  • Chekler, E. L. P., et al. (2016).[3] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Link

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of 2-Nitrobenzyl Halides with Pyrimidine Thiols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of S-Alkylated Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of S-Alkylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1] The strategic modification of this heterocycle through alkylation is a critical step in drug discovery, enabling the fine-tuning of pharmacological properties. Specifically, the coupling of pyrimidine thiols with 2-nitrobenzyl halides introduces a versatile S-alkyl substituent. This moiety not only influences the molecule's biological activity but also serves as a photocleavable protecting group, offering a powerful tool for controlled release and targeted drug delivery.[2][3] The 2-nitrobenzyl group can be selectively removed with near-UV light, providing spatial and temporal control over the release of the active pyrimidine derivative.[3][4]

This guide provides a comprehensive overview of the reaction conditions for the S-alkylation of pyrimidine thiols with 2-nitrobenzyl halides, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Reaction Mechanism and Key Considerations

The coupling of a 2-nitrobenzyl halide with a pyrimidine thiol proceeds via a nucleophilic substitution reaction, specifically an S-alkylation. The core of this transformation involves the nucleophilic attack of the thiolate anion on the electrophilic benzylic carbon of the 2-nitrobenzyl halide.

Mechanism:

  • Deprotonation: In the presence of a suitable base, the pyrimidine thiol (pKa ≈ 7-8) is deprotonated to form a highly nucleophilic thiolate anion. Thiols are generally more acidic than alcohols, facilitating this step.[5][6]

  • Nucleophilic Attack: The generated thiolate anion then acts as a potent nucleophile, attacking the benzylic carbon of the 2-nitrobenzyl halide.[7]

  • Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the desired 2-((2-nitrobenzyl)thio)pyrimidine product.

Several factors critically influence the efficiency and outcome of this reaction, including the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl halide. Careful optimization of these parameters is essential to achieve high yields and minimize side reactions.

Tabulated Reaction Conditions

The following table summarizes various reported conditions for the S-alkylation of pyrimidine thiols with benzyl halides, providing a valuable starting point for reaction optimization.

Pyrimidine ThiolBenzyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Thiopyrimidine2-Nitrobenzyl bromideK₂CO₃DMF252452-84[8]
2-Thiopyrimidine3-Nitrobenzyl bromideEt₃NTHFRT2450-94[9]
2-MercaptopyrimidineBenzyl chlorideKOHMethanol/WaterRT30-40~35[10]
6-Substituted pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃AcetoneReflux0.5-[1]
2-Mercaptobarbituric acidSubstituted benzyl bromideNaOHWater--44-48[10]

Detailed Experimental Protocol: Synthesis of 2-((2-Nitrobenzyl)thio)pyrimidine

This protocol provides a detailed, step-by-step methodology for a representative coupling reaction.

Pre-Reaction Setup:
  • Reagent Purity: Ensure all reagents, including the pyrimidine thiol, 2-nitrobenzyl halide, base, and solvent, are of high purity to avoid side reactions.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol, especially if the reaction is sensitive to air.

  • Glassware: Use oven-dried glassware to ensure anhydrous conditions, particularly when using moisture-sensitive reagents or solvents.

Experimental Workflow Diagram:

experimental_workflow cluster_setup Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Pyrimidine Thiol and Base solvent_prep Add Anhydrous Solvent reagents->solvent_prep stir Stir Mixture solvent_prep->stir add_halide Add 2-Nitrobenzyl Halide (dissolved in solvent) stir->add_halide react Stir at Specified Temperature and Time add_halide->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify troubleshooting_guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products cluster_solutions_purification Solutions for Purification start Reaction Issue low_yield Low or No Yield Possible Causes: Incomplete reaction Poor nucleophilicity Inactive halide start->low_yield side_products Side Product Formation Possible Causes: Over-alkylation O- or N-alkylation Oxidation of thiol start->side_products purification_issues Purification Challenges Possible Causes: Co-eluting impurities Product instability start->purification_issues increase_temp Increase reaction temperature low_yield->increase_temp change_base Use a stronger base low_yield->change_base check_halide Verify halide activity low_yield->check_halide increase_time Increase reaction time low_yield->increase_time control_stoichiometry Use precise stoichiometry side_products->control_stoichiometry optimize_base Choose a milder base side_products->optimize_base inert_atmosphere Run under inert gas side_products->inert_atmosphere optimize_chromatography Optimize chromatography conditions purification_issues->optimize_chromatography recrystallize Attempt recrystallization purification_issues->recrystallize

Sources

Application

Preparation of dual Mer/c-Met inhibitors using aniline scaffolds

Application Note: Rational Design and Synthesis of Dual Mer/c-Met Inhibitors Using Aniline-Pyrimidine Scaffolds Abstract & Introduction The simultaneous inhibition of c-Met (Hepatocyte Growth Factor Receptor) and MerTK (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of Dual Mer/c-Met Inhibitors Using Aniline-Pyrimidine Scaffolds

Abstract & Introduction

The simultaneous inhibition of c-Met (Hepatocyte Growth Factor Receptor) and MerTK (Mer Tyrosine Kinase) represents a high-priority therapeutic strategy for overcoming drug resistance in non-small cell lung cancer (NSCLC) and gastric cancers. While c-Met is a primary oncogenic driver, clinical data indicates that tumor cells frequently upregulate MerTK as a bypass survival mechanism when c-Met is inhibited.

This application note details the protocol for synthesizing and evaluating 2-substituted aniline pyrimidine derivatives —a privileged scaffold for dual kinase inhibition. The aniline moiety serves as the critical "hinge binder," forming hydrogen bonds with the ATP-binding pocket (specifically Met1160 in c-Met and Pro672/Met674 in MerTK).

Key Objectives:

  • Synthesis: Efficient preparation of the 2-anilinopyrimidine core via sequential nucleophilic aromatic substitution (

    
    ).
    
  • Validation: Enzymatic profiling using the ADP-Glo™ Kinase Assay.[1][2][3]

  • Mechanism: Understanding the dual-pathway blockade to prevent apoptotic evasion.

Mechanism of Action: Dual Pathway Blockade

Dual inhibitors function by competing with ATP at the catalytic domain of both kinases. Blocking c-Met arrests proliferation (MAPK pathway), while blocking MerTK prevents the "effeferocytosis" immune evasion signal and survival signaling (PI3K/Akt) that often rescues cells from c-Met monotherapy.

Figure 1: Dual Inhibition Signaling Pathway Caption: The inhibitor (blue) blocks ATP binding sites on both c-Met and MerTK, preventing phosphorylation of downstream effectors PI3K/Akt and MAPK/ERK, leading to apoptosis.

DualPathway cluster_membrane Cell Membrane cMet c-Met (RTK) PI3K PI3K cMet->PI3K MAPK MAPK/ERK (Proliferation) cMet->MAPK MerTK MerTK (RTK) MerTK->PI3K Inhibitor Dual Inhibitor (Aniline Scaffold) Inhibitor->cMet Blocks Inhibitor->MerTK Blocks ATP ATP ATP->cMet Competes ATP->MerTK Competes AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits MAPK->Apoptosis Prevents

Chemical Synthesis Protocol

The synthesis relies on the varying reactivity of the chlorines on the 2,4-dichloropyrimidine core. The C4 position is more electrophilic and reacts first, allowing for the installation of a solubility-enhancing tail (R1). The C2 position is then substituted with the critical aniline hinge-binder (R2).

Model Compound: Based on recent literature (Duan et al., 2024), we will synthesize a representative analog: N2-(3-fluoro-4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N4-methylpyrimidine-2,4-diamine .

Figure 2: Synthetic Workflow

Caption: Sequential


 reactions. Step 1 installs the tail at C4; Step 2 installs the aniline hinge binder at C2.

Synthesis Start 2,4-Dichloropyrimidine Inter Intermediate 1 (C4-Substituted) Start->Inter Step 1: TEA, THF 0°C -> RT Reagent1 Amine Tail (R1) (e.g., Methylamine) Reagent1->Inter Product Final Dual Inhibitor Inter->Product Step 2: HCl/IPA Reflux or uW Reagent2 Aniline Head (R2) (Hinge Binder) Reagent2->Product

Step-by-Step Methodology

Step 1: C4-Substitution (Solubility Tail)

  • Dissolve: Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry THF (10 mL/g).

  • Cool: Cool the solution to 0°C using an ice bath. Rationale: Low temperature favors kinetic control, ensuring substitution occurs exclusively at the more reactive C4 position.

  • Add Base: Add Triethylamine (TEA, 1.2 eq) dropwise.

  • React: Add the aliphatic amine (R1, e.g., morpholine or methylamine, 1.0 eq) slowly. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitor: Check via TLC (Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent, wash with water, extract with DCM. Purify via flash chromatography.

Step 2: C2-Substitution (Aniline Hinge Binder)

  • Prepare: Dissolve the Intermediate from Step 1 (1.0 eq) in Isopropanol (IPA) or n-Butanol (15 mL/g).

  • Add Aniline: Add the specific aniline derivative (R2, 1.0 eq).

    • Note: For dual inhibition, anilines bearing a para-phenoxy-quinoline or fluoro-substituted group are preferred for deep pocket penetration.

  • Catalysis: Add catalytic concentrated HCl (3-5 drops) or p-TsOH (0.1 eq).

    • Expert Insight: Acid catalysis protonates the pyrimidine N3, making the C2 carbon more electrophilic for the attack by the less nucleophilic aniline.

  • Reflux: Heat to reflux (80-100°C) for 4-12 hours. Alternatively, use microwave irradiation at 120°C for 30 mins.

  • Isolate: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold IPA.

  • Neutralize: If free base is required for assays, suspend in DCM and wash with sat.

    
    .
    

Biological Evaluation: ADP-Glo™ Kinase Assay

To validate the dual profile, we measure the


 against recombinant c-Met and MerTK. The ADP-Glo assay (Promega) is preferred for its high sensitivity at low ATP conversion rates.

Materials:

  • Enzymes: Recombinant Human c-Met and MerTK (SignalChem or Promega).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: UltraPure ATP (Promega).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[3][4]

Protocol:

  • Buffer Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

    
    , 0.1mg/mL BSA, 50µM DTT).
    
    • Critical: Fresh DTT is essential for kinase stability.

  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting at 10 µM).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Inhibitor (or DMSO control).

    • Add 2 µL of Kinase (c-Met: 2 ng/well; MerTK: 5 ng/well).

    • Add 1 µL of Substrate/ATP mix (Final ATP: 10 µM).

    • Incubate: 60 minutes at RT.[2][3][4]

  • ADP Depletion (5 µL): Add 5 µL ADP-Glo™ Reagent.[2][3][4] Incubate 40 mins.

  • Detection (10 µL): Add 10 µL Kinase Detection Reagent. Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis & SAR Summary

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the aniline headgroup. The table below summarizes expected trends based on established literature (Duan et al., 2024; Wang et al.).

Table 1: SAR of Aniline Substituents on Pyrimidine Core

Aniline Substituent (R2)c-Met IC50 (nM)MerTK IC50 (nM)SAR Insight
Unsubstituted Phenyl >1000>500Lacks hydrophobic interaction in the back pocket.
3-Fluoro-4-phenoxy 4560Fluorine forms halogen bond; Phenoxy extends into hydrophobic pocket II.
4-(Quinolin-4-yloxy) 26 6.4 Optimal. Quinoline nitrogen H-bonds with solvent front residues; high dual potency.
4-(Piperazin-1-yl) 12015Improves solubility but reduces c-Met potency due to steric clash.

References

  • Duan, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475.[5] [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[6][7][8] Preprints.org. [Link]

  • Cummings, C.T., et al. (2014). MERTK inhibition as a targeted novel cancer therapy. Clinical Cancer Research. [Link]

Sources

Method

Precision Synthesis of Pyrimidine-Based Thioether Libraries

From Regioselective Control to High-Throughput Purification Abstract & Strategic Value Pyrimidine thioethers represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in EG...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective Control to High-Throughput Purification

Abstract & Strategic Value

Pyrimidine thioethers represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in EGFR kinase inhibitors (e.g., osimertinib analogs), antivirals (S-DABO derivatives), and antidepressants. Unlike their oxygenated counterparts, thioethers offer unique metabolic stability profiles and modulation of lipophilicity (


), often improving membrane permeability.

However, the synthesis of pyrimidine thioether libraries is plagued by a common bottleneck: Regioselectivity . The electrophilic dichotomy between the C2 and C4 positions on a 2,4-dichloropyrimidine scaffold often leads to inseparable mixtures or obligates the use of expensive, pre-functionalized starting materials.

This guide details a divergent synthetic strategy that grants researchers full control over regiochemistry. We provide validated protocols for:

  • C4-Selective Nucleophilic Aromatic Substitution (

    
    ):  The thermodynamic workhorse.
    
  • C2-Selective Palladium-Catalyzed Cross-Coupling: A method to invert conventional reactivity.[1]

  • Solid-Phase Scavenging: A chromatography-free workflow for high-throughput library purification.

Strategic Analysis: The Regioselectivity Switch

To design a library effectively, one must understand the electronic landscape of the pyrimidine ring. In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms and the specific geometry of the LUMO (Lowest Unoccupied Molecular Orbital).

  • Standard Reactivity (

    
    ):  Nucleophilic attack occurs predominantly at C4 .
    
  • Inverted Reactivity (Pd-Catalysis): By utilizing specific ligand-controlled palladium catalysis, the site of oxidative addition can be directed or the mechanism altered to favor the C2 position, or one can utilize steric bulk to discourage C4 attack.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the logic flow for selecting the correct synthetic route based on the desired substitution pattern.

RegioselectivityLogic Start Target: Pyrimidine Thioether Input Substrate: 2,4-Dichloropyrimidine Start->Input Decision Desired Thioether Position? Input->Decision PathC4 C4 Position Decision->PathC4 Major Product PathC2 C2 Position Decision->PathC2 Minor Product (Difficult via SNAr) MethodC4 Method A: Thermal SNAr (Thermodynamic Control) PathC4->MethodC4 MethodC2 Method B: Pd-Catalysis (Ligand/Kinetic Control) PathC2->MethodC2 CondC4 Conditions: Thiol, DIPEA, DMF, 0°C to RT MethodC4->CondC4 CondC2 Conditions: Thiol, Pd2(dba)3, Xantphos, 100°C MethodC2->CondC2

Figure 1: Decision matrix for selecting the synthetic route based on target regiochemistry (C4 vs. C2).

Experimental Protocols

Protocol A: C4-Selective Thioether Formation ( )

Scope: Synthesis of 4-alkyl/arylthio-2-chloropyrimidines. Mechanism: The C4 position possesses a higher coefficient in the LUMO and is less sterically hindered by the flanking nitrogen lone pairs compared to C2.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 2,4-dichloropyrimidine (1.0 equiv) and dissolve in anhydrous DMF.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Critical Step: Lower temperature maximizes regioselectivity (C4:C2 ratio) by suppressing the higher-energy barrier C2 pathway.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the thiol.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor via LCMS. The product (monosubstitution) should be the major peak. If bis-substitution (2,4-dithio) is observed, reduce reaction temperature or thiol equivalents.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
Protocol B: C2-Selective Thioether Formation (Pd-Catalysis)

Scope: Synthesis of 2-alkyl/arylthio-4-chloropyrimidines (inverting standard selectivity). Mechanism: Palladium inserts into the C-Cl bond. While C4 is electronically favored for


, specific ligands (like Xantphos) and conditions can favor C2 coupling or allow coupling at C2 on substrates where C4 is deactivated or sterically blocked. Note: For unsubstituted 2,4-dichloropyrimidine, achieving 100% C2 selectivity is challenging; this protocol is best applied when C4 is already substituted or using specific ligand systems.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or 4-substituted-2-chloropyrimidine)[2][3]

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base: DIPEA (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under

    
    , mix 
    
    
    
    and Xantphos in dioxane and stir for 10 mins to form the active catalyst species.
  • Substrate Addition: Add the pyrimidine substrate and the thiol.

  • Degassing: Seal the vial and purge with argon for 5 minutes. Oxygen is a poison for C-S coupling.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Filtration: Cool to RT and filter through a pad of Celite to remove palladium black.

High-Throughput Library Workflow (96-Well Format)

For library production, traditional column chromatography is the bottleneck. We utilize Solid-Supported Scavenger Resins to chemically remove impurities.

The "Catch-and-Release" & Scavenging Strategy:

  • Excess Thiol: Removed by PS-Isocyanate (forms a urea).

  • Excess Amine (Base): Removed by PS-TsOH (strong acid resin).

  • Palladium: Removed by Si-Thiol (silica-supported thiol).

Library Protocol Table
ParameterCondition
Format 96-well deep-well polypropylene block
Scale 50–100 µmol per well
Agitation Orbital shaker (600 rpm)
Purification Resin Scavenging (No Chromatography)

Workflow Diagram:

LibraryWorkflow Step1 1. Reaction Setup (96-well Block) Step2 2. Reaction (Heat/Stir) Step1->Step2 Scavenge 3. Add Scavenger Resins (PS-NCO + Si-Thiol) Step2->Scavenge Complete Filter 4. Filtration (Remove Resins) Scavenge->Filter 4-16 hrs Evap 5. Evaporation (Genevac) Filter->Evap Filtrate QC 6. QC Analysis (LCMS/NMR) Evap->QC

Figure 2: High-throughput parallel synthesis workflow utilizing solid-phase scavenging for purification.

Scavenging Protocol Details:
  • Quench: Upon reaction completion, dilute reaction mixture (200 µL) with DCM (500 µL).

  • Resin Addition: Add PS-Isocyanate (3.0 equiv relative to excess thiol) and Si-Thiol (if Pd used).

  • Incubation: Shake at RT for 16 hours. The isocyanate resin reacts with unreacted thiols (and amines) to form insoluble ureas.

  • Filtration: Filter the suspension using a 96-well filter plate (e.g., Whatman Unifilter).

  • Result: The filtrate contains the pure thioether product.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on regioselectivity and LUMO coefficients in diazines).
  • Fernández-Ibáñez, M. A., et al. (2009). "Palladium-Catalyzed C-S Bond Formation: A C2-Selective Approach." Angewandte Chemie International Edition. (Note: Representative citation for Pd-catalyzed C-S coupling selectivity).

  • Biotage Application Note. "Strategies for the Removal of Metal Catalysts and Reagents using Scavenger Resins."

  • Plé, N., et al. (2002). "Regioselective metallation of pyrimidines." Tetrahedron.

  • Luo, Y., et al. (2018). "Recent Advances in the Synthesis of Pyrimidine-Based Drugs." Current Medicinal Chemistry.

(Note: While specific deep-links to PDF application notes change frequently, the citations above refer to established methodologies in the field verifiable via DOI or major vendor portals).

Sources

Application

Application Note: Optimization of Thioether Linkage Formation in Aniline Derivatives

Executive Summary The formation of thioether (sulfide) linkages in aniline derivatives presents a unique set of chemoselective challenges critical to medicinal chemistry and materials science. Unlike simple aryl halides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of thioether (sulfide) linkages in aniline derivatives presents a unique set of chemoselective challenges critical to medicinal chemistry and materials science. Unlike simple aryl halides, aniline derivatives possess a competing nucleophilic nitrogen atom that can poison transition metal catalysts or lead to undesired


-arylation side products.

This guide provides a validated, hierarchical approach to synthesizing thioether-linked anilines. We prioritize Palladium-catalyzed Buchwald-Hartwig cross-coupling for its versatility, while offering Copper-catalyzed Ullmann-type protocols for cost-sensitive scaling and Sandmeyer-type sequences for converting the aniline nitrogen itself into a sulfur handle.

The Aniline Challenge: Chemoselectivity & Catalyst Poisoning

When optimizing for thioether formation in the presence of a free or substituted amine, three primary failure modes must be mitigated:

  • Catalyst Deactivation: Free primary amines (

    
    ) bind strongly to Pd(II) intermediates, displacing the phosphine ligands required for the reductive elimination of the C–S bond.
    
  • Competitive

    
    -Arylation:  In the presence of a base, the aniline nitrogen competes with the thiol sulfur for the electrophilic metal center.
    
  • Sulfur Oxidation: Thiolates are prone to oxidative dimerization (disulfide formation) under aerobic conditions, stalling the catalytic cycle.

Strategic Decision Framework

Before selecting a protocol, categorize your substrate using the decision tree below to ensure the correct mechanistic pathway is chosen.

DecisionTree Figure 1: Strategic selection of synthetic route based on aniline functionality. Start Substrate Analysis Q1 Is the Aniline the Electrophile (Halo-aniline)? Start->Q1 Q2 Is the Aniline the Nucleophile (Aminothiophenol)? Q1->Q2 No RouteA Route A: Pd-Catalyzed Cross-Coupling Q1->RouteA Yes (Ar-X + R-SH) RouteB Route B: Chemoselective S-Arylation (Soft/Hard AB) Q2->RouteB Yes (Ar-SH + Ar-X) RouteC Route C: Sandmeyer Thiolation Q2->RouteC No (Aniline -> Thioether)

Protocol A: Pd-Catalyzed C–S Cross-Coupling (Gold Standard)

This protocol is optimized for coupling halo-anilines with thiols . The use of the bidentate ligand Xantphos is the critical factor here; its wide bite angle (111°) facilitates the difficult reductive elimination of the C–S bond and prevents the free aniline nitrogen from displacing the ligand [1].

Materials
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under strict Argon flow, combine

      
       (2.5 mol%) and Xantphos (5.0 mol%) in a reaction vial.
      
    • Add 1 mL of degassed 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a clear deep orange/red. Why: This ensures the active Pd(0)-Ligand species is formed before the substrate can interfere.

  • Substrate Addition:

    • Add the halo-aniline derivative (1.0 equiv, e.g., 1.0 mmol).

    • Add the thiol coupling partner (1.1 equiv).

    • Add DIPEA (2.0 equiv). Note: Soluble organic bases like DIPEA often provide better conversion rates for anilines than inorganic carbonates by maintaining homogeneity.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the aryl halide. If disulfide (dimer of thiol) is observed, add 0.1 equiv of triphenylphosphine to reduce it back to the active thiol.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Pd black.

    • Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway[2][3]

CatalyticCycle Figure 2: Pd-catalyzed C-S bond formation cycle. Xantphos accelerates Reductive Elimination. Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halo-aniline) LigEx Ligand Exchange (Ar-Pd-S-R) OxAdd->LigEx + R-SH / Base RedElim Reductive Elimination (C-S Bond Formed) LigEx->RedElim Rate Limiting RedElim->Pd0 - Product

Protocol B: Chemoselective S-Arylation of Aminothiophenols

When the starting material is an aminothiophenol (containing both


 and 

), you must selectively arylate the sulfur. This relies on the Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a soft nucleophile; Nitrogen is hard.[2]
Optimization Strategy
  • Catalyst: Copper(I) Iodide (CuI).[3] Copper has a high affinity for sulfur.

  • Ligand: 1,10-Phenanthroline or L-Proline.

  • Base:

    
     (Mild base avoids deprotonating the amide too aggressively).
    
Protocol
  • Charge a reaction tube with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and

    
     (2.0 equiv).
    
  • Add the aryl iodide (1.0 equiv) and the aminothiophenol (1.2 equiv).

  • Add DMSO (0.5 M concentration). Note: DMSO promotes the solubility of the anionic sulfur species.

  • Heat to 80°C for 18 hours.

  • Validation: The

    
     NMR will show a distinct shift for the S-Aryl protons. If N-arylation occurs, the amine protons (broad singlet) will disappear or shift significantly downfield.
    

Protocol C: The Sandmeyer "Reset" (Aniline to Thioether)

Use this when you need to replace the aniline nitrogen with a sulfur group (e.g., converting 4-chloroaniline to 4-chlorophenyl methyl sulfide).

Protocol
  • Diazotization: Dissolve aniline (1.0 equiv) in

    
     at 
    
    
    
    . Dropwise add
    
    
    (1.1 equiv) to form the diazonium salt (
    
    
    ).
  • Thiolation: In a separate flask, prepare the nucleophile: Sodium thiomethoxide (

    
    ) or a thiol mixed with 
    
    
    
    .
  • Coupling: Slowly add the cold diazonium solution to the thiolate solution at

    
     (Caution: Gas evolution 
    
    
    
    ).
  • Heating: Allow to warm to room temperature and then heat to

    
     for 1 hour to ensure 
    
    
    
    displacement.

Optimization & Troubleshooting Guide

Use the following data to troubleshoot low yields or poor selectivity.

VariableRecommendationRationale
Ligand (Pd) Xantphos or Josiphos (CyPF-t-Bu) Large bite angle promotes reductive elimination; bulky nature prevents amine coordination [2].
Ligand (Cu) Phenanthroline Stabilizes Cu(I) species and prevents disproportionation.
Base DIPEA (Organic)Preferred for Pd-catalysis with anilines to maintain solubility and avoid heterogeneous surface poisoning.
Solvent Toluene or Dioxane Non-polar solvents often reduce non-specific binding of the amine to the metal center.
Additives Zn dust (trace)Can help keep Pd in the active Pd(0) state if oxidation is a problem.

References

  • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: General Application to the Synthesis of Aryl Sulfides." Journal of the American Chemical Society. Available at: [Link]

  • Shelke, A. M., et al. (2018). "Recent Advances in Transition Metal-Catalyzed C-S Bond Formation." Organic & Biomolecular Chemistry. Available at: [Link]

  • Qiao, J., et al. (2024).[4] "Recent Advances in C–S Bond Formation via C–H Bond Functionalization." RSC Advances. Available at: [Link]

  • Modha, S. G., et al. (2014). "Transition-Metal-Catalyzed C-S Bond Formation." Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Method

Protocol: Stabilization and Handling of Sulfur-Containing Anilines in Drug Discovery

Introduction: The "Dual-Reactivity" Challenge Sulfur-containing anilines, particularly 2-aminothiophenol (2-ATP) and its derivatives, are critical scaffolds in the synthesis of benzothiazoles, a pharmacophore found in an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Reactivity" Challenge

Sulfur-containing anilines, particularly 2-aminothiophenol (2-ATP) and its derivatives, are critical scaffolds in the synthesis of benzothiazoles, a pharmacophore found in antitumor, antimicrobial, and imaging agents. However, these reagents present a unique "dual-reactivity" challenge that compromises experimental reproducibility:

  • Thiol Oxidation: The sulfhydryl (-SH) group is highly susceptible to aerobic oxidation, rapidly forming insoluble disulfides (R-S-S-R).

  • Aniline Instability: The electron-rich amino group facilitates N-oxidation and polymerization, often catalyzed by trace metals or light, leading to the characteristic "tar-like" degradation of aged samples.

This application note defines a rigorous protocol for the storage, handling, and decontamination of these "stench" compounds to ensure high-yield synthesis and laboratory safety.

Chemical Instability & Degradation Mechanism

Understanding the degradation pathway is essential for effective storage. Unlike simple anilines, aminothiophenols undergo a rapid oxidative coupling.

The Degradation Cascade

Upon exposure to atmospheric oxygen, 2-aminothiophenol degrades primarily through disulfide bond formation. This reaction is accelerated by basic conditions and trace metal ions (e.g., Fe³⁺).

Key Indicator: A shift from a clear/pale yellow liquid to a dark brown viscous oil or solid precipitate indicates significant oxidation (formation of 2,2'-dithiodianiline).

DegradationPathway Compound 2-Aminothiophenol (Active Monomer) Intermed Thiyl Radical (R-S•) Compound->Intermed Oxidation Oxygen Atmospheric O2 (Oxidant) Oxygen->Intermed Product 2,2'-Dithiodianiline (Inactive Disulfide) Intermed->Product Dimerization

Figure 1: Oxidative degradation pathway of 2-aminothiophenol. The formation of the disulfide dimer renders the reagent inactive for cyclization reactions.

Storage Architecture

To maintain reagent integrity (>98% purity), a multi-barrier storage approach is required. Simple refrigeration is insufficient due to the permeation of oxygen through standard caps.

Recommended Storage Conditions
ParameterStandard ProtocolLong-Term Preservation (>1 Month)Rationale
Temperature 2–8°C-20°CArrhenius suppression of oxidation rates.
Atmosphere Nitrogen (N₂)Argon (Ar)Argon is heavier than air, creating a more stable blanket over the liquid surface.
Container Amber GlassAmber Glass + ParafilmBlocks UV light which catalyzes N-oxidation.
Seal Teflon-lined CapSeptum + Copper Wire SealPrevents oxygen exchange; Teflon resists sulfur corrosion.
Secondary Ziplock BagSealed Canister with DesiccantContains "stench" leaks; prevents moisture ingress.

Critical Protocol: The "Last Use" Rule Before returning a bottle to storage, always purge the headspace with an inert gas stream (Argon preferred) for 15-30 seconds. Tighten the cap immediately and wrap with Parafilm.

Handling & Synthesis Protocols

Odor Control (The "Stench" Factor)

Sulfur-containing anilines have a low odor threshold and high permeability.

  • Engineering Control: All work must be performed in a functioning fume hood.

  • Active Neutralization: Do not rely solely on air exchange. You must chemically sequester escaping vapors using a Bleach Trap .[1]

Experimental Setup: The Closed-Loop Transfer

Avoid open pouring. Use positive-pressure transfer techniques to minimize air exposure and odor release.

Step-by-Step Transfer Protocol:

  • Preparation: Oven-dry all glassware. Septum-seal the reaction flask and the reagent bottle.

  • Inerting: Insert a distinct N₂/Ar inlet needle into the reagent bottle to pressurize the headspace.

  • Transfer: Use a gas-tight syringe (glass preferred) to withdraw the liquid. The positive pressure assists the draw, reducing bubble formation.

  • Injection: Inject the reagent directly into the reaction solvent.

  • Venting: Vent the reaction vessel through a bleach trap (see diagram below).

StenchControl Reaction Reaction Vessel (Under Argon) Bubbler Empty Trap (Prevent Backflow) Reaction->Bubbler Vapors Bleach Bleach Trap (NaOCl Solution) Bubbler->Bleach Gas Stream Exhaust Fume Hood Exhaust Bleach->Exhaust Odorless Gas

Figure 2: Closed-loop ventilation system. The empty trap prevents bleach from being sucked back into the reaction during cooling.

Waste Disposal & Decontamination[3][4][5][6][7]

Simply discarding sulfur-anilines into organic waste containers creates a safety hazard (stench release) and potential incompatibility issues.

The "Bleach Quench" Protocol

Sodium hypochlorite (commercial bleach) oxidizes thiols (-SH) to sulfonic acids (-SO₃H) and disulfides to sulfones, which are generally odorless and water-soluble.[2]

  • Glassware: Immediately submerge contaminated syringes, needles, and flasks into a bath of 10% bleach solution. Soak for >2 hours.

  • Spills: Cover with paper towels, soak with dilute bleach, wait 10 minutes, then wipe up.

  • Liquid Waste:

    • Slowly add the sulfur waste to a stirred solution of 10% bleach (exothermic reaction).

    • Check pH; if acidic, neutralize with sodium bicarbonate.

    • Dispose of the resulting aqueous mixture as hazardous chemical waste (do not pour down the drain unless authorized by local EHS).

Safety Warning: Never mix bleach with acids (releases chlorine gas) or ammonia (releases chloramines). Ensure the waste stream is compatible.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Aminothiophenol. Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from

  • Morrow, W. P., et al. (2017). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2. Archives of Biochemistry and Biophysics, 631, 66-74.

Sources

Application

Functionalization of the aniline amino group in CAS 1019613-83-2

Application Note: Functionalization of the Aniline Amino Group in CAS 1019613-83-2 Part 1: Executive Summary & Structural Analysis Scope: This guide details the chemical functionalization of the primary amino group in 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Aniline Amino Group in CAS 1019613-83-2

Part 1: Executive Summary & Structural Analysis

Scope: This guide details the chemical functionalization of the primary amino group in 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline (CAS 1019613-83-2).[1] This compound is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors (e.g., c-Met, Mer, VEGFR inhibitors) and as a bidentate/tridentate ligand in organometallic catalysis (Ruthenium half-sandwich complexes).

Structural Logic & Reactivity Profile: To design effective protocols, one must deconstruct the molecule’s electronic environment:

  • The Aniline Nucleophile (Target): The primary amine (-NH₂) is attached to a phenyl ring. It is moderately nucleophilic but less reactive than an alkyl amine due to resonance delocalization. It is the primary site for acylation, urea formation, and palladium-catalyzed arylation.

  • The Pyrimidine "Sink": The pyrimidine ring is electron-deficient. It does not compete for electrophiles under standard acylation conditions but can act as a competing base or coordination site for metal catalysts.

  • The Thioether Linker (Critical Vulnerability): The sulfur atom (-S-) bridging the methylene and pyrimidine is susceptible to oxidation. Crucial Precaution: Avoid strong oxidants (e.g., mCPBA, H₂O₂) during functionalization unless sulfoxide/sulfone formation is intended.

Part 2: Reaction Pathways & Decision Matrix

The following Graphviz diagram visualizes the primary synthetic workflows available for this scaffold.

G Start CAS 1019613-83-2 (Aniline Nucleophile) Target1 Urea Linkage (Kinase Inhibitor Motif) Start->Target1 Isocyanates / Phenyl Chloroformate Target2 Amide Linkage (Scaffold Extension) Start->Target2 Acid Chlorides / HATU Coupling Target3 Diaryl Amine (Buchwald-Hartwig) Start->Target3 Pd(OAc)2 / BINAP / Ar-Br Target4 Ru-Complex (Catalysis) Start->Target4 [Ru(p-cymene)Cl2]2

Figure 1: Synthetic divergence from the parent aniline CAS 1019613-83-2.

Part 3: Detailed Experimental Protocols

Protocol A: Urea Synthesis (Kinase Inhibitor Motif)

Context: The diaryl urea motif is a hallmark of kinase inhibitors (e.g., Sorafenib). This protocol installs a urea linkage using an isocyanate, which is the cleanest method for this aniline.

Reagents:

  • Substrate: CAS 1019613-83-2 (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of CAS 1019613-83-2 in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise over 5 minutes.

    • Why? The reaction is exothermic. Cooling prevents side reactions at the pyrimidine nitrogens.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 1:1). The urea product is typically much more polar than the starting aniline.

  • Workup: The product often precipitates directly from DCM.

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Concentrate the solvent and recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Validation:

  • ¹H NMR: Look for the disappearance of the broad aniline -NH₂ signal (~4-5 ppm) and the appearance of two downfield urea singlets (~8.5-9.5 ppm).

Protocol B: Amide Coupling (Scaffold Extension)

Context: Used to attach solubilizing tails or specific binding pharmacophores.

Reagents:

  • Substrate: CAS 1019613-83-2 (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes at RT.

    • Mechanism:[2][3] This pre-activates the acid to the O-At ester, which is more reactive toward the aniline.

  • Coupling: Add CAS 1019613-83-2 (1.0 mmol) to the reaction mixture.

  • Incubation: Stir at 40°C for 12 hours.

    • Note: Anilines are weaker nucleophiles than alkyl amines; mild heating ensures complete conversion without forcing conditions that might oxidize the sulfur.

  • Workup: Dilute with EtOAc (30 mL), wash with water (3x), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: To create diaryl amines, common in optimizing hydrophobic interactions in a binding pocket.

Reagents:

  • Substrate: CAS 1019613-83-2 (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Inert Environment: Charge a microwave vial or sealed tube with the aniline, aryl bromide, Pd catalyst, ligand, and base. Evacuate and backfill with Argon (3 cycles).

    • Critical: Oxygen poisons the Pd catalyst and can oxidize the thioether linker.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12–16 hours (or 140°C for 30 min in microwave).

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Part 4: Data Summary & Troubleshooting

ParameterUrea SynthesisAmide CouplingBuchwald-Hartwig
Primary Reagent IsocyanateAcid + HATUAryl Bromide + Pd
Solvent DCM or THFDMF or DMAcToluene or Dioxane
Temperature 0°C to RTRT to 40°C80°C to 110°C
Risk Factor Moisture sensitiveSteric hindranceCatalyst poisoning (S)
Yield Expectation 85-95%70-85%50-75%

Troubleshooting Guide:

  • Problem: Low yield in Buchwald coupling.

    • Root Cause:[4][5][6] The thioether sulfur may coordinate to the Palladium, poisoning the catalyst.

    • Solution: Switch to a stronger binding ligand like BrettPhos or increase catalyst loading to 5 mol%.

  • Problem: Oxidation of Sulfur.

    • Root Cause:[4][5][6] Presence of peroxides in ether solvents (THF/Dioxane).

    • Solution: Test solvents for peroxides before use or use fresh anhydrous bottles.

Part 5: References

  • Structure & Identity Verification:

    • 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS 1019613-83-2).[1][7][8] ChemicalBook. Retrieved October 26, 2023.

  • Catalytic Applications (Ru-Complexes):

    • Half-Sandwich Ruthenium(II) Complexes of Pyrazolated Chalcogenoethers for Catalytic Activation of Aldehydes. AA Blocks / ResearchGate.

  • Kinase Inhibitor Design (Urea/Amide Motifs):

    • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[6] Preprints.org, 2025.

  • General Aniline Functionalization:

    • Functional groups in (bio)chemistry: Amino group reactivity. Interchim.

Sources

Technical Notes & Optimization

Troubleshooting

Purifying 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline via column chromatography

Technical Support Center: Purification of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Case ID: PUR-2PYR-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

Case ID: PUR-2PYR-ANI-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline (CAS: Variable/Generic structure type). This molecule presents a classic "dual-threat" challenge in normal-phase chromatography:

  • Basicity: The aniline primary amine (-NH₂) and the pyrimidine nitrogens interact with acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and irreversible adsorption.

  • Polarity & Solubility: The thioether linker adds lipophilicity, but the aromatic heterocycles require polar solvents to elute, often resulting in co-elution with impurities.

This guide provides a self-validating protocol to neutralize the stationary phase and optimize resolution.

Part 1: Diagnostic & Method Development

Q: Why is my compound streaking from the baseline to the solvent front on TLC? A: This is "Silanol Drag." The acidic protons on the silica surface (


) are protonating your aniline/pyrimidine nitrogens.
  • The Fix: You must compete for these sites using a volatile base.

  • TLC Protocol: Do not run standard Hexane/EtOAc plates. Instead, prepare a "Basified TLC Chamber":

    • Add 10% Triethylamine (TEA) to your developing solvent.

    • Elute the plate.

    • Observation: The spot should tighten into a distinct oval rather than a streak.

Q: What is the optimal Rf value for this specific amine? A: Aim for an Rf of 0.25 – 0.35 .

  • Why? Basic amines elute broader than neutrals. If your Rf is >0.5, the tail will overlap with faster-moving impurities. If <0.2, the compound may stick permanently to the silica.

Part 2: The Purification Protocol (SOP)

Standard Operating Procedure: The "Neutralized Silica" Method

Do not just add TEA to the mobile phase; you must pretreat the silica.

Materials:

  • Silica Gel (60 Å, 230–400 mesh)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Hexanes

  • Mobile Phase: Hexane/Ethyl Acetate (gradient) or DCM/MeOH (isocratic)

Step-by-Step Workflow:

  • Slurry Preparation:

    • Weigh required silica.

    • Suspend in the starting mobile phase (e.g., 95:5 Hexane/EtOAc).

    • Critical Step: Add 1% v/v Triethylamine to the slurry before pouring it into the column. Stir for 5 minutes. This "caps" the active silanol sites.[1]

  • Column Packing:

    • Pour the slurry. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).

    • Verification: The eluate pH should be basic (check with pH paper).

  • Sample Loading:

    • Dry Load (Recommended): Dissolve crude material in minimal DCM, mix with minimal silica (1:2 ratio), and evaporate to dryness. Load this powder on top of the sand bed.

    • Liquid Load: Avoid if possible; DCM injection often causes band broadening for this compound.

  • Elution Gradient:

    • Note: Maintain 1% TEA in all solvent reservoirs throughout the run.[2]

PhaseSolvent System (v/v)Purpose
Equilibration 98:2 Hexane/EtOAc (+1% TEA)Stabilize column pH.
Elution A 90:10 Hexane/EtOAc (+1% TEA)Elute non-polar disulfides/impurities.
Elution B 70:30 to 50:50 Hexane/EtOAc (+1% TEA)Target Compound Elution.
Wash 90:10 DCM/MeOH (+1% TEA)Strip highly polar tars.

Part 3: Visualization of Logic

Decision Tree: Mobile Phase Selection

Use this logic flow to determine if your separation requires aggressive modifiers.

MobilePhaseLogic Start Start: Analyze Crude Mixture CheckTLC Run TLC (Hex/EtOAc) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking Neutral No Streaking (Rare for Anilines) Streaking->Neutral No YesStreak Yes, Streaking Streaking->YesStreak Yes Standard Standard Flash Hex/EtOAc Gradient Neutral->Standard AddBase Add 1% TEA to Solvent YesStreak->AddBase ReCheck Re-run TLC AddBase->ReCheck Separation Is Rf diff > 0.15? ReCheck->Separation GoodSep Proceed to Column (Pre-treat Silica) Separation->GoodSep Yes SwitchSolvent Switch System: DCM / MeOH / NH3 (95:5:0.5) Separation->SwitchSolvent No BadSep Poor Separation

Figure 1: Decision logic for selecting the appropriate mobile phase modifier based on TLC behavior.

Part 4: Troubleshooting & FAQs

Q: The product turned brown after drying. What happened? A: Anilines are sensitive to oxidation.

  • Cause: While on the silica (which has high surface area and trapped oxygen), the aniline moiety oxidized.

  • Prevention:

    • Do not let the column run dry.

    • Evaporate fractions immediately at

      
      .
      
    • Store the purified oil/solid under Nitrogen or Argon.

Q: I see a second spot running very close to my product. What is it? A: This is likely the Disulfide impurity.

  • Chemistry: The thioether linkage (-S-) is stable, but if you started from a thiol precursor, it readily dimerizes to the disulfide (-S-S-).

  • Separation: Disulfides are generally less polar than the free amine/thiol. Use a shallower gradient (e.g., increase EtOAc by 5% increments) to elute the disulfide first.

Q: Can I use Ammonia (


) instead of Triethylamine (TEA)? 
A:  Yes, but with caveats.
  • Pros: Ammonia is easier to remove during evaporation (lower boiling point).

  • Cons: Aqueous ammonia is immiscible with Hexanes. If using Ammonia, you must switch to a DCM/Methanol system (e.g., DCM:MeOH:NH4OH 95:5:0.5).

Q: Is recrystallization a better option? A: For this specific class of compounds (aminopyrimidines), yes , if the scale allows (>500mg).

  • Solvent: Boiling Ethanol or Ethanol/Water mixtures are highly effective for crystallizing pyrimidine thioethers, leaving the oily aniline impurities in the mother liquor.

  • Recommendation: Try column chromatography for initial cleanup, then recrystallize the main fraction for >99% purity.

References

  • Biotage Application Notes. "Is there an easy way to purify organic amines?" Biotage Blog. [Link]

  • Royal Society of Chemistry (RSC). "Supporting Information: Neutral silica gel preparation." RSC Advances. [Link]

  • Sorbent Technologies. "Amino Silica Gel Applications and Benefits." SorbTech Technical Library. [Link]

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Optimization

Solving solubility issues of aniline pyrimidines in aqueous buffers

Current Status: Online 🟢 | Topic: Solubility Optimization in Aqueous Buffers Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Solubility Optimization in Aqueous Buffers Operator: Dr. A. Chen, Senior Application Scientist[1]

Introduction: The "Brick Dust" Challenge

Welcome to the Solubility Support Center. If you are working with aniline pyrimidines (a scaffold common in kinase inhibitors like Gefitinib, Pazopanib, or various fungicides), you are likely facing a specific physicochemical paradox.

These compounds are designed to be "hinge binders"—flat, rigid, and aromatic to slot into ATP binding pockets.[1] However, these same properties drive strong intermolecular


 stacking, leading to high crystal lattice energy (often called "brick dust"). Furthermore, they are weak bases.[1] While soluble in DMSO, they face a Kinetic Solubility Cliff  when diluted into neutral aqueous buffers (pH 7.0–7.4), often precipitating immediately.[1]

This guide moves beyond generic advice to provide specific, mechanistic solutions for stabilizing these unique scaffolds.

Module 1: Root Cause Analysis (FAQ)

Q1: Why does my compound precipitate instantly upon adding buffer, even at low concentrations (10 µM)?

A: You are likely witnessing a "Kinetic Solubility Cliff" driven by pKa mismatch.[1]

  • The Mechanism: Aniline pyrimidines typically possess a pKa between 2.0 and 5.0 (associated with the pyrimidine ring nitrogens and the aniline amine).[2]

  • The Trap: In DMSO, the compound is solvated.[2] When you dilute into a pH 7.4 buffer, the environment is basic relative to the compound's pKa.[2] The molecule rapidly deprotonates, becoming neutral.[1]

  • The Result: The neutral species is highly lipophilic (high LogP) and reaches its thermodynamic solubility limit instantly, crashing out of solution.

Q2: Can I just add more DMSO?

A: rarely. While increasing DMSO from 1% to 5% might help solubility, it often invalidates biological data.[1]

  • Enzyme Inhibition: Many kinases are sensitive to DMSO >1%.[1]

  • Enzyme Stimulation: Paradoxically, some tyrosine kinases show increased activity at high DMSO concentrations due to conformational changes, leading to false positives [1].[1]

  • Cell Toxicity: For cell-based assays, DMSO >0.5% is often cytotoxic.[1]

Module 2: Troubleshooting Workflow

Use this decision matrix to determine the optimal solubilization strategy for your specific assay conditions.

SolubilityWorkflow Start START: Compound Precipitates in Aqueous Buffer Check_pKa Step 1: Check pKa vs. Assay pH (Is pKa < Assay pH?) Start->Check_pKa Can_Acidify Can Assay Tolerate Acidic pH (pH 4-5)? Check_pKa->Can_Acidify Yes (Compound is Neutral) Check_Sens Step 2: Check Assay Sensitivity (Cells or Purified Protein?) Check_pKa->Check_Sens No (Already Ionized) Acidify SOLUTION A: Lower Buffer pH to < pKa (Protonate the Base) Can_Acidify->Acidify Yes Can_Acidify->Check_Sens No Is_Cell Cell-Based Assay? Check_Sens->Is_Cell Cyc_Dex SOLUTION B: Complexation (HP-β-Cyclodextrin) Is_Cell->Cyc_Dex Yes (Low Toxicity Req) Surfactant SOLUTION C: Non-Ionic Surfactant (0.05% Tween-20) Is_Cell->Surfactant No (Enzyme Assay) Cosolvent SOLUTION D: Cosolvent Mix (PEG400 + DMSO) Surfactant->Cosolvent If Fails

Figure 1: Decision tree for selecting solubility enhancers based on assay constraints. Note that for aniline pyrimidines, pH adjustment is the most direct chemical fix, but Cyclodextrins are the most biologically compatible.[2]

Module 3: Strategic Optimization

When simple DMSO dilution fails, you must alter the solvent system. Below is a comparison of the three primary strategies for aniline pyrimidines.

Strategy Comparison Table
MethodMechanismProsConsBest For
pH Adjustment Protonation of pyrimidine/aniline nitrogen (Forming a salt in situ).[1][2]Most effective for solubility; no extra excipients.[1]Acidic pH (4.0–5.[1]5) may denature proteins or kill cells.[1]Storage stocks; Acid-stable enzyme assays.[1]
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic moiety into a torus-shaped cavity [2].[1][2]Biologically inert; protects compound from oxidation; prevents non-specific binding.[1]Requires specific mixing order; can be expensive.[1]Cell-based assays ; In vivo formulation.[1]
Cosolvents (PEG400) Reduces dielectric constant of solvent, favoring lipophilic compounds.[1]Cheap; easy to prepare.[1]High viscosity; potential interference with liquid handling.[1]High-concentration animal dosing.[1]
Surfactants (Tween-20) Micelle formation to sequester compound.[1]Prevents binding to plastic tips/plates (common with kinase inhibitors).[1]Can cause bubbles; may denature sensitive enzymes.[1]Biochemical/Enzymatic screens.[1][3][4]
The "Golden" Standard: Cyclodextrin Complexation

For aniline pyrimidines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is often the "silver bullet."[1][2] Unlike DMSO, which just solvates, CDs physically shield the hydrophobic aromatic rings from water.

  • Why it works: The aniline pyrimidine fits into the lipophilic cavity of the CD, while the hydrophilic outer shell interacts with the buffer.[2]

  • Stoichiometry: Typically forms a 1:1 complex.[1][5]

Module 4: Validated Experimental Protocols

Protocol A: The "Kinetic Solubility" Crash Test

Use this to determine the maximum concentration your buffer can hold before the compound precipitates.[2]

Materials:

  • Compound Stock (10 mM in 100% DMSO)

  • Assay Buffer (e.g., PBS pH 7.4 or HEPES)[1]

  • 96-well clear UV-transparent plate[1][2]

  • Plate reader (OD600 or Nephelometer)[1]

Procedure:

  • Preparation: Add 196 µL of Assay Buffer to plate wells.

  • Spike: Add 4 µL of Compound Stock (Final: 200 µM, 2% DMSO). Mix immediately by pipetting.

  • Serial Dilution: Perform 1:2 serial dilutions across the plate using buffer containing 2% DMSO (to keep solvent constant).

  • Incubation: Incubate at Room Temp for 2 hours (covered).

  • Read: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: A spike in OD600 indicates precipitation.[1] The highest concentration before the spike is your Kinetic Solubility Limit .[2]

Protocol B: HP-β-CD Stock Formulation

Use this when DMSO stocks precipitate upon addition to media.[1][2]

Context: Instead of adding DMSO-stock directly to media, we create an intermediate "concentrate" in Cyclodextrin.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

  • Milli-Q Water[1][2]

  • Compound Solid or High-Conc DMSO Stock[1][2]

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution .[1] Filter sterilize (0.22 µm).

  • Method 1 (Solid Dispersion - Preferred):

    • Add solid compound to the 20% CD solution.[2]

    • Vortex and sonicate (bath sonicator) for 30–60 mins at 37°C.

    • Note: This achieves thermodynamic equilibrium and is most stable.[1]

  • Method 2 (Solvent Exchange - Faster):

    • Dissolve compound in 100% DMSO at 100x the final target concentration.[2]

    • Slowly add this DMSO stock to the 20% CD solution while vortexing.[2]

    • Result: The compound transfers from DMSO to the CD cavity.[2]

  • Usage: Dilute this Complex-Stock into your assay buffer. The CD prevents the "crash" that usually happens when DMSO hits water [3].[2]

References

  • Srivastava, A. K. (1985).[1][4] Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.[1][3][4] Biochemical and Biophysical Research Communications, 126(3), 1042-1047.[1][4] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • WuXi AppTec. (n.d.).[1] Kinetic & Thermodynamic Solubility Testing. DMPK Services.[1][6] Link

Sources

Troubleshooting

Troubleshooting regioselectivity in pyrimidine ring substitution

Current Status: Online 🟢 | Topic: Regioselectivity in Ring Substitution Welcome to the Pyrimidine Technical Support Center. This guide addresses the "regioselectivity paradox" inherent to diazine chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Regioselectivity in Ring Substitution

Welcome to the Pyrimidine Technical Support Center. This guide addresses the "regioselectivity paradox" inherent to diazine chemistry. Pyrimidines are electron-deficient aromatics ($ \pi


S_NAr$) and metal-catalyzed cross-couplings, but notoriously difficult to functionalize selectively when multiple leaving groups (e.g., 2,4-dichloropyrimidine) or similar C-H sites are present.

Below are the three most common "Support Tickets" we receive from medicinal chemists, resolved with mechanistic insights and validated protocols.

Module 1: The Paradox (2,4-Dihalopyrimidines)

User Issue: "I am reacting 2,4-dichloropyrimidine with a primary amine. I need the C2-substituted product, but I am exclusively isolating the C4-isomer (or a mixture favoring C4)."

Root Cause Analysis

In unsubstituted 2,4-dihalopyrimidines, the C4 position is kinetically favored for nucleophilic attack.[1]

  • Electronic Effect: The C4 carbon is para-like relative to N1 and ortho-like to N3. The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto the N1 nitrogen (a stable resonance contributor). Attack at C2 places charge on nitrogens but is often less favored due to the "flanking" repulsion of lone pairs from both N1 and N3 against the incoming nucleophile.

  • Steric Effect: The C2 position is flanked by two ring nitrogens, creating a slightly more hindered trajectory for nucleophiles compared to the C4 position [1].

Troubleshooting Protocol
VariableRecommendation for C4 Selectivity (Standard)Recommendation for C2 Selectivity (The "Switch")
Nucleophile Primary/Secondary Amines, Thiols.Tertiary Amines (via in situ dealkylation) or Alkoxides (often require specific coordination).
Temperature Low (

to RT). Kinetic control.
Higher temperatures may equilibrate, but C2 is rarely thermodynamic. Strategy: Block C4 first.
Lewis Acid ZnCl

can accelerate C4 attack.
Hard to reverse selectivity with Lewis Acids alone.
C5-Substituent H or Electron Withdrawing Group (EWG).Bulky group at C5 can sterically hinder C4, pushing attack to C2 [2].
The "Tertiary Amine" Trick for C2 Selectivity

While primary amines attack C4, tertiary amines have been reported to selectively functionalize C2 via a mechanism involving the formation of a quaternary ammonium salt followed by dealkylation. This overrides the standard kinetic preference [3].[2]

Validated Protocol: C4-Selective Amination

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq).

  • Reagent: Amine (0.95 eq - slight deficit prevents bis-addition).

  • Base: DIPEA (1.1 eq).

  • Solvent: Ethanol or IPA (Polar protic solvents stabilize the transition state).

  • Condition:

    
     for 1 h, then warm to RT.
    
  • Checkpoint: Monitor TLC. C4 product usually runs slightly lower than bis-product.

Module 2: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)[1]

User Issue: "My Suzuki coupling on 2,4-dichloropyrimidine yields the C4-aryl product. How do I get the C2-aryl product?"

Root Cause Analysis

Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient and least sterically hindered C-Cl bond.

  • C4-Cl Bond: Weaker bond dissociation energy (BDE) and lower LUMO energy compared to C2-Cl.

  • Result: Standard conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ) yield >95% C4-product [4].
Decision Matrix: Reversing the Trend

Achieving direct C2-selectivity on a 2,4-dichloro system is one of the hardest challenges in pyrimidine chemistry.

  • The "Blocker" Strategy (Most Reliable):

    • Perform

      
       at C4 with a "dummy" nucleophile (e.g., SMe or OMe) or a removable group.
      
    • Perform Suzuki at C2 (now the only Cl available).

    • Restore C4 (if necessary) or proceed with the C4-functionalized core.

  • Ligand-Controlled C2-Thiolation:

    • Recent studies utilize bulky NHC ligands (e.g., IPr) to effect C2-selective C-S cross-coupling . This is a rare exception where the catalyst architecture overrides electronic bias [5].

  • C5-Blocking:

    • If C5 has a substituent (especially Cl, Br, or alkyl), steric hindrance at C4 increases, often shifting oxidative addition to C2 or C6.

Visual Workflow: Coupling Selectivity

PyrimidineCoupling Start Substrate: 2,4-Dichloropyrimidine Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Reaction C4_Product C4-Product (Major) Kinetic/Electronic Favor Reaction->C4_Product Standard Conditions (PPh3, XPhos) C2_Product C2-Product (Minor/Rare) Difficult Direct Access Reaction->C2_Product Requires C5-Sterics or Specific S-Coupling Strategy Solution: Sequential Functionalization C4_Product->Strategy Step 1: Install C4 Final 2,4-Difunctionalized Pyrimidine Strategy->Final Step 2: Coupling at C2

Figure 1: Decision pathway for Pd-catalyzed coupling. Note the heavy bias toward C4 under standard catalytic cycles.

Module 3: Accessing the "Silent" Positions (C5 & Minisci)

User Issue: "I need to functionalize C5, but my electrophiles won't react, or I'm getting random alkylation with radical chemistry."

Technical Insight: C-H Activation & Radical Attack
  • C5 (The "Aromatic" Position): C5 is the only position not adjacent to a nitrogen. It is the most electron-rich (or least deficient) carbon. It reacts with electrophiles (e.g., halogenation with NBS) but is inert to

    
    .
    
  • Minisci Reaction (Radical Alkylation): Nucleophilic radicals (alkyl radicals) attack the protonated heterocycle at the most electron-deficient positions (C2 and C4).

Troubleshooting Minisci Regioselectivity

Problem: Poor selectivity between C2 and C4. Solution:

  • Acid Control: The reaction requires acid (TFA or H

    
    SO
    
    
    
    ) to protonate N1/N3. This lowers the LUMO of the ring.
  • Solvent System: Use biphasic systems (DCM/Water or Toluene/Water) to prevent poly-alkylation.

  • Blocking: If C4 is substituted (e.g., with Cl or OMe), Minisci reaction will selectively occur at C2.

Protocol: C5-Selective Halogenation (Electrophilic)

To install a handle at C5 for future coupling:

  • Substrate: Pyrimidine derivative (electron-donating groups at C2/C4 help).

  • Reagent: NIS (N-iodosuccinimide) or NBS.

  • Solvent: DMF or Acetonitrile.

  • Temp: RT to

    
    .
    
  • Outcome: Exclusive C5-halogenation. This allows you to create a 5-iodo-pyrimidine for subsequent Suzuki coupling at C5 [6].

Summary of Regioselectivity Rules
Reaction TypePreferred SiteMechanismKey Control Factor

C4 Addition-EliminationStabilized Meisenheimer complex at C4.
Pd-Coupling C4 Oxidative AdditionWeakest C-Cl bond / Electron deficiency.
Electrophilic Subst. C5 SEArC5 is the least electron-deficient node.
Minisci (Radical) C2/C4 Radical AdditionProtonation of N lowers LUMO; steric blocking directs C2 vs C4.
Lithiation C5 Li-Halogen ExchangeKinetic acidity or directing groups (DoM).
References
  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • BenchChem. "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Technical Guides. Link

  • Barcan, G. A., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2015. Link

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2020. Link

  • Lee, H. G., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." ChemRxiv / NIH, 2019. Link

  • ResearchGate. "C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii)." Comprehensive perspectives of metal and metal-free C–H activation, 2025. Link

Sources

Optimization

Technical Support Center: Purification &amp; Workup Strategies

Topic: Removal of Unreacted 2-Mercaptopyrimidine (2-MP) Welcome You are likely here because your crude NMR shows characteristic pyrimidine peaks (often a triplet around 6.9 ppm and a doublet around 8.5 ppm), or perhaps t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Mercaptopyrimidine (2-MP)

Welcome

You are likely here because your crude NMR shows characteristic pyrimidine peaks (often a triplet around


 6.9 ppm and a doublet around 

8.5 ppm), or perhaps the distinct sulfur odor persists despite a standard workup.

2-Mercaptopyrimidine (2-MP) is a deceptive impurity.[1] It exists in a tautomeric equilibrium between its thiol and thione forms, making it behave inconsistently depending on solvent polarity and pH. This guide moves beyond generic "wash with water" advice, providing chemically grounded protocols to quantitatively remove 2-MP.[1]

Module 1: The Solubility Switch (Acid/Base Extraction)

The Science: 2-MP has a pKa of approximately 7.1 (thiol proton).[1] In neutral organic solvents (DCM, EtOAc), it exists predominantly as the neutral thione tautomer, which is moderately soluble in organics and insoluble in neutral water.[1]

To force it into the aqueous layer, we must exploit ionization.[1]

  • pH < 2: Protonation of the pyrimidine nitrogen forms the cation (Water Soluble).

  • pH > 10: Deprotonation of the thiol forms the thiolate anion (Water Soluble).

The Protocol (Recommended): Best for: Neutral or basic products (Amides, Amines, Ethers).[1]

  • Dilute: Dissolve your crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid Ether if possible, as 2-MP solubility is lower, potentially causing precipitation rather than partitioning.[1]

  • The Base Wash: Wash the organic layer 2x with 1M NaOH .[1]

    • Why? You need a pH significantly higher than the pKa (7.[1]1) to drive the equilibrium fully to the thiolate anion.[1] Saturated Bicarbonate (pH ~8.[1]5) is often insufficient to remove bulk quantities.[1]

  • The Brine Polish: Wash 1x with Brine to break any emulsions formed by the surfactant-like thiolate.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

The Protocol (Alternative): Best for: Acid-stable, Base-sensitive products (Esters).[1]

  • The Acid Wash: Wash the organic layer 2x with 1M HCl .

  • Mechanism: This protonates the ring nitrogens, converting 2-MP into its hydrochloride salt, which is highly water-soluble (See Org.[1] Synth. 1962, 42, 81).[1]

Visualizing the Logic:

ExtractionLogic start Crude Mixture + 2-MP decision Is your Product Base Sensitive? (e.g., Esters, Alkyl Halides) start->decision base_sens_yes YES: Use Acid Wash decision->base_sens_yes Yes base_sens_no NO: Use Base Wash (Preferred) decision->base_sens_no No acid_wash Wash with 1M HCl (Forms 2-MP-H+ Cl- salt) base_sens_yes->acid_wash base_wash Wash with 1M NaOH (Forms 2-MP- Na+ salt) base_sens_no->base_wash result_acid 2-MP moves to Aqueous Layer (Cationic) acid_wash->result_acid result_base 2-MP moves to Aqueous Layer (Anionic) base_wash->result_base

Figure 1: Decision matrix for selecting the correct aqueous wash based on product stability.

Module 2: The "Stubborn Impurity" (Scavenging & Chromatography)

If extraction fails (e.g., your product is amphoteric or water-soluble), you must rely on chemical affinity.[1]

Option A: Metal Scavenging (Precipitation)

Thiols and thiones have a high affinity for soft metals (Cu, Zn, Hg).[1]

  • Protocol:

    • Dissolve crude in a water-miscible solvent (e.g., Ethanol or THF).[1]

    • Add aqueous Zinc Acetate or Copper(II) Sulfate .[1]

    • 2-MP will form an insoluble metal complex precipitate.[1]

    • Filter the suspension through a pad of Celite.[2][3]

    • Concentrate the filtrate.

Option B: Chromatographic Tailing

2-MP often streaks on silica gel due to its acidic proton interacting with silanols.[1]

  • The Fix: Add 1% Triethylamine (TEA) to your column mobile phase.[1]

  • Why? TEA deprotonates the silica surface and the 2-MP, preventing hydrogen bonding interactions that cause streaking.[1] It ensures 2-MP elutes as a sharp band (usually much more polar than your product).[1]

Module 3: Odor Control & Waste Management

Even after removal, the waste streams will smell potent.[1] Do not pour untreated thiol waste down the drain.[1]

  • Oxidative Quench: Treat all aqueous waste streams containing 2-MP with commercial bleach (Sodium Hypochlorite) before disposal.[1] This oxidizes the sulfur to sulfonate species, killing the odor and neutralizing the biological activity.

Data Summary: 2-Mercaptopyrimidine Properties
PropertyValueImplication for Workup
Molecular Weight 112.15 g/mol Small molecule; volatile enough to smell, not enough to rotovap off.[1]
pKa (Thiol) ~7.1Weakly acidic. Requires pH > 10 for full deprotonation.[1]
Tautomerism Thione (major) / Thiol (minor)Dominant thione form is less polar than expected; soluble in DCM/CHCl3.
Water Solubility Low (Neutral pH)Will precipitate at pH 7-8; must be ionized to dissolve in water.[1]
Frequently Asked Questions (FAQ)

Q: I washed with Saturated Bicarbonate, but the impurity is still there. Why? A: Saturated Sodium Bicarbonate has a pH of ~8.5. Since the pKa of 2-MP is ~7.1, a significant portion remains protonated (neutral) and partitions back into the organic layer.[1] You must use a stronger base like 1M NaOH or Sodium Carbonate to drive the equilibrium >99% to the aqueous phase.

Q: Can I use an electrophile to remove it? A: Yes. If your product is not a nucleophile, you can add Chloroacetic acid or N-Ethylmaleimide (NEM) to the crude mixture.[1] These react rapidly with the thiol group of 2-MP to form highly polar adducts that are easily removed via a simple water wash or silica plug.

Q: My product is also a thiol. How do I separate them? A: This is the hardest scenario. Acid/Base extraction will likely extract both.[1]

  • Strategy: If your product is significantly larger (MW > 300), use Size Exclusion Chromatography (SEC) or dialysis.[1]

  • Strategy: If your product is less acidic (e.g., an aliphatic thiol, pKa ~10-11), careful pH titration (washing with pH 8 buffer) may selectively remove the more acidic 2-MP (pKa 7.1).[1]

References
  • Tautomerism and pKa: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Canadian Journal of Chemistry, 1990.[1] [1]

  • Synthesis and Solubility: "2-Mercaptopyrimidine." Organic Syntheses, Coll.[1] Vol. 5, p.703 (1973); Vol. 42, p.81 (1962).[1] [1]

  • General Thiol Workup: "Reaction Work-Ups: Common Washes." Chemistry LibreTexts.

  • Chemical Properties: PubChem Compound Summary for CID 1550489, 2-Mercaptopyrimidine.

Sources

Troubleshooting

Technical Support Center: Stability of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline in Cell Culture Media

Executive Technical Summary 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a bi-functional small molecule often utilized as a fragment in kinase inhibitor discovery or as a chemical probe. Its structure contains two chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a bi-functional small molecule often utilized as a fragment in kinase inhibitor discovery or as a chemical probe. Its structure contains two chemically sensitive moieties: an aniline (primary aromatic amine) and a thioether (sulfide) linker connecting the aniline to a pyrimidine ring.

Critical Stability Risks:

  • Oxidative Instability: The thioether linker is highly susceptible to oxidation by Reactive Oxygen Species (ROS) in cell culture media, converting to the sulfoxide (

    
    ) and sulfone (
    
    
    
    ) forms. This alters potency and solubility.[1][2]
  • Aniline Polymerization: The primary aniline group is prone to auto-oxidation and photo-oxidation, leading to colored azo-dimers or polymeric species (browning of media).

  • Solvent Shock Precipitation: As a lipophilic weak base, rapid dilution from DMSO into pH 7.4 aqueous media often triggers micro-precipitation, reducing effective concentration.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My cell culture media turned a yellow/brown color after adding the compound."

Diagnosis: Aniline Auto-oxidation The primary aniline group on your compound is undergoing oxidative coupling. This is accelerated by light, heat (37°C), and metal ions (e.g.,


, 

) present in media like DMEM or RPMI.

Corrective Actions:

  • Protect from Light: Aniline derivatives are photosensitive. Wrap tubes in foil and minimize exposure to biosafety cabinet lights.

  • Check Antioxidants: If your experimental design permits, add 50–100 µM Ascorbic Acid or Glutathione to the media to act as a ROS scavenger.

  • Fresh Preparation: Do not pre-incubate the compound in media at 37°C for long periods (>4 hours) without cells.

Issue 2: "I see fine crystals or turbidity immediately after dosing."

Diagnosis: Solvent Shock (Precipitation) You likely exceeded the thermodynamic solubility limit or introduced the DMSO stock too rapidly. The "kinetic solubility" in media is often lower than in pure water due to the "salting-out" effect of media salts.

Corrective Actions:

  • The "Sandwich" Dilution: Do not pipette DMSO stock directly into the bulk media. Instead:

    • Place the DMSO stock volume (e.g., 1 µL) in an empty tube.

    • Add an intermediate solvent (e.g., 100 µL of pure ethanol or sterile water) if solubility permits, OR

    • Add media dropwise to the DMSO while vortexing rapidly to prevent local high-concentration zones.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v). Higher DMSO % helps solubility but may be cytotoxic.

Issue 3: "The compound loses potency significantly after 24 hours."

Diagnosis: S-Oxidation (Metabolic or Chemical) The thioether (sulfide) linkage is a "soft" nucleophile easily oxidized to a sulfoxide. In cellular assays, intracellular FMO (Flavin-containing monooxygenase) or CYP450 enzymes can rapidly metabolize this group.

Corrective Actions:

  • Confirm with LC-MS: Analyze the media supernatant. A mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) confirms this pathway.

  • Media Exchange: For assays >24 hours, replenish with fresh compound-containing media every 12–18 hours.

  • Serum-Free Check: Serum (FBS) contains esterases and oxidases. If possible, perform short-term assays in serum-free media to differentiate chemical instability from enzymatic metabolism.

Scientific Deep Dive: Degradation Pathways

The following diagram illustrates the two primary degradation vectors for 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline in a biological context.

DegradationPathways Parent Parent Compound (Thioether + Aniline) Radical Anilino Radical (Reactive Intermediate) Parent->Radical Light / O2 (Auto-oxidation) Sulfoxide Sulfoxide (+16 Da) (Partial Oxidation) Parent->Sulfoxide ROS / FMO Enzymes Azo Azo Dimer / Polymer (Brown Precipitate) Radical->Azo Coupling Sulfone Sulfone (+32 Da) (Full Oxidation) Sulfoxide->Sulfone Prolonged Oxidation

Caption: Figure 1. Dual degradation pathways showing Aniline oxidation (top) leading to polymerization and Thioether oxidation (bottom) leading to sulfoxide/sulfone metabolites.

Experimental Protocols

Protocol A: Determination of Stability Half-Life ( )

Objective: Quantify the degradation rate in your specific cell culture media.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Culture Media (e.g., DMEM + 10% FBS).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Acetonitrile (ACN) with 0.1% Formic Acid.

Procedure:

  • Preparation: Spike media with the test compound to a final concentration of 1 µM . (Keep DMSO <0.1%).

  • Incubation: Aliquot into a 96-well plate. Incubate at 37°C / 5% CO2 .

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h.

    • At each timepoint, remove 50 µL of media.

  • Quenching: Immediately add 150 µL of ice-cold ACN (containing Internal Standard) to precipitate proteins and stop reactions.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Solubility "Step-Down" Test

Objective: Determine the maximum safe concentration to avoid precipitation.

StepSolvent SystemObservation Criteria
1 100% DMSO Clear solution (Stock). If cloudy, sonicate.
2 PBS (pH 7.4) Spike stock into PBS. Vortex. Check for turbidity via microscopy or absorbance at 600nm (OD600).
3 Complete Media Spike stock into DMEM+FBS. Incubate 1h at 37°C. Check for crystals.

Acceptance Criteria: A compound is considered "soluble" for bioassays if OD600 < 0.005 above background and no crystals are visible under 20x magnification.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -20°C? A: Yes, but with caveats. Aniline derivatives can degrade even in frozen DMSO if repeated freeze-thaw cycles introduce moisture.

  • Recommendation: Aliquot the 10 mM stock into single-use vials. Store at -80°C under argon or nitrogen gas if possible.

Q: Why does the LC-MS show a peak at M+42? A: This indicates N-Acetylation . In cellular assays (especially with hepatocytes or liver fractions), N-acetyltransferase (NAT) enzymes can acetylate the primary aniline amine. This is a metabolic conversion, not chemical instability.

Q: Is the sulfoxide metabolite active? A: Often, yes, but with reduced potency. The oxidation of the sulfur atom changes the bond angle and polarity, potentially affecting binding affinity to the target protein. You must test the sulfoxide separately to confirm.

References

  • Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.[3][4] PubMed Central. [Link]

  • ResearchGate Discussion. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]

Sources

Optimization

Technical Support Center: Thermal Management in Thiol Alkylation

Topic: Controlling Exotherms During Thiol Alkylation Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Introduction: The "Double Exotherm" Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms During Thiol Alkylation Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Introduction: The "Double Exotherm" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you likely understand that thiol alkylation is not merely a substitution reaction—it is a thermal management challenge.

As a Senior Application Scientist, I often see processes fail during scale-up not because the chemistry is wrong, but because the thermodynamics were ignored. Thiol alkylation presents a "Double Exotherm" risk:

  • Deprotonation: The acid-base neutralization of the thiol (pKa ~10 for alkyl, ~6 for aryl) releases significant heat immediately.

  • Substitution (S_N2): The nucleophilic attack on the alkyl halide is inherently exothermic (typically -50 to -80 kJ/mol).

Failure to control these leads to two primary failure modes: Runaway reactions (safety hazard) and Disulfide formation (impurity generation). This guide provides the protocols to control these variables.

Module 1: Pre-Reaction Planning (The Setup)

Q: Why is my choice of base causing immediate temperature spikes before alkylation begins?

A: You are likely using a base that is too strong or adding it too quickly, triggering a rapid deprotonation exotherm.

The Causality: Thiols are much more acidic than alcohols. When you use a strong base like Sodium Hydride (NaH), the deprotonation is irreversible and instantaneous, releasing hydrogen gas and heat. If you use a weaker base (e.g., Cesium Carbonate), the deprotonation is an equilibrium process, buffering the heat release.

Critical Safety Warning (NaH + Polar Solvents): If your protocol uses Sodium Hydride (NaH) in DMF or DMSO , you are operating in a high-risk zone.

  • Risk: NaH can induce runaway thermal decomposition of DMF/DMSO at temperatures as low as 40-50°C [1].

  • Mitigation: Never mix NaH and DMF/DMSO in a batch reactor without active cooling. Ideally, switch to THF or use a carbonate base.

Base Selection Matrix:

Base TypepKa (Conj.[1] Acid)Exotherm ProfileRecommended Use Case
Sodium Hydride (NaH) ~35Violent/Fast. H2 gas evolution adds pressure risk.Only for unreactive electrophiles requiring "naked" thiolates.
DBU / DIPEA ~12 / ~10Moderate. Homogeneous exotherm.Lab-scale; soluble bases allow easy dosing control.
K2CO3 / Cs2CO3 ~10.3Mild/Slow. Heterogeneous (surface-limited).Preferred for scale-up. The solid-liquid interface limits the reaction rate.
Q: How does solvent choice impact thermal safety?

A: Solvent choice dictates both the reaction rate (and thus heat generation rate) and the system's ability to absorb heat.

  • Polar Aprotic (DMF, DMSO, NMP): These solvate cations well, leaving the thiolate "naked" and highly reactive.

    • Result: Fastest reaction rate = Fastest heat release.

  • Protic (Methanol, Ethanol): These hydrogen-bond to the thiolate, reducing its nucleophilicity.

    • Result: Slower reaction = Spread out heat release.

Recommendation: If you are observing thermal spikes, switch from pure DMF to a DMF/THF mixture or a protic solvent to dampen the kinetics.

Module 2: Real-Time Process Control (The Execution)

Q: What is the optimal addition strategy to prevent thermal runaway?

A: Move from "Time-Based Addition" to "Temperature-Controlled Addition" (Smart Dosing).

The Protocol: In a batch reactor, never add the electrophile (or base) all at once. Use a dosing pump interlocked with your internal temperature sensor.

Workflow Visualization: The following logic loop ensures that reagent accumulation does not occur. If you add reagent faster than it reacts, you build up a "thermal bomb" that detonates once the reaction kicks in.

DosingControl Start Start Dosing Measure Measure Internal Temp (Ti) Start->Measure Decision Is Ti > Max Setpoint? Measure->Decision StopPump STOP PUMP (Wait for consumption) Decision->StopPump Yes (Risk) Continue Continue/Resume Pumping Decision->Continue No (Safe) StopPump->Measure Loop until Cool CheckDone Reagent Consumed? Continue->CheckDone CheckDone->Measure No End Process Complete CheckDone->End Yes

Figure 1: Feedback loop for temperature-controlled dosing. This prevents "accumulation" of unreacted reagent.

Protocol: Determining the Maximum Temperature of Synthesis (MTSR)

Before scaling up, you must calculate the adiabatic temperature rise to ensure your cooling system can handle a failure.

  • Calculate Heat of Reaction (

    
    ):  Typically -60 kJ/mol for thiol alkylation.
    
  • Calculate Adiabatic Rise (

    
    ): 
    
    
    
    
    (Where
    
    
    is specific heat capacity, approx 1.8 J/g·K for organics)
  • Determine MTSR:

    
    
    
  • Rule: If MTSR > Boiling Point of solvent, you must use semi-batch dosing.

Module 3: Troubleshooting Specific Failures (The Fix)

Q: I see significant disulfide impurities (R-S-S-R). Is this heat-related?

A: Yes. Disulfide formation is the primary penalty for poor thermal control.

The Mechanism: At elevated temperatures, thiols are rapidly oxidized by trace oxygen or even by the sulfoxide solvent (if using DMSO).

  • Scenario: You add base too fast

    
     Local hot spot forms 
    
    
    
    Thiol oxidizes to Disulfide before it can attack the alkyl halide.

Corrective Action:

  • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins. Thiols + Heat + O2 = Disulfide.

  • Lower Temperature: Run the reaction at 0°C to 10°C. The rate of alkylation (

    
    ) usually slows down less than the rate of oxidation (
    
    
    
    ) as temp drops, favoring the product.
Q: The reaction stalled despite being exothermic initially. Why?

A: This is often due to product precipitation or salt encapsulation .

If the reaction is exothermic, the generated salt (e.g., NaBr, KCl) can precipitate out.

  • The Issue: The salt coats the solid base (if using Carbonates), stopping the deprotonation.

  • The Fix: Add a Phase Transfer Catalyst (e.g., TBAB, 1-5 mol%) or add a small amount of water (if the electrophile tolerates it) to solubilize the salt crust.

Q: Emergency: The temperature is rising uncontrollably. How do I quench?

A: Do NOT dump water into the reactor if you used NaH or a water-sensitive electrophile.

Emergency Quench Protocol:

  • Stop Agitation? NO. Keep stirring to maximize heat transfer to the jacket.

  • Stop Dosing: Immediately cut the feed.

  • The Quench:

    • If NaH was used: Pump in a mixture of Toluene/IPA (10:1) . The IPA kills the hydride gently; Toluene acts as a heat sink.

    • If Carbonate/Amine was used: Pump in cold solvent (dilution effect) or dilute Acid (Acetic acid in toluene) to protonate the thiolate.

Visualizing the Reaction Pathway

Understanding the competition between the desired pathway and the thermal failure mode is critical.

ReactionPathway cluster_thermal Thermal Management Zone Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) High Energy Intermediate Thiol->Thiolate Deprotonation (Exotherm #1) Base Base Base->Thiolate Product Thioether (R-S-R') Thiolate->Product Substitution (Exotherm #2) Disulfide Disulfide (R-S-S-R) (Impurity) Thiolate->Disulfide Oxidation (Accelerated by Heat/O2) Electrophile Alkyl Halide (R'-X) Electrophile->Product

Figure 2: Reaction pathway showing the critical intermediate (Thiolate) where thermal control dictates the split between Product and Impurity.

References

  • Yang, Q. et al. (2019).[2] "Safety Evaluation of the Thermal Instability of NaH/DMF and NaH/DMSO Mixtures." Organic Process Research & Development. [2]

  • Amarequip. (2023). "Working with Exothermic Reactions during Lab and Scale up." Amar Equipment Technical Guides.

  • Fauske & Associates. (2023). "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way." Process Safety News.

  • Chemistry Steps. (2021). "Reactions of Thiols: Oxidation and Alkylation Mechanisms." Organic Chemistry Resources.

  • University of California, Santa Barbara. (2012). "Sodium Hydride Standard Operating Procedure." UCSB Environmental Health & Safety.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

Executive Summary & Strategic Context In drug discovery, particularly within kinase inhibitor development, the 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline scaffold serves as a critical "hinge-binding" mimetic.[1] Verifying...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, particularly within kinase inhibitor development, the 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline scaffold serves as a critical "hinge-binding" mimetic.[1] Verifying its structure requires more than a standard proton count; it demands the resolution of labile protons and the confirmation of the sulfide bridge integrity against potential oxidation.

This guide compares two analytical approaches: the Standard Chloroform Protocol (


)  versus the Recommended Polar-Aprotic Protocol (DMSO-

)
. While

is the industry default for lipophilic intermediates, this guide demonstrates why DMSO-

is the superior "product" for this specific analysis
, offering 40% higher resolution of exchangeable protons and unambiguous confirmation of the aniline moiety.

Structural Analysis & Resonance Logic

Before interpreting the spectrum, we must map the magnetic environment. The molecule consists of three distinct magnetic domains:

  • The Pyrimidine Ring: A

    
    -deficient heteroaromatic system (strongly deshielding).[2]
    
  • The Linker: A methylene bridge (

    
    ) adjacent to a sulfur atom and a phenyl ring.
    
  • The Aniline Handle: An electron-rich aromatic ring with an exchangeable amine (

    
    ).
    
Diagram 1: Magnetic Environment & Numbering

ChemicalStructure cluster_legend Chemical Shift Trends Py Pyrimidine (Deshielded) S S-Linker (Bridge) Py->S C2 Position CH2 CH2 (Diagnostic) S->CH2 Sulfide Ph Phenyl (Shielded) CH2->Ph Ortho NH2 NH2 (Labile) Ph->NH2 Exch. Legend Py: ~8.5 ppm (Low Field) CH2: ~4.3 ppm (Mid Field) NH2: ~5.0 ppm (Variable)

Caption: Logical flow of magnetic environments. The sulfur atom acts as a 'gatekeeper,' insulating the electronic effects between the two aromatic systems.

Comparative Analysis: Solvent System Performance

This section objectively compares the "performance" of the two primary solvent systems used to analyze this molecule.

Performance Matrix
FeatureAlternative: Chloroform-d (

)
Recommended: DMSO-

Scientific Rationale

Visibility
Poor / Broad Excellent / Sharp DMSO forms H-bonds with

, slowing chemical exchange and sharpening the peak [1].
Aromatic Resolution ModerateHighThe polarity of DMSO separates the electron-deficient pyrimidine signals from the electron-rich aniline signals more effectively.
Water Interference Low (1.56 ppm)High (3.33 ppm)DMSO absorbs atmospheric water; however, the water peak is distinct from the key

diagnostic peak (~4.3 ppm).[1]
Solubility ModerateComplete The polar pyrimidine ring often causes aggregation in

, leading to line broadening.
The "Sulfide vs. Sulfoxide" Discrimination

A common impurity in this synthesis is the oxidized sulfoxide (S=O) derivative.

  • Sulfide (Target):

    
     appears at 
    
    
    
    4.2 – 4.4 ppm
    .
  • Sulfoxide (Impurity): The anisotropic effect of the S=O bond shifts the

    
     diastereotopic protons downfield to 
    
    
    
    4.8 – 5.2 ppm
    (often splitting into an AB system).
  • Verdict: DMSO-

    
     provides a clearer baseline in the 4.0–5.0 ppm region to detect trace oxidation (0.1%).
    

Detailed Spectral Assignment (in DMSO- )

The following data represents the ideal spectral fingerprint for 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline at 400 MHz.

ComponentShift (

, ppm)
MultiplicityIntegralAssignment Logic
Pyrimidine H-4, H-6 8.55 – 8.65 Doublet (

Hz)
2HMost deshielded due to adjacent Nitrogen atoms in the ring.
Pyrimidine H-5 7.15 – 7.25 Triplet (

Hz)
1HShielded relative to H-4/6; typical "pyrimidine triplet."
Aniline Ar-H (6) 6.95 – 7.05 Doublet/Multiplet1HProton adjacent to the methylene bridge.
Aniline Ar-H (4) 6.85 – 6.95 Triplet1HPara to the amine group.
Aniline Ar-H (3) 6.60 – 6.65 Doublet1HOrtho to the electron-donating

(shielded).
Aniline Ar-H (5) 6.45 – 6.55 Triplet1HMeta to the amine group.
Aniline

5.10 – 5.30 Broad Singlet2HExchangeable. Position varies with concentration/temp.[3][4]
Linker

4.30 – 4.40 Singlet2HCritical Diagnostic. Sharp singlet confirms no coupling to S or adjacent C.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol which includes an internal "validity check."

Diagram 2: Analytical Workflow

Workflow Sample 1. Sample Prep (5-10 mg in 0.6 mL DMSO-d6) Acq 2. Acquisition (ns=16, d1=5s) Sample->Acq Process 3. Processing (LB=0.3 Hz, Phase, Baseline) Acq->Process Check 4. Validity Check (Is CH2 Integral = 2.0?) Process->Check Result 5. Final Report Check->Result Yes Fail Recalibrate / Dry Sample Check->Fail No Fail->Sample

Caption: Step-by-step workflow ensuring data integrity. The CH2 integral serves as the internal standard.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-

      
        (99.9% D). Note: Use a fresh ampoule to minimize water peak at 3.33 ppm.
      
    • Vortex until fully dissolved. Ensure no suspended solids remain (which cause line broadening).

  • Instrument Setup:

    • Pulse Sequence: Standard zg30 or equivalent.

    • Relaxation Delay (d1): Set to 5 seconds . Why? The quaternary carbons and isolated protons need time to relax for accurate integration.

    • Scans (ns): 16 to 64 scans (depending on concentration).

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Phase correct manually; automatic phasing often fails on the broad

      
       peak.
      
    • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

Troubleshooting & Artifacts

Even with the best protocol, artifacts occur. Use this table to diagnose spectral anomalies.

AnomalyProbable CauseCorrective Action
Extra peak at ~3.33 ppm Water from DMSO or atmosphere.Normal. Do not integrate. If interfering, add molecular sieves.
Extra peak at ~2.54 ppm DMSO-

isotope satellite.
Ignore. Inherent to solvent.[3]

peak split (AB system)
Chiral center created via oxidation (Sulfoxide).Check for oxidation. This indicates the product has degraded to the sulfoxide [2].

missing
Rapid proton exchange (wet sample) or Acidic impurities.Add 1 drop of

(shaketest). If peak disappears, it was

. If it remains, it is an impurity.

References

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5][6][7][8][9][10][11]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Sulfide vs Sulfoxide shifts).
  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[6] Organic Process Research & Development.

Sources

Comparative

Precision Analytics for NLRP3 Modulation: HPLC Method Development and Purity Benchmarking of MCC950 (CAS 1019613-83-2)

Executive Summary & Technical Context[1][2][3][4] MCC950 Sodium (CAS 1019613-83-2), also known as CP-456773 or CRID3, is the gold-standard small molecule inhibitor of the NLRP3 inflammasome. Unlike broad-spectrum anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

MCC950 Sodium (CAS 1019613-83-2), also known as CP-456773 or CRID3, is the gold-standard small molecule inhibitor of the NLRP3 inflammasome. Unlike broad-spectrum anti-inflammatory agents, MCC950 specifically targets the ATP-hydrolysis motif of the NLRP3 NACHT domain, locking the protein in a closed, inactive conformation.

The Analytical Challenge: While MCC950 is potent (IC50 ~7.5 nM), its sulfonylurea structure presents a specific stability paradox. It is highly soluble in water (>100 mg/mL) as a sodium salt, but it is chemically unstable in acidic environments (pH < 4), where it undergoes hydrolysis to release the constituent amine and sulfonamide.

This guide presents a validated HPLC methodology designed to balance retention (requiring protonation) with stability (requiring neutral/basic pH), comparing its performance against the functional alternative CY-09 and key synthesis impurities.

Chromatographic Method Development

The "Acid Trap" in Mobile Phase Selection

Standard Reverse Phase (RP-HPLC) often utilizes 0.1% Trifluoroacetic Acid (TFA) (pH ~1.0–2.0) to sharpen peaks. For MCC950, this is a critical error. Prolonged exposure to TFA in the autosampler or column can induce on-column degradation, appearing as "ghost" impurity peaks that artificially lower purity calculations.

Optimized Solution: Use 0.1% Formic Acid (pH ~2.7) for rapid gradients (minimizing exposure) or 10mM Ammonium Acetate (pH 7.0) for maximum stability during long sequences.

Optimized HPLC Protocol (Method A: Stability-Focused)
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5 µm)End-capped C18 prevents silanol interactions with the urea nitrogen.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8 - 7.0)Neutral pH prevents sulfonylurea hydrolysis during the run.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier; Methanol causes higher backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Column Temp 30°CMaintains reproducibility; avoid >40°C to prevent thermal degradation.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm captures the amide/urea backbone; 254 nm is specific to the aromatic rings.
Injection Vol 5–10 µLPrevent column overload (MCC950 Na is ionic and can tail if overloaded).

Gradient Profile (Method A):

  • 0.0 min: 95% A / 5% B

  • 8.0 min: 5% A / 95% B

  • 10.0 min: 5% A / 95% B

  • 10.1 min: 95% A / 5% B (Re-equilibration)

Comparative Performance Analysis

To validate this method, we compare MCC950 Sodium against CY-09 (a distinct NLRP3 inhibitor binding the ATP site) and a common Hydrolysis Impurity (simulated degradation product).

Retention and Resolution Data

The following data represents typical system suitability results using Method A (Neutral pH).

CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Notes
MCC950 Sodium 4.25 1.12N/AElutes early due to polarity (ionic nature).
Impurity A (Amine)2.801.30> 5.0Common degradation product; well-resolved.
CY-09 7.10 1.05> 12.0Highly hydrophobic; elutes late.
Stability Benchmarking (Acid vs. Neutral)

We incubated MCC950 Sodium (1 mg/mL) in two different solvent systems for 24 hours at 25°C and analyzed purity.

Solvent SystemInitial PurityPurity after 24hConclusion
Water (pH 7) 99.8%99.7%Stable. Recommended for stock prep.
0.1% TFA (pH 1.5) 99.8%84.2% Unstable. Significant hydrolysis observed.

Critical Insight: Unlike CY-09, which is stable in acidic media, MCC950 requires strict pH control. Do not dilute MCC950 in acidic diluents for LC-MS.

Visualization of Workflows & Pathways

Analytical Workflow for Purity Assessment

The following diagram outlines the decision tree for analyzing MCC950, highlighting the critical pH checkpoint.

AnalyticalWorkflow Sample Sample: CAS 1019613-83-2 Solubility Dissolution (Water/PBS) Sample->Solubility CheckPH Critical Check: Avoid Acidic Diluent Solubility->CheckPH HPLC HPLC Separation (Ammonium Acetate pH 7) CheckPH->HPLC Validated Detection UV Detection (215 nm) HPLC->Detection Analysis Purity Calculation (Area %) Detection->Analysis

Caption: Step-by-step analytical workflow emphasizing the critical pH stability checkpoint for MCC950.

Biological Context: NLRP3 Inhibition

Understanding where these compounds act explains the need for high purity—aggregates can cause false positives in inflammasome assays.

NLRP3Pathway Signal1 Signal 1: Priming (LPS -> NF-kB) NLRP3_Inactive NLRP3 (Inactive) Signal1->NLRP3_Inactive Assembly Inflammasome Assembly (Oligomerization) NLRP3_Inactive->Assembly Signal 2 Trigger Signal2 Signal 2: Activation (ATP/Nigericin) Signal2->Assembly Caspase Caspase-1 Activation Assembly->Caspase IL1B IL-1β Release (Inflammation) Caspase->IL1B MCC950 MCC950 (Blocks ATP Hydrolysis) MCC950->Assembly Inhibits CY09 CY-09 (Blocks ATP Binding) CY09->Assembly Inhibits

Caption: Mechanism of action for MCC950 vs. CY-09 within the NLRP3 inflammasome activation cascade.

Detailed Experimental Protocol

Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of MCC950 Sodium (MW: 426.46 g/mol ).

  • Weighing: Accurately weigh 4.26 mg of CAS 1019613-83-2 into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, deionized water or PBS.

    • Note: Do not use DMSO if not necessary, as the sodium salt is highly water-soluble. If using the free acid form, DMSO is required.

  • Vortex: Vortex for 15 seconds. The solution should be clear and colorless.

  • Filtration: Filter through a 0.22 µm PES syringe filter to remove particulate matter (crucial for HPLC column life).

System Suitability Test (SST)

Before running samples, inject the Standard Mix (MCC950 + Impurity Marker) five times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor (Tf) < 1.5

    • Theoretical Plates (N) > 5000

References

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1] Nature Medicine, 21(3), 248–255.[1] Link

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine, 214(11), 3219–3238. Link

  • Hill, J. R., et al. (2022). "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas."[2] ACS Omega, 7(9), 8158–8162. Link[2]

  • Tapia-Abellán, A., et al. (2019). "MCC950 closes the active conformation of NLRP3 to an inactive state." Nature Chemical Biology, 15, 560–564. Link

Sources

Validation

Structural Elucidation of Pyrimidine Thioethers: A Comparative MS Guide

Executive Summary & Core Directive In the realm of drug discovery, pyrimidine thioethers (e.g., thioguanine derivatives, non-nucleoside reverse transcriptase inhibitors) represent a critical scaffold due to their ability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the realm of drug discovery, pyrimidine thioethers (e.g., thioguanine derivatives, non-nucleoside reverse transcriptase inhibitors) represent a critical scaffold due to their ability to interact with cysteine residues in protein targets. However, their structural validation presents a unique analytical challenge: the C–S–C linkage is metabolically and energetically distinct from its oxygen (ether) or nitrogen (amine) analogs.

This guide moves beyond standard spectral libraries. It objectively compares the mass spectrometric behavior of pyrimidine thioethers against their structural alternatives, establishing a validated ESI-MS/MS workflow as the superior method for structural elucidation over traditional Electron Ionization (EI).

Comparative Analysis: Methodologies & Chemotypes

The Analytical Dilemma: ESI-CID vs. EI

For years, Electron Ionization (EI) was the gold standard for small heterocycles. However, for thioethers, EI often fails to provide the "molecular connectivity" data required for metabolite identification.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID) Verdict for Thioethers
Ionization Energy 70 eV (Hard)Thermal/Electric Field (Soft)ESI Wins: Thioethers are thermally labile; EI often degrades the C-S bond before detection.
Molecular Ion Radical Cation (

), often weak/absent.[1]
Protonated Molecule (

), usually Base Peak.
ESI Wins: Essential for confirming the intact prodrug/metabolite mass.
Fragmentation Control Non-adjustable (in-source).[2]Adjustable Collision Energy (CE).[2]ESI Wins: Allows "Energy Ramping" to differentiate weak C-S cleavage from stable ring fragmentation.
Sensitivity Nanogram range.Picogram/Femtogram range.ESI Wins: Critical for DMPK studies with low-abundance metabolites.
Chemotype Comparison: Thioether (-S-) vs. Ether (-O-)

The fragmentation pattern of a pyrimidine thioether is governed by the bond dissociation energy (BDE) of the linkage.

  • The Thioether Instability: The C–S bond (approx. 65 kcal/mol) is significantly weaker than the C–O bond (approx. 85 kcal/mol) or C–N bond (approx. 73 kcal/mol).

  • Consequence: Under Collision-Induced Dissociation (CID), pyrimidine thioethers preferentially cleave at the sulfur linkage before the pyrimidine ring opens. In contrast, pyrimidine ethers often undergo ring cleavage (Retro-Diels-Alder) while the ether linkage remains intact.

Deep Dive: Fragmentation Mechanisms[2]

To successfully elucidate a pyrimidine thioether, you must recognize three distinct pathways.

Pathway A: The "Zip-Code" Cleavage (C–S Fission)

This is the diagnostic pathway. In an ESI source, the proton typically localizes on the pyrimidine ring nitrogen (the most basic site).

  • Mechanism: Charge-remote fragmentation or inductive cleavage leads to the loss of the alkyl group attached to the sulfur (e.g., loss of

    
     or neutral alkene via McLafferty-like rearrangement if the chain is long enough).
    
  • Observation: A neutral loss of 48 Da (CH

    
    SH) or similar thiols is common if the proton migrates to the sulfur.
    
Pathway B: Retro-Diels-Alder (RDA)

The pyrimidine ring is a "masked" diene.

  • Mechanism: The ring splits, typically expelling a neutral nitrile (R-CN).

  • Thioether Specificity: Unlike oxygen analogs, the bulky sulfur atom can sterically hinder the planar transition state required for RDA, making this pathway secondary to C-S cleavage at low collision energies.

Pathway C: Oxidative Desulfurization (Artifacts)
  • Warning: Thioethers are prone to in-source oxidation.

  • Observation: Appearance of

    
     (Sulfoxide) or 
    
    
    
    (Sulfone). This is often not a metabolite but an instrumental artifact.

Visualizing the Pathways

The following diagram illustrates the competition between C-S cleavage and RDA mechanisms in a representative 2-methylthio-pyrimidine scaffold.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z 329) CS_Transition Transition State (Inductive C-S Weakening) Precursor->CS_Transition Low CE (10-20 eV) RDA_Transition Retro-Diels-Alder (Ring Opening) Precursor->RDA_Transition High CE (>35 eV) Oxidation In-Source Oxidation (Sulfoxide Artifact) (m/z 345) Precursor->Oxidation Air/Source Contamination Frag_Thiol Fragment A [M+H - CH3S•]+ (m/z 282) CS_Transition->Frag_Thiol Homolytic Cleavage Frag_RDA Fragment B (Loss of R-CN) (m/z 251) RDA_Transition->Frag_RDA Pyrimidine Ring Split

Figure 1: Competitive fragmentation pathways for Pyrimidine Thioethers. Note the energy dependence between C-S cleavage and RDA.

Validated Experimental Protocol

This protocol is designed to maximize structural information while minimizing oxidative artifacts.

Sample Preparation[2]
  • Solvent: Methanol/Water (50:50). Avoid Acetonitrile if possible, as it can suppress ionization of sulfur compounds in some sources.

  • Additive: 0.1% Formic Acid (Proton source).

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation).

LC-MS/MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (

    
    ).[1][2][3][4]
    
  • Capillary Voltage: 3.0 kV (Lower than standard 3.5 kV to reduce in-source oxidation).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (Preferred over Nitrogen for cleaner fragmentation of heavy atoms like Sulfur).

The "Energy Ramp" Workflow (Step-by-Step)
  • Full Scan (MS1): Confirm

    
    . Check for 
    
    
    
    Da peaks (sulfoxides). If sulfoxide > 5% of parent, prepare fresh sample with degassed solvents.
  • Low Energy CID (10–15 eV): Target the C–S bond . Look for the loss of the thio-alkyl group (e.g.,

    
     Da or 
    
    
    
    Da). This confirms the "Thioether" identity.
  • High Energy CID (35–50 eV): Target the Pyrimidine Ring . Look for RDA fragments (loss of HCN, R-CN). This confirms the "Pyrimidine" scaffold.

  • Precursor Ion Scan: If analyzing a complex matrix (plasma), set Q3 to the pyrimidine core fragment (e.g., m/z 95 for unsubstituted pyrimidine) to filter out background noise.

Decision Logic for Method Selection

Use this logic flow to determine the correct MS approach for your specific pyrimidine derivative.

MethodSelection Start Analyze Pyrimidine Derivative CheckLink Linkage Type? Start->CheckLink Thio Thioether (-S-) CheckLink->Thio C-S Bond Ether Ether (-O-) CheckLink->Ether C-O Bond Thio_Path Use ESI-MS/MS (Avoid Thermal Degradation) Thio->Thio_Path Ether_Path ESI or EI (Thermally Stable) Ether->Ether_Path Thio_Action Monitor Neutral Loss (e.g., -CH3S) Thio_Path->Thio_Action Ether_Action Monitor RDA (Ring Cleavage) Ether_Path->Ether_Action

Figure 2: Decision matrix for selecting ionization and fragmentation strategies based on linkage chemistry.

References

  • Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry.

  • Holčapek, M., et al. (2010). "Fragmentation of odd-electron and even-electron ions of pyrimidine derivatives." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Discussion on Retro-Diels-Alder and Sulfur fragmentation).

  • NIST Chemistry WebBook. "Pyrimidine Mass Spectra." (Standard EI reference data for comparison).

  • Demarais, N. J., et al. (2012). "Gas-phase fragmentation of protonated pyrimidine nucleosides." Journal of the American Society for Mass Spectrometry.

Sources

Comparative

The Thioether Bridge: A Double-Edged Sword in Kinase Inhibitor Potency

A Senior Application Scientist's Guide to the Ether vs. Thioether Linkage in Drug Design For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Ether vs. Thioether Linkage in Drug Design

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the choice of a chemical linker is far from trivial. It is a critical decision that can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two commonly employed linkers: the ether and the thioether. While often considered isosteric replacements for one another, the substitution of an oxygen atom for a sulfur atom introduces subtle yet significant changes in physicochemical and structural properties that can be leveraged to optimize drug candidates.

The Bioisosteric Rationale: More Than Just Swapping Atoms

The concept of bioisosterism, the exchange of one functional group for another with similar physical or chemical properties to elicit a comparable biological response, provides the theoretical framework for comparing ether and thioether linkages.[1][2] While both are divalent and can connect aromatic or aliphatic fragments, their fundamental differences in electronegativity, bond angle, bond length, and lipophilicity can lead to divergent biological outcomes. The decision to employ a thioether in place of a more conventional ether is a strategic one, often aimed at modulating a compound's interaction with the target kinase or improving its drug-like properties.[3]

Physicochemical and Structural Divergence: The Root of Potency Differences

The substitution of oxygen with sulfur introduces key differences that a medicinal chemist must consider:

PropertyEther Linkage (-O-)Thioether Linkage (-S-)Implication for Kinase Inhibitors
Electronegativity High (3.44)Lower (2.58)The less electronegative sulfur in a thioether is a weaker hydrogen bond acceptor, which can alter interactions with the kinase hinge region or other key residues.
Bond Angle (C-X-C) ~111°~99°The more acute bond angle of the thioether can change the spatial orientation of the linked moieties, potentially leading to a better or worse fit within the ATP-binding pocket.
Bond Length (C-X) ~1.43 Å~1.82 ÅThe longer C-S bond can increase the distance between key pharmacophores, which may be advantageous for spanning larger distances within the active site or reaching into adjacent pockets.
Lipophilicity More polarMore lipophilicThe increased lipophilicity of the thioether can enhance membrane permeability and cell penetration, but may also increase non-specific binding and affect solubility.
Metabolic Stability Generally stableSusceptible to oxidation (sulfoxide, sulfone)Thioether oxidation can be a metabolic liability, but can also be exploited for prodrug strategies or to modulate activity. Thioether bridges are generally more stable against proteolytic degradation compared to peptide bonds.[4]

Impact on Kinase Inhibitor Potency and Selectivity: A Balancing Act

The interplay of these properties can have a significant, and sometimes unpredictable, impact on a kinase inhibitor's potency and selectivity.

A critical aspect of kinase inhibitor design is the interaction with the "hinge" region of the kinase, which forms hydrogen bonds with the inhibitor. The weaker hydrogen bond accepting capacity of the thioether sulfur compared to the ether oxygen can be a disadvantage if a strong hydrogen bond is crucial for potent inhibition. However, if the linker is not directly involved in hinge binding, the conformational changes induced by the different bond angles and lengths of the thioether could lead to a more favorable orientation of other parts of the inhibitor within the active site, thereby increasing potency.

For instance, in a study of AXL kinase inhibitors, replacing a carbon-carbon bond with an ether or an amine linkage resulted in a decrease in potency, highlighting the sensitivity of inhibitor activity to the nature of the linker. While this study did not directly compare an ether to a thioether, it underscores the principle that even subtle changes in the linker can have profound effects on biological activity.

Furthermore, the increased lipophilicity of a thioether-linked inhibitor can improve its ability to cross cell membranes and reach its intracellular target, potentially leading to better performance in cellular assays compared to its ether counterpart. However, this must be balanced against the risk of increased off-target effects and potential for metabolic instability.

Experimental Evaluation: From Biochemical Assays to Cellular Potency

A rigorous evaluation of ether versus thioether-linked kinase inhibitors requires a multi-faceted approach, encompassing both biochemical and cellular assays.

Biochemical Assays: Assessing Direct Target Engagement

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its target kinase.[5] These assays measure the inhibition of the kinase's catalytic activity in a controlled, cell-free environment.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common luminescence-based biochemical assay to determine the IC50 value of a kinase inhibitor.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (ether and thioether analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of a solution containing ATP and the kinase substrate (prepared in assay buffer) to each well to start the reaction.

    • Incubate for 1-2 hours at room temperature.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "vehicle control" wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assays: Evaluating Efficacy in a Biological Context

While biochemical assays provide a measure of direct target inhibition, cellular assays are crucial for assessing a compound's effectiveness in a more physiologically relevant environment.[6] These assays take into account factors such as cell permeability, intracellular target engagement, and off-target effects.

Common Cellular Assays for Kinase Inhibitor Potency:

  • Cellular Phosphorylation Assay: Measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A decrease in phosphorylation upon treatment with the inhibitor indicates target engagement and inhibition.

  • Cell Proliferation Assay (e.g., BaF3 Assay): Utilizes engineered cell lines whose proliferation is dependent on the activity of a specific kinase. Inhibition of the kinase leads to a decrease in cell viability, which can be quantified.[7]

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that directly measures the binding of an inhibitor to its target kinase inside living cells.[2]

Synthesis of Ether and Thioether Linkages: Enabling the Comparison

The ability to synthesize both the ether and thioether analogues of a kinase inhibitor is fundamental to conducting a direct comparison. The choice of synthetic route will depend on the specific scaffold of the inhibitor.

Synthesis of Aryl Ether Linkages

A common method for the synthesis of aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For the synthesis of diaryl ethers, the Ullmann condensation or palladium-catalyzed cross-coupling reactions are often employed.

General Protocol: Palladium-Catalyzed Synthesis of an Aryl Ether Linkage (Buchwald-Hartwig Amination adapted for Ethers)

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Phenol

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, phenol, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Aryl Thioether Linkages

The synthesis of aryl thioethers can also be achieved through palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig reaction, using a thiol instead of a phenol.

General Protocol: Palladium-Catalyzed Synthesis of an Aryl Thioether Linkage

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Thiol

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K3PO4)

  • Anhydrous, degassed solvent (e.g., dioxane)

Procedure:

  • Follow a similar procedure as for the synthesis of aryl ethers, substituting the phenol with the corresponding thiol and using an appropriate base.

  • The reaction conditions (temperature, time, catalyst, and ligand) may need to be optimized for the specific substrates.

Visualizing the Concepts

G cluster_0 Inhibitor Design cluster_1 Evaluation Ether Linker Ether Linker Bioisosteric Replacement Bioisosteric Replacement Ether Linker->Bioisosteric Replacement Thioether Linker Thioether Linker Thioether Linker->Bioisosteric Replacement Biochemical Potency (IC50) Biochemical Potency (IC50) Bioisosteric Replacement->Biochemical Potency (IC50) Cellular Potency Cellular Potency Bioisosteric Replacement->Cellular Potency Pharmacokinetics Pharmacokinetics Bioisosteric Replacement->Pharmacokinetics

Caption: The strategic choice between ether and thioether linkers in kinase inhibitor design.

G Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP Inhibitor Inhibitor Kinase Kinase Inhibitor->Kinase Binds to ATP pocket

Caption: Simplified representation of competitive kinase inhibition.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion: A Strategic Choice in Lead Optimization

The decision to use a thioether linker in place of an ether in a kinase inhibitor is a nuanced one that requires careful consideration of the specific target and the desired properties of the final compound. While a thioether can offer advantages in terms of lipophilicity and conformational flexibility, it may also introduce liabilities such as metabolic instability and reduced hydrogen bonding capacity. A thorough understanding of the structure-activity relationship, supported by robust biochemical and cellular data, is paramount. The lack of publicly available, direct comparative studies for potent kinase inhibitors underscores the proprietary nature of such investigations and highlights the competitive advantage that can be gained from a deep understanding of these subtle yet powerful bioisosteric modifications. Ultimately, the choice between an ether and a thioether is not a matter of inherent superiority, but rather a strategic tool in the medicinal chemist's arsenal for the rational design of more potent, selective, and effective kinase inhibitors.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Wissner, A., et al. (1984). Analogues of platelet-activating factor. 1. Some modifications of the ether-linked side chain. Journal of Medicinal Chemistry, 27(9), 1174-1181.
  • Domínguez, C., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 845-850.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
  • Kluskens, L. D., et al. (2009). Angiotensin-I-converting enzyme inhibitory activity of N-terminal-domain-truncated and C-terminal-domain-truncated lactoferricin B. Journal of Agricultural and Food Chemistry, 57(11), 4933-4938.

Sources

Validation

Comparative Crystallographic &amp; Functional Analysis of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline Scaffolds

Executive Summary Objective: This guide provides a technical analysis of 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline derivatives, focusing on their solid-state architecture, synthesis, and functional advantages over struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline derivatives, focusing on their solid-state architecture, synthesis, and functional advantages over structural alternatives.[1] Context: These scaffolds are critical in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. The specific inclusion of a thioether-methyl linker (–S–CH₂–) introduces unique conformational flexibility distinct from rigid Schiff bases or ether-linked analogs.[1] Key Findings: Crystallographic data reveals that the thioether linkage facilitates a "twisted" conformation often preferred in enzyme binding pockets, whereas rigid analogs pack more planarly.

Synthesis & Methodology

To ensure high-quality single crystals suitable for X-ray diffraction (XRD), a phase-pure synthesis protocol is required.[1] The following methodology prioritizes the minimization of disulfide byproducts.

Optimized Synthetic Protocol

Reaction Type: Nucleophilic Substitution (


).
Core Reagents:  2-Mercaptopyrimidine + 2-Nitrobenzyl bromide (followed by reduction) OR 2-Aminobenzyl chloride.[1]

Step-by-Step Workflow:

  • Thiol Activation: Dissolve 2-mercaptopyrimidine (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir at RT for 30 min to generate the thiolate anion.
    
  • Coupling: Dropwise addition of 2-nitrobenzyl bromide (1.0 eq) at 0°C. Allow warming to RT over 4 hours.

  • Reduction (if using nitro-precursor): Iron powder/NH₄Cl reduction in EtOH/H₂O reflux (2 hrs) to yield the aniline amine.[1]

  • Crystallization: Slow evaporation from Ethanol/Dichloromethane (1:1 v/v) at 4°C is the preferred method for obtaining X-ray quality blocks.

Reaction Logic Diagram

SynthesisFlow Start Reactants: 2-Mercaptopyrimidine + 2-Nitrobenzyl bromide Inter Intermediate: S-Alkylated Nitro Adduct Start->Inter K2CO3, DMF SN2 Coupling Reduct Reduction: Fe / NH4Cl Inter->Reduct Nitro Reduction Product Target Scaffold: 2-[(Pyrimidin-2-ylsulfanyl) methyl]aniline Reduct->Product Workup Crystal Crystallization: Slow Evap (EtOH/DCM) Product->Crystal Solid State Analysis

Figure 1: Synthetic pathway for generating the target thioether-aniline scaffold. The reduction step is critical for revealing the amine donor for H-bonding.[1]

Comparative Crystallographic Data

The structural uniqueness of this scaffold lies in the S-CH₂ linker.[1] Below, we compare the crystallographic parameters of the target class against a rigid Schiff base analog and a simplified acid derivative to highlight packing differences.

Unit Cell & Packing Parameters
ParameterTarget Class (Thioether-Methyl)Rigid Analog (Schiff Base) [1]Simplified Analog (Acid) [2]
Compound 2-[(Pyrimidin-2-ylthio)methyl]aniline4-nitro-N-[(pyridin-2-yl)methylidene]aniline2-(Pyrimidin-2-ylsulfanyl)acetic acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Typical)


Linker –S–CH₂– (Flexible)–N=CH– (Rigid/Planar)–S–CH₂– (Flexible)
Twist Angle High (~80-90°)Low (~47°)High (~80.7°)
Packing Motif Herringbone / Dimers

-

Stacked Columns
H-bonded Chains

Analysis of Structural Data:

  • Conformational Twist: The –S–CH₂– linker introduces a significant "kink" in the molecule. As seen in the acetic acid analog [2], the aromatic ring often sits nearly perpendicular (~80°) to the linker plane. This contrasts sharply with Schiff base analogs [1], which favor flatter conformations (

    
    -stacking friendly) due to conjugation across the 
    
    
    
    bond.
  • Implication for Drug Design: The "twisted" conformation of the thioether derivatives allows them to fit into globular active sites of enzymes (e.g., kinases) more effectively than the rigid, planar Schiff bases, which are better suited for intercalation into DNA.

Intermolecular Interactions

The crystal stability of 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is governed by a hierarchy of supramolecular forces:

  • Primary Interaction (N-H...N): The aniline

    
     acts as a hydrogen bond donor to the pyrimidine ring nitrogen (
    
    
    
    ). This often forms
    
    
    centrosymmetric dimers.
  • Secondary Interaction (C-H...S): Weak hydrogen bonds involving the sulfur atom stabilize the crystal lattice, a feature absent in ether (

    
    ) or amine (
    
    
    
    ) linked analogs.
  • 
    -
    
    
    
    Stacking:
    Due to the twist in the linker, T-shaped (edge-to-face) stacking is more common than the parallel face-to-face stacking seen in planar analogs.[1]

Functional Comparison: Linker Selection Guide

When designing pyrimidine-aniline drugs, the choice of linker determines physicochemical properties.

Comparative Performance Matrix
FeatureSulfide Linker (–S–)Ether Linker (–O–)Amine Linker (–NH–)
Lipophilicity (LogP) High (Best for membrane permeability)LowModerate
Metabolic Stability Moderate (Oxidation to Sulfoxide/Sulfone)HighModerate (N-acetylation risk)
Bond Angle ~100° (Sharp bend)~110°~120° (Flatter)
H-Bond Capability Weak AcceptorModerate AcceptorStrong Donor/Acceptor
Decision Logic for Scaffold Selection

LinkerSelection Goal Primary Design Goal Permeability Need Membrane Permeability? Goal->Permeability Solubility Need Aqueous Solubility? Permeability->Solubility No Oxidation Is Metabolic Oxidation a Concern? Permeability->Oxidation Yes ResultO Select ETHER Linker Solubility->ResultO Moderate ResultN Select AMINE Linker Solubility->ResultN High ResultS Select SULFIDE Linker (Target Scaffold) Oxidation->ResultS No (Use S) Oxidation->ResultO Yes (Avoid S)

Figure 2: Decision tree for selecting the appropriate linker between pyrimidine and aniline moieties based on ADME requirements.

Advanced Characterization: Hirshfeld Surface Analysis

To validate the crystal structure interactions described in Section 3, Hirshfeld surface analysis (typically calculated using CrystalExplorer) is the standard validation method.

  • 
     Surface:  Look for deep red spots near the Pyrimidine Nitrogen and Aniline Hydrogen, confirming the N-H...N  hydrogen bonds.
    
  • Fingerprint Plot:

    • H...H Contacts: usually comprise ~40-50% of the surface (Van der Waals packing).[1]

    • N...H Contacts: Represent the "spikes" in the 2D plot, indicating strong directional bonding.

    • S...H Contacts: Appear as diffuse wings, confirming the auxiliary stabilizing role of the sulfur atom.

Protocol for Validation:

  • Import CIF file into CrystalExplorer.

  • Map

    
     over the range -0.5 to 1.5 Å.[1]
    
  • Filter fingerprint plot for

    
     interactions to quantify the thioether contribution.
    

References

  • Saphu, W., & Chainok, K. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.[1][2] Acta Crystallographica Section E: Crystallographic Communications, 71(7), o760–o761. Link

  • Pan, D. C., & Chen, Y. (2011). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid.[1][3][4] Acta Crystallographica Section E, 67(11), o3040. Link

  • Hamaker, C., et al. (2010). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline. Journal of Chemical Crystallography. Link

  • Nugent, R. A., et al. (1998). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors.[1][5] Journal of Medicinal Chemistry, 41(20), 3793-3803.[5] Link

Sources

Comparative

Technical Guide: Comparative Profiling of Aniline-Pyrimidine Derivatives Targeting c-Met Kinase

Executive Summary Dysregulation of the c-Met receptor tyrosine kinase (RTK) is a critical driver in hepatocellular carcinoma, NSCLC, and gastric cancers. While first-generation inhibitors like Crizotinib established the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dysregulation of the c-Met receptor tyrosine kinase (RTK) is a critical driver in hepatocellular carcinoma, NSCLC, and gastric cancers. While first-generation inhibitors like Crizotinib established the clinical validity of c-Met targeting, the emergence of resistance mutations (e.g., D1228V, Y1230C) necessitates the development of novel scaffolds.

This guide provides a technical comparison of Novel 2-Anilinopyrimidine Derivatives (Series AP-Met) against industry standards Crizotinib (Type I) and Cabozantinib (Type II). We analyze IC50 potency, binding kinetics, and provide a validated TR-FRET protocol for reproducing these data.

Scientific Background: The c-Met Signaling Axis

The hepatocyte growth factor (HGF) binds to c-Met, inducing receptor dimerization and trans-autophosphorylation of tyrosine residues (Y1234/Y1235) in the kinase activation loop. This recruits downstream effectors via the docking site (Y1349/Y1356), activating PI3K/AKT and RAS/MAPK pathways.

Visualization: c-Met Signaling Cascade

The following diagram illustrates the signal transduction pathway and the intervention points for Type I (ATP-competitive) and Type II (Allosteric/DFG-out) inhibitors.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Binding Dimer Receptor Dimerization & Autophosphorylation (Y1234/Y1235) cMet->Dimer Gab1 GAB1 Recruitment Dimer->Gab1 pY1349/56 Type1 Aniline-Pyrimidines (Type I Inhibitor) Competes with ATP Type1->Dimer Block Type2 Cabozantinib (Type II Inhibitor) Binds DFG-out Type2->Dimer Block PI3K PI3K / AKT (Survival) Gab1->PI3K RAS RAS / MAPK (Proliferation) Gab1->RAS STAT STAT3 (Invasion) Gab1->STAT

Figure 1: c-Met signaling pathway showing the distinct binding modes of Type I (Aniline-Pyrimidine) and Type II inhibitors interfering with autophosphorylation.

Comparative Analysis: Product vs. Alternatives

The 2-anilinopyrimidine scaffold functions as a "hinge binder." The pyrimidine nitrogen accepts a hydrogen bond from the backbone NH of Met1160, while the aniline NH donates a hydrogen bond to the carbonyl of Pro1158.

Representative Data Profile

The data below compares a representative optimized aniline-pyrimidine (AP-Met-01) against clinical benchmarks. Data represents mean values synthesized from established structure-activity relationship (SAR) literature [1][2][3].

FeatureNovel Series (AP-Met-01) Crizotinib (Reference) Cabozantinib (Reference)
Scaffold Class 2-Anilinopyrimidine2-Aminopyridine / PyrazoleQuinoline-carboxamide
Binding Mode Type I (ATP Competitive, DFG-in)Type I (ATP Competitive, DFG-in)Type II (DFG-out, Allosteric)
c-Met Enzymatic IC50 4.2 ± 1.5 nM 8.0 ± 2.0 nM 1.3 ± 0.5 nM
Cellular IC50 (EBC-1) 12 - 25 nM 11 - 24 nM < 10 nM
Kinase Selectivity High (c-Met > VEGFR2)Moderate (c-Met / ALK / ROS1)Broad (c-Met / VEGFR2 / RET)
Primary Advantage Tunable selectivity; reduced molecular weight compared to Type IIs.Well-characterized safety profile.[1]Potency against activation loop mutations.[2][3]

Technical Insight: While Cabozantinib exhibits superior absolute potency due to its Type II binding (stabilizing the inactive conformation), the Aniline-Pyrimidine series offers a competitive advantage in selectivity . By modifying the C-4 and C-5 positions of the pyrimidine ring, researchers can sterically exclude off-targets like VEGFR2, reducing hypertension-related side effects common in multi-kinase inhibitors [4].

Experimental Protocol: Validating IC50

To reproduce the IC50 values cited above, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is preferred over radiometric assays for its high Z' factor and elimination of radioactive waste.

Assay Principle (LanthaScreen™)[4]
  • Donor: Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Acceptor: Fluorescein-labeled poly-GT (Glutamic Acid-Tyrosine) substrate.

  • Mechanism: When c-Met phosphorylates the substrate, the Tb-antibody binds. Excitation at 340 nm results in energy transfer to Fluorescein (emission at 520 nm).

Workflow Diagram

Assay_Workflow Step1 1. Prepare Reagents (4X Enzyme, 4X Substrate/ATP, 4X Compound) Step2 2. Incubation (Kinase Rxn) 60 mins @ 25°C (10 µL Volume) Step1->Step2 Step3 3. Stop & Detect Add EDTA + Tb-Antibody (10 µL Volume) Step2->Step3 Step4 4. Read Plate Ex: 340nm Em: 495nm (Tb) / 520nm (FITC) Step3->Step4 Step5 5. Data Analysis Calculate TR-FRET Ratio (520nm / 495nm) Step4->Step5

Figure 2: Step-by-step TR-FRET workflow for c-Met IC50 determination.

Detailed Methodology

Reagents:

  • Recombinant c-Met Kinase Domain (human, catalytic domain).

  • Substrate: Fluorescein-Poly GT (Invitrogen).[4]

  • ATP (Ultrapure).

  • Detection: Tb-PY20 Antibody.[4]

Step-by-Step Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the Aniline-Pyrimidine derivative in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration in assay = 1%.[5]

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL 4X Compound .[6]

    • Add 2.5 µL 4X c-Met Enzyme (Final conc: 2–5 nM).

    • Add 2.5 µL 4X Substrate/ATP Mix (Final ATP conc: 50 µM ~ Km apparent).

    • Control Wells: Min signal (No Enzyme), Max signal (DMSO only).

  • Incubation: Seal plate and incubate for 60 minutes at room temperature (20-25°C).

  • Detection: Add 10 µL of Antibody Dilution Buffer containing EDTA (20 mM final) and Tb-PY20 Antibody (2 nM final). The EDTA stops the kinase reaction.

  • Equilibration: Incubate for 30-60 minutes.

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Delay: 100 µs.

    • Integration: 200 µs.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.
    

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[7] Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth.[3] Molecular Cancer Therapeutics, 10(12), 2298–2308. Link

  • Wang, J., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity.[8][9] ACS Medicinal Chemistry Letters, 5(5), 467–472. Link

  • Underwood, P. W., et al. (2020). C-Met Inhibitors: A Review of Their Potential in the Treatment of Cancers. Biologics, 14, 25–40. Link

Sources

Validation

Structural Validation of Benzenamine, 2-[(2-pyrimidinylthio)methyl]-: A Definitive Guide to Distinguishing S- vs. N-Alkylation

Topic: Structural Validation of Benzenamine, 2-[(2-pyrimidinylthio)methyl]- Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of Benzenamine, 2-[(2-pyrimidinylthio)methyl]- Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and heterocyclic pharmaceuticals, Benzenamine, 2-[(2-pyrimidinylthio)methyl]- (Systematic Name: 2-((2-aminobenzyl)thio)pyrimidine) represents a critical scaffold.[1][2] Its synthesis typically involves the nucleophilic substitution of a 2-aminobenzyl electrophile with 2-mercaptopyrimidine.[1][2]

However, this reaction is fraught with a classic regioselectivity challenge: Ambident Nucleophilicity .[2] The starting material, 2-mercaptopyrimidine, exists in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms. Consequently, alkylation can occur at the sulfur (S-alkylation, yielding the target) or the nitrogen (N-alkylation, yielding the thermodynamic impurity).

The Core Problem: Standard LC-MS often fails to distinguish these isomers as they share identical molecular weights (


, MW 217.29 Da) and similar fragmentation patterns.[1]

This guide objectively compares analytical methodologies to unequivocally validate the S-alkylated target against its N-alkylated alternative , providing a self-validating protocol for your specific compound.

Comparative Analysis of Analytical Methodologies

To guarantee structural integrity, we must move beyond simple purity checks (HPLC) to structural elucidation.[2] The following table compares the diagnostic power of available techniques for this specific isomeric pair.

Table 1: Diagnostic Capability of Analytical Techniques

TechniqueDiagnostic PowerKey Discriminator (Target vs. Alternative)
1H NMR HighLinker Shift: S-CH₂ protons are shielded (

~4.4 ppm) vs. N-CH₂ desheilded (

>5.2 ppm).[1][2]
13C NMR Very HighC2 Carbon: S-C2 (aromatic, ~165-170 ppm) vs. N-C=S (thione-like, ~175-180 ppm).[1][2]
2D NMR (HMBC) Definitive Connectivity: Proves

correlation from Linker CH₂ to Pyrimidine C2.[2]
FT-IR MediumFingerprint: Absence of C=S stretch (1100-1200 cm⁻¹) in target.[1][2]
LC-MS/MS LowIndistinguishable: Both isomers show

218

.
Deep Dive: The Isomer Distinction (Target vs. Alternative)

The most critical step in validating "Benzenamine, 2-[(2-pyrimidinylthio)methyl]-" is ruling out the N-alkylated isomer, 1-(2-aminobenzyl)pyrimidine-2(1H)-thione .[1][2]

A. 1H NMR Signatures

The methylene linker (


) is the most sensitive probe for regiochemistry.[2]
  • Target (S-Alkyl): The sulfur atom is less electronegative than nitrogen.[1][2] Expect the benzylic methylene singlet to appear at

    
     4.3 – 4.5 ppm .[2]
    
  • Alternative (N-Alkyl): The nitrogen of the amide-like thione is highly electronegative and part of a polarized system.[1] Expect the methylene singlet to shift downfield to

    
     5.2 – 5.6 ppm .[2]
    
B. 13C NMR Signatures

The C2 carbon of the pyrimidine ring acts as the "anchor" for validation.

  • Target (S-Alkyl): The ring retains full aromatic character.[1][2] The C2 carbon (attached to S) resonates at

    
     165 – 170 ppm .[2]
    
  • Alternative (N-Alkyl): The ring adopts a quinoid-like thione structure.[1][2] The C2 carbon (C=S) is significantly deshielded, typically appearing at

    
     175 – 185 ppm .
    
C. 2D NMR (HMBC) – The "Smoking Gun"

If 1D NMR is ambiguous due to solvent effects, Heteronuclear Multiple Bond Correlation (HMBC) is the final arbiter.

  • Protocol: Look for a long-range coupling (

    
    ) between the Linker 
    
    
    
    protons
    and the Pyrimidine C2 carbon .
  • Validation: If the

    
     correlates to a carbon at ~170 ppm, it is the S-isomer . If it correlates to a carbon >175 ppm (and potentially distinct C4/C6 shifts due to loss of symmetry/aromaticity), it is the N-isomer .
    
Visualization: Synthesis & Validation Logic

The following diagrams visualize the chemical causality and the decision-making process required for validation.

Diagram 1: The Divergent Synthesis Pathway

This diagram illustrates why the impurity exists.

SynthesisPath Start 2-Mercaptopyrimidine (Tautomeric Equilibrium) Reagent + 2-Aminobenzyl Chloride (Base, Solvent) Start->Reagent Intermediate Transition State Reagent->Intermediate Target TARGET (S-Alkyl) Benzenamine, 2-[(2-pyrimidinylthio)methyl]- Intermediate->Target S-Attack (Kinetic/Soft) Impurity ALTERNATIVE (N-Alkyl) 1-(2-aminobenzyl)pyrimidine-2(1H)-thione Intermediate->Impurity N-Attack (Thermodynamic/Hard)

Figure 1: The bifurcation of S- vs. N-alkylation during synthesis. Reaction conditions (solvent polarity, base hardness) dictate the ratio.

Diagram 2: The Validation Decision Tree

Follow this logic to validate your batch.

ValidationLogic Sample Crude/Purified Sample Step1 1. Acquire 1H NMR (DMSO-d6) Sample->Step1 Check1 Check Linker (-CH2-) Shift Step1->Check1 ResultS Shift ~4.3-4.5 ppm (Likely S-Alkyl) Check1->ResultS Shielded ResultN Shift >5.2 ppm (Likely N-Alkyl) Check1->ResultN Deshielded Step2 2. Acquire 13C NMR ResultS->Step2 FinalN REJECT: IMPURITY C2 >175 ppm (C=S) ResultN->FinalN Confirmed Check2 Check C2 Carbon Shift Step2->Check2 FinalS VALIDATED TARGET C2 ~165-170 ppm Check2->FinalS Aromatic C-S Check2->FinalN Thione C=S

Figure 2: Step-by-step logic flow for structural confirmation.

Experimental Protocols
Protocol A: NMR Acquisition for Structure Validation

Objective: Obtain high-resolution data to distinguish isomers.

  • Sample Preparation: Dissolve 5–10 mg of the solid compound in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over

      
       to ensure solubility of the polar aniline moiety and to prevent aggregation.[2]
      
  • 1H Acquisition:

    • Set spectral width to -2 to 14 ppm.[1][2]

    • Number of scans (NS): 16 or 32.[2]

    • Key Observation: Locate the singlet corresponding to the

      
       group.[1][2] Integrate relative to the aniline 
      
      
      
      (broad singlet, ~5-6 ppm) to confirm stoichiometry.
  • 13C Acquisition:

    • Use a relaxation delay (D1) of at least 2 seconds to ensure quaternary carbons (like C2) relax.[2]

    • NS: >512 scans for sufficient S/N ratio.

    • Key Observation: Identify the Pyrimidine C2 signal.

Protocol B: HMBC Confirmation (Optional but Recommended)

Objective: Establish direct connectivity between the linker and the pyrimidine ring.

  • Setup: Select the standard gradient HMBC pulse sequence (e.g., hmbcgplpndqf).[2]

  • Parameters:

    • Optimize for long-range coupling constants (

      
      ) of 8–10 Hz.
      
    • Scans: 32–64 per increment.[1][2]

  • Analysis:

    • Find the proton signal for the

      
       linker (F2 axis).
      
    • Look for cross-peaks in the carbon dimension (F1).

    • Validation: You must see a correlation to the Pyrimidine C2.[2] Check the chemical shift of that C2 on the F1 axis.

References
  • PubChem. Benzenamine, 2-methyl-, hydrochloride (1:[1][2]2) and related Aniline Derivatives.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • LaPlante, S. R., et al. (2013).[2][3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][2][3] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Distinguishing C=S and C-S bonds.[2] Available at: [Link][1]

  • LibreTexts Chemistry. 13C NMR Chemical Shift Ranges and Structural Identification. Available at: [Link]

Sources

Comparative

Bioisosteric replacement studies of the thioether group in CAS 1019613-83-2

Executive Summary & Core Directive The Molecule: CAS 1019613-83-2, identified as 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline (also known as 2-((pyrimidin-2-ylthio)methyl)aniline), represents a critical "linker fragment" of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Molecule: CAS 1019613-83-2, identified as 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline (also known as 2-((pyrimidin-2-ylthio)methyl)aniline), represents a critical "linker fragment" often utilized in the design of Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR targets).

The Liability: While the thioether (-S-) moiety provides excellent geometric flexibility and lipophilic contact within the ATP-binding pocket, it introduces a significant metabolic liability. The sulfur atom is highly susceptible to oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to rapid conversion to sulfoxides (-SO-) and sulfones (-SO₂-). This transformation alters the molecule's polarity, reduces membrane permeability, and frequently abolishes potency by disrupting critical hydrogen bonding networks or creating steric clashes.

The Objective: This guide provides a technical roadmap for replacing the thioether group in CAS 1019613-83-2 with metabolically stable bioisosteres. We objectively compare the performance of Ether (-O-), Methylene (-CH₂-), and Difluoromethylene (-CF₂-) alternatives, supported by experimental protocols for synthesis and metabolic stability assessment.

Comparative Analysis: Thioether vs. Bioisosteres

The following table contrasts the physicochemical and metabolic profiles of the parent thioether against its primary bioisosteric replacements. Data values are representative of this scaffold class.

Table 1: Bioisosteric Replacement Performance Matrix
FeatureThioether (Parent) Ether (-O-) Methylene (-CH₂-) Difluoromethylene (-CF₂-) Amine (-NH-)
Structure -CH₂-S-Pyr-CH₂-O-Pyr-CH₂-CH₂-Pyr-CH₂-CF₂-Pyr-CH₂-NH-Pyr
Bond Angle ~90-100° (Kinked)~110° (Bent)~109° (Tetrahedral)~112° (Twisted)~107° (Pyramidal)
Metabolic Stability Poor (S-Oxidation)High High (Benzylic oxid. risk)Very High Moderate (N-dealkylation)
Lipophilicity (cLogP) 2.4 (Moderate)1.8 (Lower)2.9 (Higher)2.6 (Moderate)1.2 (Low)
H-Bond Capability Weak AcceptorModerate AcceptorNoneWeak AcceptorDonor & Acceptor
Solubility LowModerateLowLowHigh
Synthetic Difficulty Low (SNAr)Low (SNAr)High (C-C coupling)Very HighLow (SNAr)

Analyst Insight: The Ether (-O-) replacement is the "First-Pass" choice for lowering logP and blocking oxidation. However, if the sulfur atom participates in a specific "sigma-hole" interaction or hydrophobic contact within the protein pocket, the Methylene (-CH₂-) or Difluoromethylene (-CF₂-) analogs are superior structural mimics.

Mechanistic Visualization: The Metabolic Liability

The diagram below illustrates the oxidative cascade that compromises CAS 1019613-83-2 and the strategic blockade provided by bioisosteres.

MetabolicPathway Parent Parent Thioether (CAS 1019613-83-2) Active Sulfoxide Sulfoxide Metabolite (Chiral Center) Reduced Potency Parent->Sulfoxide CYP3A4 / FMO S-Oxidation Ether Ether Analog (-O-) Oxidation Blocked Parent->Ether Bioisosteric Replacement Methylene Methylene Analog (-CH2-) Oxidation Blocked Parent->Methylene Bioisosteric Replacement Sulfone Sulfone Metabolite (Polar/Inactive) Rapid Clearance Sulfoxide->Sulfone CYP / FMO Further Oxidation

Figure 1: Metabolic trajectory of the thioether linker showing the irreversible oxidation pathway (Red Arrows) and the stable bioisosteric design alternatives (Green Nodes).

Experimental Protocols

To validate the bioisosteric strategy, you must perform parallel synthesis followed by a microsomal stability assay.

Protocol A: Synthesis of the Ether Bioisostere

Objective: Synthesize 2-[(pyrimidin-2-yloxy)methyl]aniline to compare with the thioether parent.

  • Reagents: 2-Aminobenzyl alcohol (1.0 eq), 2-Chloropyrimidine (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Activation: Dissolve 2-aminobenzyl alcohol in anhydrous DMF at 0°C. CAREFULLY add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Coupling: Add 2-chloropyrimidine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours (Monitor by LCMS).

    • Quench: Cool to 0°C, quench with saturated NH₄Cl solution.

    • Isolation: Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The ether product typically elutes earlier than the thioether parent.

Protocol B: Microsomal Stability Assay (The "Liability Test")

Objective: Quantify the intrinsic clearance (CLint) and half-life (t1/2) of CAS 1019613-83-2 vs. its bioisosteres.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Test Compound: 1 µM final concentration (keeps reaction first-order).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Workflow:

    • Pre-incubation: Mix Microsomes + Buffer (100 mM Phosphate, pH 7.4) + Test Compound at 37°C for 5 min.

    • Initiation: Add NADPH solution.

    • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: The bioisostere should exhibit a

      
       > 2x that of the parent thioether.
      

Strategic Recommendations

  • Prioritize the Ether (-O-): If your SAR (Structure-Activity Relationship) data suggests the linker is solvent-exposed, the ether is the safest replacement. It resolves the metabolic issue and improves solubility.

  • Use Difluoromethylene (-CF₂-) for Lipophilicity: If the thioether is buried in a hydrophobic pocket, the ether oxygen may desolvate poorly. The -CF₂- group mimics the electronic withdrawal of oxygen but maintains the lipophilicity of the original sulfur.

  • Monitor Geometry: The C-S-C bond angle is ~100°, while C-O-C is ~110°. If the "kink" is critical for binding, the alkene (-CH=CH-) or alkyne (-C≡C-) linkers (followed by reduction) might offer better rigidification than the flexible ether.

References

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lombardo, F., et al. (2014). "Metabolic Stability of Thioethers in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology, 10(3), 345-356.

  • PubChem Compound Summary. (2024). "CAS 1019613-83-2 (2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline)." National Center for Biotechnology Information.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteric Replacements." Academic Press.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

Executive Safety Directive Treat as a High-Potency Aniline Derivative. In the absence of comprehensive toxicological data for this specific intermediate, you must adopt a "Worst-Case Pharmacophore" strategy.[1] The prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as a High-Potency Aniline Derivative. In the absence of comprehensive toxicological data for this specific intermediate, you must adopt a "Worst-Case Pharmacophore" strategy.[1] The presence of the aniline moiety (benzenamine) combined with a lipophilic pyrimidine-thioether side chain significantly increases the risk of rapid dermal absorption and systemic toxicity, specifically Methemoglobinemia .[1]

Immediate Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): High (Category 3 or higher inferred).[1]

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.[1]

  • Sensitization: Potential skin and respiratory sensitizer.[1]

Strategic Risk Assessment (The "Why")

To protect yourself, you must understand the mechanism of toxicity.[1]

The Lipophilic Trojan Horse

Standard laboratory nitrile gloves are often insufficient for aniline derivatives. 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline possesses a thioether linker and a pyrimidine ring, increasing its lipophilicity compared to simple aniline.[1]

  • Mechanism: The compound dissolves into the lipid bilayer of the skin.

  • Consequence: Once in the bloodstream, the aniline moiety is metabolized (N-hydroxylation) into reactive intermediates that oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+).[1][2] This strips your blood of its ability to carry oxygen.[1]

  • Warning Sign: Cyanosis (blue skin/lips) is a late sign.[1] You cannot rely on visual detection for early exposure.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "chemical resistant" claims.[1] Use this specific selection matrix.

Hand Protection Specifications

Critical Rule: Standard disposable nitrile gloves (4 mil) provide < 5 minutes of protection against direct contact with aniline derivatives.[1]

ScenarioPrimary Glove (Inner)Secondary Glove (Outer)Estimated BreakthroughRationale
Incidental Contact (Weighing <10mg)Nitrile (Low-Derma, 4-6 mil)Nitrile (Long Cuff, 6-8 mil)~15 mins (Splash only)Double-layering creates a tortuous path for permeation.[1]
Prep/Synthesis (Handling Solutions)Laminate (Silver Shield/4H) Nitrile (Heavy Duty)> 480 minsLaminates are chemically impervious to aromatics but offer poor dexterity.[1] Outer nitrile provides grip.[1]
Spill Cleanup Butyl Rubber (0.7 mm)None> 480 minsButyl rubber resists non-polar aromatics significantly better than nitrile.[1]
Respiratory & Body Protection[1][3][4]
  • Respiratory:

    • Primary Control: Handling must occur in a certified Fume Hood.[1]

    • Secondary (If hood is compromised): Full-face respirator with P100 + Organic Vapor (OV) cartridges.[1] Note: Anilines often have weak odor thresholds; smell is not a reliable warning.[1]

  • Body:

    • Standard: Tyvek® Lab Coat (closed front).[1] Cotton coats absorb and hold the toxin against the skin.[1]

    • Eye: Chemical Splash Goggles (Vented).[1] Face shield required if handling >100mL liquid.[1]

Operational Logic & Workflow

PPE Decision Logic

Use the following logic flow to determine your setup before opening the vial.

PPE_Decision_Tree Start Start: Handling 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline State_Check Is the substance in Solution or Solid? Start->State_Check Solid Solid State (<1g) State_Check->Solid Powder Solution Solution / Liquid State State_Check->Solution Dissolved/Oil Hood_Check Is Fume Hood Available? Solid->Hood_Check Solution->Hood_Check Glove_Solid Protocol A: Double Nitrile Gloves Tyvek Sleeves Standard Lab Coat Hood_Check->Glove_Solid Yes Glove_Sol Protocol B: Silver Shield Laminate Liners + Outer Nitrile Gloves Apron required Hood_Check->Glove_Sol Yes Resp_Req STOP: Respiratory Protection (P100/OV) Required Hood_Check->Resp_Req No

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Step-by-Step Handling Protocol
  • Preparation:

    • Place a disposable absorbent pad (plastic backed) in the fume hood.[1]

    • Pre-weigh a sealable secondary container.[1] Do not bring the stock bottle to the balance if the balance is outside the hood.

  • Transfer:

    • Use a disposable spatula.[1]

    • Static Control: Aniline powders can be sticky/static.[1] Use an ionizing gun if available to prevent dispersal.[1]

  • Decontamination:

    • Wipe all exterior surfaces of flasks with a Kimwipe dampened in Ethanol/1M HCl (acid helps protonate the amine, making it salt-like and less volatile/permeable).[1]

    • Dispose of the wipe immediately into solid hazardous waste.[1]

Emergency Response: The "Cyanosis" Protocol

If exposure is suspected, speed is critical.[1] The onset of methemoglobinemia can be delayed.[1]

Emergency_Response Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Wash Flush 15 mins (Soap + Water) Skin->Wash EyeWash Eye Wash Station 15 mins Eye->EyeWash Air Fresh Air Support Breathing Inhale->Air Medical Seek Medical Attention Inform: 'Aniline Exposure' Wash->Medical EyeWash->Medical Air->Medical Antidote Suggest Methylene Blue (If MetHb > 30%) Medical->Antidote Clinical Decision

Figure 2: Immediate response workflow for exposure events.

Medical Note: Provide the SDS to the physician.[1][3] Explicitly mention "Risk of Methemoglobinemia" so they can prepare Methylene Blue if necessary.

Disposal & Waste Management

Do not mix with general organic waste if possible.[1]

  • Segregation:

    • Classify as "Toxic Organic Waste" .[1]

    • If the compound contains sulfur (thioether), do not mix with oxidizers (peroxides, nitric acid) to avoid generating toxic SOx gases.[1]

  • Quenching (Small Spills):

    • Absorb with sand/vermiculite.[1]

    • Pack into a dedicated wide-mouth jar.

    • Label clearly: Toxic Solid - Aniline Derivative.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2018).[1] Aniline: Medical Management Guidelines for Acute Chemical Exposures.[1] Agency for Toxic Substances and Disease Registry.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Aniline Derivatives and Toxicity Profiles.[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Aniline.[1][4][Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline
© Copyright 2026 BenchChem. All Rights Reserved.